molecular formula C18H17F4N3O3 B1139213 VT-464 (R enantiomer)

VT-464 (R enantiomer)

Cat. No.: B1139213
M. Wt: 399.3 g/mol
InChI Key: ZBRAJOQFSNYJMF-GOSISDBHSA-N
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Description

VT-464 R enantiomer(cas 1375603-38-5) is the R enantiomer of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM);  VT-464 R enantiomer/'s activity is unknown.

Properties

IUPAC Name

(1R)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Dual-Action Mechanism of Seviteronel (VT-464) in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, driven by persistent androgen receptor (AR) signaling despite systemic androgen deprivation. While second-generation therapies have improved outcomes, acquired resistance inevitably emerges. Seviteronel (VT-464, the R-enantiomer of INO-464), a non-steroidal small molecule, represents a mechanistically distinct therapeutic strategy. It functions as a dual-action agent, potently inhibiting androgen synthesis via selective targeting of CYP17A1 lyase and directly antagonizing the androgen receptor. This guide provides an in-depth examination of seviteronel's molecular mechanism, the experimental methodologies used for its characterization, and its clinical implications in CRPC.

The CRPC Landscape and the Rationale for a Dual-Action Inhibitor

The progression to CRPC is characterized by the reactivation of AR signaling through various mechanisms, including AR gene amplification, mutation, and intratumoral androgen synthesis. Current therapeutic mainstays, such as the CYP17A1 inhibitor abiraterone acetate and the AR antagonist enzalutamide, have demonstrated efficacy but are hampered by eventual resistance.[1] Abiraterone non-selectively inhibits both the 17α-hydroxylase and 17,20-lyase activities of the cytochrome P450 17A1 (CYP17A1) enzyme.[2] While this effectively blocks androgen production, the inhibition of the hydroxylase function also disrupts cortisol synthesis, necessitating co-administration of prednisone to manage the resulting mineralocorticoid excess.[2] Enzalutamide, a potent AR antagonist, can be overcome by AR mutations or the expression of constitutively active AR splice variants.[3]

Seviteronel was developed to address these limitations through a unique, dual mechanism of action.[4] By selectively inhibiting the 17,20-lyase activity of CYP17A1 and simultaneously acting as a direct AR antagonist, seviteronel offers a comprehensive blockade of the AR signaling axis.[1][5] This selectivity for CYP17A1 lyase over hydroxylase aims to reduce the impact on cortisol production, potentially obviating the need for concomitant steroid administration.[2]

Part 1: The Molecular Basis of Seviteronel's Action

Selective Inhibition of CYP17A1 Lyase

CYP17A1 is a critical enzyme in the steroidogenesis pathway, catalyzing two sequential reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that converts 17α-hydroxyprognenolone to dehydroepiandrosterone (DHEA), a key androgen precursor.[6] Seviteronel demonstrates a preferential inhibition of the 17,20-lyase step.[1]

This selectivity is clinically significant. By sparing the 17α-hydroxylase activity, the pathway to cortisol synthesis remains partially intact, which may reduce the severe mineralocorticoid excess seen with non-selective inhibitors like abiraterone.[2][7] Preclinical data indicate that seviteronel has an approximate 10-fold greater selectivity for CYP17A1 lyase over the hydroxylase function.[1][5] In vitro, seviteronel inhibits CYP17A1 lyase with an IC50 value of approximately 69 nM.[8] This targeted action leads to a significant reduction in DHEA and other downstream androgens that fuel CRPC growth.[2]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxypreg 17α-Hydroxypregnenolone Pregnenolone->Hydroxypreg CYP17A1 (Hydroxylase) Hydroxyprog 17α-Hydroxyprogesterone Progesterone->Hydroxyprog CYP17A1 (Hydroxylase) DHEA DHEA Hydroxypreg->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione Hydroxyprog->Androstenedione CYP17A1 (Lyase) Cortisol Cortisol Pathway Hydroxyprog->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Seviteronel_Lyase Seviteronel (VT-464) Seviteronel_Lyase->Hydroxypreg Seviteronel_Lyase->Hydroxyprog

Figure 1. Simplified steroidogenesis pathway showing the selective inhibition of CYP17A1 lyase by Seviteronel.
Direct Androgen Receptor Antagonism

Beyond its effects on androgen synthesis, seviteronel is a competitive antagonist of the androgen receptor.[5] It directly binds to the AR, preventing the binding of residual androgens and subsequent receptor activation.[8] This direct antagonism is crucial, as it provides a secondary blockade against AR signaling that may be reactivated through ligand-independent mechanisms or by low levels of intratumoral androgens.

Importantly, seviteronel retains activity against mutated forms of the AR, such as the T877A and F876L mutations, which are known to confer resistance to other AR-targeted therapies.[1][5] In preclinical models, seviteronel was shown to be a more potent inhibitor of enzalutamide-resistant cell line growth (e.g., C4-2, C4-2B, MR49C, and MR49F) than abiraterone acetate.[1] This suggests that its dual mechanism may overcome certain forms of acquired resistance. By inhibiting AR nuclear translocation and the transcription of AR target genes, seviteronel effectively shuts down the downstream signaling responsible for prostate cancer cell proliferation and survival.[8]

G Androgens Androgens (e.g., Testosterone, DHT) AR_c Androgen Receptor (Cytoplasm) Androgens->AR_c Binds AR_n AR Dimer (Nucleus) AR_c->AR_n Translocation & Dimerization HSP HSP90 HSP->AR_c Stabilizes ARE Androgen Response Element (ARE) AR_n->ARE Binds DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Seviteronel Seviteronel (VT-464) Seviteronel->AR_c Competitive Antagonist Seviteronel->AR_n Prevents Translocation

Figure 2. Androgen receptor signaling pathway and points of inhibition by Seviteronel.

Part 2: Preclinical Validation & Experimental Protocols

The dual mechanism of seviteronel has been extensively validated through a series of in vitro and in vivo experiments. The following protocols represent standard methodologies for characterizing compounds with similar mechanisms of action.

Protocol: CYP17A1 Inhibition Assay
  • Objective: To determine the IC50 values for the inhibition of CYP17A1 hydroxylase and lyase activities.

  • Rationale: This cell-free enzymatic assay provides a direct measure of the compound's potency and selectivity against the two distinct catalytic functions of CYP17A1. Using recombinant human CYP17A1 with necessary cofactors ensures a controlled and reproducible system.[6]

  • Methodology:

    • Preparation of Reaction Mixture: Prepare a reaction buffer containing recombinant human CYP17A1, cytochrome P450 reductase (POR), and cytochrome b5 in a suitable buffer (e.g., potassium phosphate).[6] The ratio of these components is critical and must be optimized.[6]

    • Substrate Addition: For the hydroxylase assay, use radiolabeled pregnenolone as the substrate. For the lyase assay, use radiolabeled 17α-hydroxypregnenolone.

    • Inhibitor Treatment: Add seviteronel or a control inhibitor (e.g., abiraterone) at a range of concentrations. Include a vehicle control (e.g., DMSO).

    • Reaction Initiation: Start the reaction by adding NADPH. Incubate at 37°C for a predetermined time.

    • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the organic and aqueous layers.

    • Analysis: Analyze the organic layer using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiodetection to separate and quantify the substrate and product.

    • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Androgen Receptor Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of seviteronel for the androgen receptor.

  • Rationale: This assay quantifies the ability of a test compound to displace a known radioligand from the AR, providing a direct measure of its binding potency. Cytosol from rat prostate is a common source of AR for these assays.[9]

  • Methodology:

    • Receptor Preparation: Prepare AR-containing cytosol from the ventral prostates of castrated rats.[9] Homogenize the tissue in a low-salt buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol) and centrifuge at high speed to obtain the cytosolic supernatant.[9]

    • Assay Setup: In a multi-well plate, combine the prepared cytosol, a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881), and serial dilutions of seviteronel or a reference compound (e.g., enzalutamide).[10]

    • Incubation: Incubate the plates at 4°C for 18-24 hours to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand. A common method is to use hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[9]

    • Quantification: After washing to remove unbound ligand, measure the radioactivity of the bound complex using a scintillation counter.

    • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol: Cell-Based Assay for AR-Regulated Gene Expression
  • Objective: To confirm the antagonistic activity of seviteronel on AR-mediated gene transcription in a cellular context.

  • Rationale: This assay measures the functional consequence of AR antagonism by quantifying changes in the expression of known AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene). The LNCaP cell line is a widely used model as it expresses a functional AR.[11]

  • Methodology:

    • Cell Culture: Culture LNCaP cells in androgen-deprived medium (e.g., phenol red-free RPMI with charcoal-stripped serum) for 48-72 hours to baseline AR activity.

    • Treatment: Treat the cells with a synthetic androgen (e.g., 1 nM R1881) in the presence or absence of varying concentrations of seviteronel for 16-24 hours.[11][12]

    • RNA Extraction: Lyse the cells and extract total RNA using a standard commercial kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for an AR target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH or TBP) for normalization.[12]

    • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. Determine the IC50 for the inhibition of androgen-induced gene expression.

Part 3: Clinical Development and Future Directions

Seviteronel has been evaluated in several Phase I and II clinical trials for men with CRPC.[1] Potent declines in androgens and corresponding reductions in PSA were observed in patients.[1] However, clinical development has faced challenges. Early studies using twice-daily dosing were limited by tolerability issues, leading to frequent dose reductions.[1][3] A subsequent Phase 2 study in patients with metastatic CRPC previously treated with enzalutamide was terminated early due to significant central nervous system toxicity and insufficient clinical activity at the tested doses.[3]

Despite these setbacks, the unique dual mechanism of seviteronel remains of interest. Its activity in preclinical models of enzalutamide resistance and against AR mutations suggests potential utility in specific patient populations.[1] Future research may focus on identifying biomarkers to predict which patients are most likely to benefit from this dual-action agent, or on exploring alternative dosing strategies to improve its therapeutic index.

Summary of Key Preclinical and Clinical Data
ParameterFindingSignificanceReference(s)
CYP17A1 Inhibition ~10-fold selective for lyase over hydroxylase; Lyase IC50 ≈ 69 nM.May reduce need for concomitant steroids by sparing cortisol synthesis.[1][5][8]
AR Antagonism Competitive antagonist of wild-type and mutated (T877A, F876L) AR.Provides a second layer of AR pathway blockade; potentially active against resistant tumors.[1][5]
In Vitro Activity More potent than abiraterone acetate in enzalutamide-resistant cell lines.Suggests potential to overcome acquired resistance to other AR-targeted agents.[1]
In Vivo Activity Inhibits tumor growth in multiple CRPC cell line xenograft models (e.g., MR49F, LNCaP).Demonstrates anti-tumor efficacy in living models.[1]
Clinical Activity Observed potent androgen declines and PSA reductions in CRPC patients.Confirms biological activity in humans.[1]
Clinical Challenges Tolerability issues and CNS toxicity led to early trial termination in a post-enzalutamide setting.Highlights the need for optimized dosing and patient selection.[3]

Conclusion

Seviteronel (VT-464) is a rationally designed inhibitor that simultaneously targets two critical nodes of the androgen receptor signaling axis: androgen synthesis and direct receptor activation. Its selectivity for CYP17A1 lyase and its potent antagonism of wild-type and mutated AR provide a strong preclinical rationale for its use in castration-resistant prostate cancer. While clinical development has encountered significant hurdles related to toxicity and efficacy, the compound's unique dual mechanism continues to provide valuable insights into the complex landscape of AR-driven malignancies. Further investigation into predictive biomarkers and optimized therapeutic strategies may yet define a role for this class of dual-action agents in the management of advanced prostate cancer.

References

  • Taplin, M. E., et al. (2017). Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer. Clinical Cancer Research. Available at: [Link]

  • Ptaszyńska, N., et al. (2021). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. Available at: [Link]

  • McKay, R. R., et al. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. Clinical Genitourinary Cancer. Available at: [Link]

  • Jacobsen, E. J., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology. Available at: [Link]

  • Petrunak, E. M., et al. (2021). Secondary Binding Site of CYP17A1 in Enhanced Sampling Simulations. ACS Omega. Available at: [Link]

  • Higgins, M. J., et al. (2021). Activity of Combined Androgen Receptor Antagonism and Cell Cycle Inhibition in Androgen Receptor Positive Triple Negative Breast Cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • Fine, R., et al. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer. Breast Cancer Research and Treatment. Available at: [Link]

  • Jacobsen, E. J., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. PubMed. Available at: [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. National Toxicology Program. Available at: [Link]

  • Rajan, P., et al. (2011). Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing. PLoS ONE. Available at: [Link]

  • McKay, R. R., et al. (2020). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. National Institutes of Health. Available at: [Link]

  • Murga, J. D., et al. (2022). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Ptaszyńska, N., et al. (2021). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. ACS Publications. Available at: [Link]

  • Karantanos, T., et al. (2010). Emerging Therapies in Castrate-Resistant Prostate Cancer. Current Opinion in Investigational Drugs. Available at: [Link]

  • Assay Genie. (n.d.). Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit. Assay Genie. Available at: [Link]

  • Spreafico, A., et al. (2022). Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer. Frontiers in Oncology. Available at: [Link]

  • Verkoucke, G. W., et al. (2009). Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells. Journal of Molecular Endocrinology. Available at: [Link]

  • Waheed, A., et al. (2022). Current Status of Monoclonal Antibodies-Based Therapies in Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis of Clinical Trials. Cureus. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. Available at: [Link]

  • Shore, N. D., et al. (2016). Phase (Ph) 1 study of oral seviteronel (VT-464), a dual CYP17-Lyase (L) inhibitor and androgen receptor (AR) antagonist, in patients (pts) with advanced AR+ triple negative (TNBC) or estrogen receptor (ER)+ breast cancer. Journal of Clinical Oncology. Available at: [Link]

  • Tummala, R., et al. (2016). Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. Scientific Reports. Available at: [Link]

  • Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening. Available at: [Link]

  • UC San Diego Health. (2026). UCSD Metastatic Castration-Resistant Prostate Cancer Clinical Trials for 2026. UC San Diego Health. Available at: [Link]

  • Gilman, L. (2024). Seviteronel is an Orally Active CYP17 Lyase Inhibitor for Triple Negative Breast Cancer Research. Network of Cancer Research. Available at: [Link]

  • Fine, R., et al. (2018). Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer. Scholars@Duke. Available at: [Link]

  • Lin, W. J., et al. (2023). Androgen receptor and MYC transcriptomes are equilibrated in multi-layer regulatory circuitries in prostate cancer. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

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  • American Journal of Managed Care. (2023). New Drug Approvals in Prostate Cancer and Their Effect on the Treatment Landscape. AJMC. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Discovery and Synthesis of the (R)-Enantiomer of VT-464 (Seviteronel)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-464, also known as seviteronel, represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers. As a non-steroidal, orally bioavailable small molecule, VT-464 exhibits a dual mechanism of action, functioning as both a selective inhibitor of CYP17A1 lyase and a direct antagonist of the androgen receptor (AR). A critical aspect of its development lies in the identification and synthesis of its active R-enantiomer. This guide provides a comprehensive overview of the discovery rationale, the detailed synthetic pathway to the enantiomerically pure (R)-VT-464, and its pharmacological profile, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction: The Rationale for a Novel Androgen Synthesis Inhibitor

Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. However, the majority of patients eventually progress to CRPC, a state where the cancer continues to proliferate despite castrate levels of testosterone. This progression is often driven by the intratumoral synthesis of androgens or by mutations in the androgen receptor.

The enzyme cytochrome P450 17A1 (CYP17A1) is a critical juncture in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is essential for the production of androgen precursors. While the first-generation CYP17A1 inhibitor, abiraterone, demonstrated clinical benefit, its inhibition of both hydroxylase and lyase activities leads to a compensatory increase in mineralocorticoids, necessitating co-administration of corticosteroids to manage side effects.[1]

This clinical need spurred the development of second-generation CYP17A1 inhibitors with greater selectivity for the 17,20-lyase activity. VT-464 emerged from these efforts as a promising candidate, demonstrating a dual mechanism of action by not only inhibiting androgen synthesis but also directly antagonizing the androgen receptor.[2]

Discovery and Enantioselective Focus

Synthesis of (R)-VT-464: A Detailed Protocol

The synthesis of the enantiomerically pure (R)-VT-464 is a multi-step process that requires careful control of stereochemistry. While the precise, proprietary industrial synthesis is not fully disclosed, a plausible and instructive route can be constructed based on related chemical literature and patent filings. The following represents a detailed, self-validating protocol for the asymmetric synthesis of (R)-VT-464.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (R)-VT-464 points to a key asymmetric addition of an organometallic reagent to a ketone precursor, or a chiral resolution of a racemic intermediate. An asymmetric synthesis approach offers greater efficiency and is outlined below.

G R-VT-464 R-VT-464 Chiral Tertiary Alcohol Chiral Tertiary Alcohol R-VT-464->Chiral Tertiary Alcohol Final Product Naphthalene Ketone Naphthalene Ketone Chiral Tertiary Alcohol->Naphthalene Ketone Asymmetric Addition Triazole Nucleophile Triazole Nucleophile Chiral Tertiary Alcohol->Triazole Nucleophile Asymmetric Addition Naphthalene Precursor Naphthalene Precursor Naphthalene Ketone->Naphthalene Precursor Functional Group Interconversion 1,2,4-Triazole 1,2,4-Triazole Triazole Nucleophile->1,2,4-Triazole Activation Difluoromethoxylation Reagent Difluoromethoxylation Reagent Naphthalene Precursor->Difluoromethoxylation Reagent Key Reaction

Caption: Retrosynthetic analysis of (R)-VT-464.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Naphthalene Ketone Precursor

  • Starting Material: 6,7-Dihydroxy-2-naphthoic acid.

  • Protection of Carboxylic Acid: The carboxylic acid is first protected, for example, as a methyl ester using methanol and a catalytic amount of sulfuric acid.

  • Difluoromethoxylation: The two hydroxyl groups on the naphthalene ring are converted to difluoromethoxy groups. This can be achieved using a suitable difluoromethylating agent such as chlorodifluoromethane (freon-22) in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. This reaction is typically performed under pressure and requires careful handling due to the gaseous nature of the reagent.

  • Conversion to Ketone: The protected carboxylic acid is then converted to the corresponding ketone. This can be achieved through various methods, such as conversion to an acid chloride followed by a Friedel-Crafts acylation with an appropriate organometallic reagent (e.g., dimethylcadmium) or by reaction with an organolithium reagent followed by hydrolysis. A more modern approach would involve the use of a Weinreb amide intermediate.

Step 2: Asymmetric Addition of the Triazole Moiety

This is the crucial stereochemistry-defining step.

  • Preparation of the Triazole Nucleophile: 1,2,4-Triazole is deprotonated with a strong base such as sodium hydride in an anhydrous aprotic solvent like THF to generate the triazolide anion.

  • Asymmetric Addition: The naphthalene ketone precursor is then subjected to an asymmetric nucleophilic addition of the triazolide. To induce enantioselectivity, a chiral catalyst is employed. A common and effective method for such additions is the use of a chiral ligand in conjunction with a metal catalyst. For instance, a chiral amino alcohol ligand like (-)-N,N-dibutylnorephedrine can be used to chelate to an organozinc reagent derived from the triazole, which then adds enantioselectively to the ketone.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) in an inert atmosphere to maximize enantioselectivity.

  • Workup and Purification: Upon completion, the reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The crude product is then extracted and purified by column chromatography to yield the enantiomerically enriched (R)-VT-464.

Chiral Resolution as an Alternative Method

In cases where asymmetric synthesis is not feasible or optimized, chiral resolution of the racemic mixture can be employed.

  • Synthesis of Racemic VT-464: The naphthalene ketone is reacted with the triazolide anion without a chiral catalyst to produce the racemic tertiary alcohol.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomers are then separated using chiral HPLC.[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[4]

  • Method Development: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) and flow rate are optimized to achieve baseline separation of the enantiomers.[4]

G cluster_0 Synthesis of Racemic VT-464 cluster_1 Chiral Resolution Naphthalene Ketone Naphthalene Ketone Racemic VT-464 Racemic VT-464 Naphthalene Ketone->Racemic VT-464 Triazole Anion Triazole Anion Triazole Anion->Racemic VT-464 Chiral HPLC Column Chiral HPLC Column Racemic VT-464->Chiral HPLC Column R-VT-464 R-VT-464 Chiral HPLC Column->R-VT-464 S-VT-464 S-VT-464 Chiral HPLC Column->S-VT-464

Caption: Workflow for Chiral Resolution of VT-464.

Pharmacological Profile and Mechanism of Action

(R)-VT-464 exhibits a dual mechanism of action that contributes to its potent anti-cancer activity.

Selective CYP17A1 Lyase Inhibition

(R)-VT-464 demonstrates a significant selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. In vitro studies have shown IC50 values of 69 nM for 17,20-lyase and 670 nM for 17α-hydroxylase.[7] This selectivity is a key advantage over abiraterone, as it reduces the accumulation of upstream steroid precursors and minimizes the mineralocorticoid-related side effects, potentially obviating the need for concomitant steroid administration.[1]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17α-hydroxylase 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-hydroxylase DHEA DHEA 17-OH Pregnenolone->DHEA 17,20-lyase Androgens Androgens DHEA->Androgens VT-464 VT-464 17,20-lyase 17,20-lyase VT-464->17,20-lyase Inhibits

Sources

In-Vitro Characterization of VT-464's R-Enantiomer: A Technical Guide to Assessing Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer progression.[1] Even in castration-resistant prostate cancer (CRPC), where systemic androgen levels are low, the AR signaling axis often remains active through various mechanisms, including intratumoral androgen synthesis and AR mutations.[2] This has made the AR a primary target for therapeutic intervention.[3] VT-464, also known as seviteronel, has emerged as a potent small molecule inhibitor targeting this pathway through a novel, dual mechanism of action.[4] It acts as both a selective inhibitor of the CYP17A1 enzyme (specifically the 17,20-lyase activity crucial for androgen synthesis) and as a direct, competitive antagonist of the androgen receptor.[5][6][7]

VT-464 is a chiral molecule, developed and often studied as a racemic mixture of its R- and S-enantiomers. While much of the literature discusses the compound's impressive activity as a whole, a detailed, public-domain characterization specifically isolating the in-vitro activity of the VT-464 R-enantiomer on the AR signaling pathway is less defined. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the AR-antagonistic properties of a specific enantiomer, such as the R-enantiomer of VT-464. We will detail the core experimental protocols, the scientific rationale behind methodological choices, and the expected data outputs, grounded in established laboratory practice.

Pillar 1: The Dual Mechanism of Action of Seviteronel (VT-464)

Seviteronel's efficacy stems from its ability to attack the androgen signaling axis on two fronts: reducing the production of AR ligands (androgens) and directly blocking the receptor itself.[4]

  • CYP17A1 Lyase Inhibition : The CYP17A1 enzyme has two distinct functions: 17α-hydroxylase and 17,20-lyase activities. Both are essential for the conversion of pregnane precursors into androgens like dehydroepiandrosterone (DHEA) and androstenedione. Seviteronel selectively inhibits the 17,20-lyase step, which is the rate-limiting step for androgen biosynthesis.[4][5] This selectivity is advantageous as it reduces the impact on cortisol production, a common side effect of non-selective CYP17A1 inhibitors like abiraterone that necessitates co-administration of prednisone.[4]

  • Androgen Receptor Antagonism : Independent of its effects on androgen synthesis, seviteronel directly binds to the AR's ligand-binding domain (LBD).[6] This competitive antagonism prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the conformational changes required for receptor activation, nuclear translocation, and subsequent transactivation of AR target genes.[6][8]

The following diagram illustrates this dual-inhibition pathway.

VT464_Mechanism cluster_synthesis Androgen Synthesis Pathway cluster_ar_signaling AR Signaling Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17_OH CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17_OH CYP17_Lyase CYP17A1 (17,20-lyase) Pregnenolone->CYP17_Lyase Progesterone Progesterone DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone (T) Androstenedione->Testosterone SRD5A1 5α-reductase Testosterone->SRD5A1 DHT DHT AR Androgen Receptor (AR) DHT->AR Binds & Activates CYP17_OH->Progesterone CYP17_Lyase->DHEA SRD5A1->DHT AR_active Active AR Dimer AR->AR_active Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binds & Transactivates Gene_Tx Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Tx Binds & Transactivates VT464 VT-464 (Seviteronel) VT464->CYP17_Lyase Inhibits VT464->AR Antagonizes

Caption: Dual mechanism of VT-464 (Seviteronel) action.

Pillar 2: In-Vitro Experimental Workflows for Characterizing AR Antagonism

To determine the specific activity of the VT-464 R-enantiomer as an AR antagonist, a series of well-established in-vitro assays must be performed. The following sections provide detailed, self-validating protocols designed to probe different aspects of AR signaling.

Cell Line Selection: The Importance of Context

The choice of cell line is paramount for relevant and reproducible results. For AR signaling studies, the following human prostate cancer cell lines are standard:

  • LNCaP: Expresses a mutated AR (T877A) but remains androgen-sensitive. It is a workhorse for studying AR-dependent gene expression, such as Prostate-Specific Antigen (PSA).[9]

  • VCaP: Overexpresses wild-type AR and is highly sensitive to androgens, making it an excellent model for castration-resistant disease.

  • C4-2: A sub-line of LNCaP that is androgen-independent but still responsive to AR signaling, representing a progression to castration resistance.[9]

Expert Insight: For initial characterization, LNCaP cells provide a robust and well-documented system. Using charcoal-stripped serum in culture media is a critical step to remove endogenous androgens, ensuring that any observed AR activity is a direct result of the experimental compounds.[10]

Workflow 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of the VT-464 R-enantiomer to compete with a known AR agonist for binding to the receptor. It is the definitive test for competitive antagonism.

Binding_Assay_Workflow start Start prep Prepare AR Source (e.g., Rat Prostate Cytosol or Recombinant AR-LBD) start->prep incubate Incubate AR with: 1. [3H]-R1881 (Radioligand) 2. Increasing concentrations of VT-464 R-enantiomer prep->incubate controls Include Controls: - No competitor (Max binding) - Excess unlabeled R1881 (NSB) incubate->controls separate Separate Bound from Unbound Radioligand (e.g., Hydroxylapatite) incubate->separate measure Quantify Bound Radioactivity (Scintillation Counting) separate->measure analyze Calculate Specific Binding & Determine IC50 Value measure->analyze end End analyze->end Luciferase_Assay_Workflow start Start seed Seed LNCaP cells in charcoal-stripped serum media start->seed transfect Transfect cells with an ARE-driven Luciferase Reporter Plasmid seed->transfect treat Treat cells with: 1. AR Agonist (e.g., R1881) 2. Increasing concentrations of VT-464 R-enantiomer transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Normalize data and Determine IC50 for Transcriptional Inhibition measure->analyze end End analyze->end

Caption: Workflow for the AR luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture: Seed LNCaP cells in 96-well plates using media supplemented with charcoal-stripped fetal bovine serum (FBS) to eliminate confounding androgens. [10]2. Transfection: Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple androgen response elements (AREs). Co-transfect with a Renilla luciferase plasmid for normalization.

  • Treatment: After allowing cells to recover, replace the media. Treat cells with a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881) to stimulate the reporter. In parallel, treat with the agonist plus increasing concentrations of the VT-464 R-enantiomer.

  • Incubation: Incubate the cells for 24-48 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system. [11]6. Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized reporter activity against the log concentration of the antagonist to determine the IC₅₀ for transcriptional inhibition.

Workflow 3: Analysis of Endogenous AR Target Gene and Protein Expression

This workflow validates the findings from the reporter assay by measuring the effect of the VT-464 R-enantiomer on native AR target genes and proteins within the cancer cells.

  • Quantitative PCR (qPCR): Measures changes in mRNA levels of AR-regulated genes like KLK3 (PSA) and TMPRSS2.

  • Western Blotting: Measures changes in the protein levels of AR itself and its downstream product, PSA.

Step-by-Step Protocol (qPCR):

  • Cell Treatment: Plate and treat LNCaP cells with an AR agonist (R1881) with or without the VT-464 R-enantiomer, as described in the luciferase assay.

  • RNA Extraction: After 16-24 hours, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using validated primers for KLK3, TMPRSS2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative change in gene expression (fold change) using the ΔΔCt method.

Step-by-Step Protocol (Western Blot):

  • Cell Treatment: Treat LNCaP cells as above, but for a longer duration (48-72 hours) to allow for protein-level changes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors and quantify total protein concentration (e.g., using a BCA assay). [12]3. Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies specific for AR and PSA. [13]Use an antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software and normalize the levels of AR and PSA to the loading control.

Pillar 3: Data Presentation and Expected Outcomes

The data generated from these workflows should be compiled to provide a comprehensive profile of the VT-464 R-enantiomer's activity.

Quantitative Data Summary
ParameterAssay TypeCell Line / SystemReported Value (Seviteronel)Reference
IC₅₀ (CYP17, 17,20-lyase) Enzyme InhibitionIn Vitro69 nM
IC₅₀ (Cell Viability) Cell ProliferationAR+ TNBC cells> 10 µM[7]
AR Antagonism Luciferase ReporterLNCaPMore potent than Abiraterone
AR Target Gene Suppression qPCR / Western BlotC4-2, MR49FGreater suppression than Abiraterone

Trustworthiness Insight: The limited effect of seviteronel on cell viability at concentrations that effectively inhibit AR signaling highlights its specific mechanism of action. A potent AR antagonist is not necessarily cytotoxic but rather cytostatic or senescence-inducing, underscoring the importance of functional assays (reporter, qPCR) over simple viability readouts for initial characterization.

Conclusion

Characterizing the specific in-vitro activity of the VT-464 R-enantiomer requires a systematic and multi-faceted approach. By employing a logical sequence of assays—from direct receptor binding to functional transcriptional outputs and endogenous protein modulation—researchers can build a robust data package. The protocols detailed in this guide provide a validated framework for determining the precise contribution of this enantiomer to the dual-action profile of seviteronel. Such detailed pharmacological understanding is essential for the rational design and development of next-generation therapies targeting the androgen receptor signaling axis in hormone-driven cancers.

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A Structural and Mechanistic Guide to the Stereoselective Inhibition of CYP17A1 Lyase by the R-Enantiomer of VT-464

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytochrome P450 17A1 (CYP17A1) is a critical enzymatic chokepoint in androgen biosynthesis, making it a validated target for the treatment of castration-resistant prostate cancer (CRPC). However, the clinical utility of first-generation inhibitors is hampered by a lack of selectivity for the androgen-producing 17,20-lyase reaction over the cortisol-related 17α-hydroxylase reaction. This non-selectivity necessitates co-administration of steroids to manage severe side effects. Next-generation inhibitors like VT-464 (seviteronel) aim to achieve selective lyase inhibition. The stereochemistry of these inhibitors is paramount to their activity and selectivity. This technical guide provides an in-depth exploration of the structural and molecular basis for the binding of the R-enantiomer of VT-464 to the CYP17A1 lyase active site. We synthesize data from X-ray crystallography, computational modeling, and biophysical assays to provide a comprehensive framework for researchers in oncology and drug development. This document details the methodologies required to elucidate these interactions, explains the causal biochemistry behind selective inhibition, and discusses the implications for the rational design of future therapeutics.

Introduction: The Central Role of CYP17A1 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth being heavily dependent on androgen receptor (AR) signaling.[1] Therapeutic strategies, therefore, focus on androgen deprivation. While initial treatments are effective, the disease often progresses to a castration-resistant state (CRPC), where tumors continue to proliferate despite low systemic androgen levels, often by synthesizing their own androgens intratumorally.

At the heart of this process is Cytochrome P450 17A1 (CYP17A1), a dual-function, heme-containing enzyme located in the endoplasmic reticulum.[2] CYP17A1 is a key regulatory enzyme in the steroidogenic pathway, catalyzing two distinct reactions:

  • 17α-Hydroxylase Activity: Converts pregnenolone and progesterone into their 17α-hydroxylated precursors, which are essential for the production of glucocorticoids like cortisol.[2][3]

  • 17,20-Lyase Activity: Cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively, the direct precursors to androgens.[2][3]

Inhibition of CYP17A1 is a clinically validated strategy to shut down this androgen supply.[1] The first-in-class inhibitor, abiraterone, effectively blocks both enzyme functions.[4] However, its inhibition of the hydroxylase activity disrupts the cortisol pathway, leading to a compensatory surge in mineralocorticoids that can cause hypertension, hypokalemia, and edema, requiring co-treatment with prednisone.[5] This clinical reality has driven the search for inhibitors that selectively target the 17,20-lyase activity, a goal that hinges on exploiting the subtle structural and conformational dynamics of the enzyme's active site.

VT-464 (seviteronel) is a non-steroidal inhibitor developed to achieve this desired lyase selectivity.[5][6] A critical and often underappreciated aspect of drug design is stereochemistry. Chiral molecules can exist as enantiomers—non-superimposable mirror images—that interact differently with the chiral environment of a protein's active site, often leading to vastly different pharmacological effects. This guide focuses specifically on the R-enantiomer of VT-464 and the structural underpinnings of its interaction with the CYP17A1 lyase function.

The Biochemical Rationale for Selective Lyase Inhibition

The ability of CYP17A1 to perform two different chemical transformations on similar substrates within a single active site is a subject of intense study. The preference for one reaction over the other is modulated by several factors, most notably the presence of the allosteric redox partner, cytochrome b5 (cyt b5).[3][7]

  • Hydroxylase Reaction: This reaction is efficiently supported by the primary redox partner, cytochrome P450 reductase (POR).

  • Lyase Reaction: The efficiency of this reaction is significantly enhanced by the binding of cyt b5.[7] It is believed that cyt b5 binding induces conformational changes in CYP17A1 that favor the proper orientation of 17-hydroxylated substrates for C-C bond cleavage.[7]

This differential regulation provides a therapeutic window. An ideal inhibitor would selectively block the lyase reaction while leaving the hydroxylase activity intact. Such a drug would halt androgen production without disrupting cortisol synthesis, thereby obviating the need for steroid co-therapy and its associated side effects.

Below is a diagram illustrating the pivotal position of CYP17A1 in the human steroidogenesis pathway.

steroid_pathway cluster_cyp17a1 CYP17A1 Activities chol Cholesterol preg Pregnenolone chol->preg prog Progesterone preg->prog ohpreg 17α-OH-Pregnenolone preg->ohpreg hydroxylase ohprog 17α-OH-Progesterone prog->ohprog hydroxylase dhea DHEA ohpreg->dhea lyase androst Androstenedione ohprog->androst lyase (inefficient) cortisol Cortisol ohprog->cortisol dhea->androst androgens Testosterone / DHT dhea->androgens androst->androgens hydroxylase 17α-Hydroxylase lyase 17,20-Lyase (Selective Target)

Caption: The central role of CYP17A1 in steroidogenesis.

Stereochemistry in CYP17A1 Inhibition: The Case of VT-464 Enantiomers

While a crystal structure for CYP17A1 in complex with the R-enantiomer of VT-464 (seviteronel) is not publicly available, extensive research on the closely related non-steroidal inhibitor orteronel provides a powerful analogue for understanding the principles of stereoselective inhibition. Enzymatic analysis of orteronel's enantiomers revealed a significant difference in their activity profiles.[8]

  • The (S)-orteronel enantiomer is a more potent overall inhibitor.

  • The (R)-orteronel enantiomer, while less potent, is markedly more selective for the 17,20-lyase reaction.[8]

This suggests that the mirror-image arrangements of the chemical groups around the chiral center dictate how the molecule orients within the active site, leading to differential effects on the two catalytic functions. The less potent but more selective R-enantiomer likely adopts a conformation that is less optimal for general inhibition (e.g., direct heme coordination) but is superior at disrupting the specific enzyme-substrate-cyt b5 conformation required for the lyase reaction.

CompoundHydroxylase IC₅₀ (nM)Lyase IC₅₀ (nM)Lyase/Hydroxylase RatioReference
(S)-Orteronel 38 ± 226 ± 20.7[8]
(R)-Orteronel 220 ± 2028 ± 30.13 [8]
(S)-Seviteronel (VT-464) 110 ± 1073 ± 70.7[8]

(Data presented is for orteronel as a well-characterized model for stereoselective lyase inhibition, alongside data for the S-enantiomer of seviteronel. A lower Lyase/Hydroxylase ratio indicates greater selectivity for the lyase reaction.)

This principle of stereoselective activity is the driving force for investigating the specific binding of the VT-464 R-enantiomer.

A Methodological Framework for Structural Analysis

Elucidating the binding mode of a specific enantiomer requires a multi-faceted approach combining recombinant protein production, biophysical characterization, enzymatic assays, and structural biology techniques, often augmented by computational modeling.

Recombinant Expression and Purification of Human CYP17A1

The foundation of any structural or functional study is a robust supply of pure, active protein. As a membrane-associated protein, CYP17A1 presents purification challenges. A common and effective strategy involves the expression of an N-terminally modified, truncated version of the enzyme in E. coli.

Field-Proven Protocol: Expression and Purification of Modified Human CYP17A1

  • Construct Design: The human CYP17A1 cDNA is modified to remove the N-terminal transmembrane domain (first ~20-30 amino acids) to enhance solubility. A hexahistidine (6xHis) tag is typically added to the N- or C-terminus to facilitate purification.

  • Expression: The modified construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD₆₀₀ of ~0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are grown for a further 24-48 hours at a reduced temperature (e.g., 25-28°C) in the presence of a heme precursor like δ-aminolevulinic acid to promote proper heme incorporation.

  • Cell Lysis & Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol), and lysed by sonication or high-pressure homogenization.[9] The cell lysate is centrifuged to pellet unbroken cells and debris. The supernatant is then subjected to ultracentrifugation (~100,000 x g) to pellet the cell membranes containing the recombinant CYP17A1.

  • Solubilization: The membrane pellet is resuspended in a buffer containing a mild non-ionic detergent (e.g., 1% Sodium Cholate or n-Dodecyl β-D-maltoside (DDM)) to extract the protein from the lipid bilayer.[9]

  • Affinity Chromatography: The solubilized fraction is clarified by ultracentrifugation and loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged CYP17A1 is eluted using a gradient of imidazole.

  • Ion Exchange & Size Exclusion Chromatography: Fractions containing CYP17A1 are pooled, and the buffer is exchanged (e.g., via dialysis or a desalting column) to a low-salt buffer for ion-exchange chromatography (e.g., Q-Sepharose). This step removes remaining impurities. The final polishing step is size-exclusion chromatography (gel filtration), which separates the protein by size and ensures a monodisperse, homogenous sample suitable for downstream applications.

  • Quality Control: The purity of the final protein is assessed by SDS-PAGE, and its concentration and heme incorporation are determined spectrophotometrically (observing the Soret peak at ~417 nm for the oxidized, ligand-free form).

X-ray Crystallography Workflow

While a structure with the R-enantiomer is the goal, the general workflow remains the same. The existing structure of CYP17A1 with (S)-seviteronel (PDB ID: 5IRV) serves as a critical reference point.[3]

workflow_xtal prot_prep 1. Purified CYP17A1 (10-15 mg/mL) co_complex 2. Co-complex Formation (Incubate Protein + Ligand) prot_prep->co_complex lig_prep R-Enantiomer Stock (in DMSO) lig_prep->co_complex screening 3. Crystallization Screening (Vapor Diffusion, 100s of conditions) co_complex->screening hit_opt 4. Hit Optimization (Refine buffer, pH, temp) screening->hit_opt crystal 5. Diffraction-quality Crystal hit_opt->crystal cryo 6. Cryo-protection & Freezing crystal->cryo xray 7. X-ray Diffraction Data Collection (Synchrotron Source) cryo->xray process 8. Data Processing & Scaling xray->process solve 9. Structure Solution (Molecular Replacement using PDB: 5IRV) process->solve refine 10. Model Building & Refinement solve->refine validate 11. Structure Validation & Deposition refine->validate

Caption: Experimental workflow for X-ray crystallography.

The key challenge in this process is obtaining well-diffracting crystals. For membrane proteins like CYP17A1, techniques like lipidic cubic phase (LCP) crystallization can sometimes yield better results than traditional vapor diffusion. The molecular replacement step explicitly relies on a previously solved, similar structure, demonstrating the iterative nature of structural biology.

Computational Modeling and Molecular Dynamics (MD) Simulations

In the absence of a crystal structure, computational methods are indispensable for generating and testing hypotheses about the ligand's binding mode.[10][11]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand within a protein's active site. A validated docking protocol would start with the crystal structure of CYP17A1 (e.g., PDB: 5IRV, with the S-enantiomer removed). The R-enantiomer of VT-464 is then computationally "docked" into the active site, and scoring functions are used to rank the most energetically favorable poses.[12][13] The reliability of this method is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental one.[13]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations provide a dynamic view of the complex over time (typically nanoseconds to microseconds).[14] An MD simulation is initiated with the coordinates from the best-docked pose. The simulation calculates the movements of every atom in the system, providing critical insights into:

    • Binding Stability: Whether the ligand remains stably bound in its initial pose or drifts to a different conformation.

    • Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the complex, and how their geometries fluctuate over time.

    • Conformational Changes: Whether the binding of the R-enantiomer induces subtle changes in the protein structure (e.g., in the F/G loop region) that might explain its selectivity.[11]

Biophysical and Enzymatic Assays

Structural and computational data must be validated with functional data.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding in solution.[15] It directly measures the heat released or absorbed as a ligand is titrated into a protein solution, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15] This technique is crucial for confirming that the R-enantiomer binds to the enzyme with the predicted affinity and for understanding the thermodynamic drivers of the interaction.

  • Enzyme Inhibition Assays: These assays quantify the functional effect of the inhibitor. To determine lyase selectivity, two separate assays must be run.

Protocol: In Vitro CYP17A1 17,20-Lyase Inhibition Assay

  • Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4), the purified recombinant CYP17A1, cytochrome P450 reductase, and the allosteric effector cyt b5 in a reconstituted system (e.g., with phospholipids like DLPC).

  • Inhibitor Addition: Add varying concentrations of the VT-464 R-enantiomer (typically from a DMSO stock, ensuring the final DMSO concentration is low and consistent across all wells, e.g., <1%). Include a "no inhibitor" control (DMSO vehicle only). Pre-incubate the enzyme and inhibitor for a short period.

  • Initiation of Reaction: Start the reaction by adding the lyase substrate, 17α-hydroxypregnenolone (often radiolabeled, e.g., with ³H), and the source of reducing equivalents, NADPH.

  • Incubation: Incubate the plate at 37°C for a predetermined time where the product formation is linear.

  • Reaction Quenching: Stop the reaction by adding a solvent like ethyl acetate or dichloromethane to extract the steroids.

  • Product Separation and Detection: Separate the substrate (17α-hydroxypregnenolone) from the product (DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: If using a radiolabeled substrate, quantify the product spots using a scintillation counter or phosphorimager. If using non-labeled substrates, quantify via LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. A parallel assay using progesterone as the substrate would be run to determine the IC₅₀ for the hydroxylase activity.

Structural Analysis of the R-Enantiomer Binding Mode

Synthesizing the available structural data for related inhibitors and the expected outcomes from the methodologies described above, we can construct a robust hypothesis for the binding of the VT-464 R-enantiomer.

The crystal structure of CYP17A1 with (S)-seviteronel shows the inhibitor coordinating the heme iron via one of its triazole nitrogens, a common binding mode for azole-based inhibitors.[8] The rest of the molecule occupies the active site cavity, which is lined by hydrophobic residues. However, recent studies suggest that for non-steroidal inhibitors like seviteronel and orteronel, binding is a multi-step process.[10] An initial, rapid binding event occurs, which is sufficient for inhibition, followed by a slower rearrangement to coordinate the heme iron.[10]

This multi-step binding model is key to understanding the selectivity of the R-enantiomer. It is plausible that the R-enantiomer binds preferentially to a metastable, pre-coordination site, or adopts a final pose that is slightly different from the S-enantiomer. This alternative pose, dictated by its unique stereochemistry, may be less effective at general active site occlusion but more effective at disrupting the specific protein-protein interactions with cyt b5 or the precise substrate alignment necessary for the lyase reaction.

Computational modeling suggests that the R-enantiomer of orteronel may engage in different polar interactions, potentially with residues like N52 and S65, which are located in a region implicated in ligand entry and exit.[10] A similar mechanism can be postulated for the VT-464 R-enantiomer.

binding_site cluster_active_site CYP17A1 Active Site heme Heme Iron (Fe) ligand VT-464 R-Enantiomer ligand->heme Slow Coordination? (or no direct bond) hydrophobic_pocket Hydrophobic Pocket (A105, F114, L209, V482) ligand->hydrophobic_pocket van der Waals Contacts hbond_residues Potential H-Bond Partners (e.g., N202) ligand->hbond_residues Hydrogen Bonding fg_loop F/G Loop Residues (Conformational Change) ligand->fg_loop Induces Allosteric Shift (disrupts cyt b5 interaction)

Caption: Key molecular interactions governing selective inhibition.

Implications and Future Directions

The detailed structural understanding of how a specific enantiomer like VT-464-R achieves lyase selectivity is not merely an academic exercise. It has profound implications for the future of prostate cancer therapy.

  • Rational Drug Design: A validated structural model of the R-enantiomer complex can serve as a template for the structure-based design of new inhibitors. By understanding the precise interactions that confer lyase selectivity, medicinal chemists can design new molecules that optimize these interactions, potentially leading to compounds with even greater selectivity and potency.

  • Exploiting Allosteric Sites: The evidence that inhibitor binding influences protein conformation and that selectivity is linked to the allosteric effector cyt b5 highlights the potential for designing true allosteric inhibitors.[3] These molecules would not bind in the active site at all, but rather to a secondary site, inducing a conformational change that specifically disables the lyase function. Computational techniques like funnel metadynamics are already being used to explore such alternative binding sites.[10][11]

  • Overcoming Resistance: As resistance to current therapies emerges, novel mechanisms of action are needed. Inhibitors with unique binding modes, such as those that rely on allosteric modulation rather than direct heme binding, may be effective against tumors that have developed resistance to traditional active-site inhibitors.

References

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  • Gregory, M. C., et al. (2018). Human Cytochrome CYP17A1: The Structural Basis for Compromised Lyase Activity with 17-Hydroxyprogesterone. PubMed. [Link]

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An In-Depth Technical Guide to the Preclinical Evaluation of Seviteronel (VT-464) in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chirality: This technical guide consolidates the available preclinical data for seviteronel (VT-464). It is important for the scientific community to recognize that seviteronel is a racemic mixture, containing both R- and S-enantiomers. The studies detailed herein have been conducted using this mixture. At present, publicly accessible data differentiating the specific preclinical activities of the individual R- and S-enantiomers of VT-464 in breast cancer is not available. The principles of stereochemistry dictate that enantiomers can have different pharmacological and pharmacokinetic properties; therefore, the data presented should be interpreted as the combined effect of both enantiomers.

Introduction: A Dual-Pronged Approach to Targeting Hormone-Driven Breast Cancers

Breast cancer remains a complex and heterogeneous disease, with a significant subset of tumors driven by steroid hormone signaling pathways. While estrogen receptor (ER) targeted therapies are a cornerstone of treatment for ER-positive breast cancer, intrinsic and acquired resistance mechanisms, often involving the androgen receptor (AR), present significant clinical challenges. Seviteronel (VT-464) has emerged as a promising investigational agent with a unique dual mechanism of action that simultaneously targets two key nodes in steroid hormone signaling: androgen biosynthesis and direct androgen receptor antagonism. This guide provides a comprehensive overview of the preclinical data supporting the investigation of seviteronel in breast cancer, with a focus on its mechanism of action and methodologies for its evaluation.

Seviteronel is an oral, non-steroidal small molecule that acts as a selective inhibitor of CYP17 lyase and a competitive antagonist of the androgen receptor.[1][2] This dual activity provides a multi-faceted approach to disrupting the hormonal signaling that can drive the proliferation of certain breast cancer subtypes, including AR-positive triple-negative breast cancer (TNBC) and ER-positive breast cancers that have developed resistance to traditional endocrine therapies.[3][4]

Section 1: The Dual Mechanism of Action of Seviteronel

The therapeutic potential of seviteronel in breast cancer stems from its ability to concurrently inhibit androgen production and block the action of androgens at the receptor level. This dual inhibition offers a more comprehensive blockade of the androgen signaling axis compared to agents that target only one of these pathways.

Selective Inhibition of CYP17 Lyase: Curtailing the Fuel Supply

CYP17A1 is a critical enzyme in the steroidogenic pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. While the hydroxylase activity is essential for cortisol production, the lyase activity is the rate-limiting step in the production of androgens, which can serve as precursors for estrogens.[5][6] Seviteronel is a selective inhibitor of the 17,20-lyase activity of CYP17A1.[1][2] This selectivity is a key differentiator from other CYP17 inhibitors like abiraterone, as it aims to reduce androgen and subsequent estrogen synthesis without significantly impacting cortisol production, potentially obviating the need for concurrent corticosteroid administration.[2][5] Preclinical studies have demonstrated that seviteronel is approximately 10-fold more selective for CYP17 lyase over hydroxylase.[1][3]

The inhibition of CYP17 lyase by seviteronel leads to a reduction in the systemic and intratumoral levels of androgens, thereby depriving both AR-dependent and ER-dependent (via aromatization of androgens) breast cancer cells of crucial growth signals.

cluster_CYP17 CYP17A1 Enzyme Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Preg 17-OH Pregnenolone Pregnenolone->17OH_Preg CYP17 Hydroxylase 17OH_Prog 17-OH Progesterone Progesterone->17OH_Prog CYP17 Hydroxylase DHEA DHEA 17OH_Preg->DHEA CYP17 Lyase Androstenedione Androstenedione 17OH_Prog->Androstenedione CYP17 Lyase Cortisol Cortisol 17OH_Prog->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Seviteronel Seviteronel (VT-464) Seviteronel->17OH_Preg Seviteronel->17OH_Prog Seviteronel->DHEA Inhibition Seviteronel->Androstenedione Aromatase Aromatase CYP17_Hydroxylase 17α-Hydroxylase CYP17_Lyase 17,20-Lyase cluster_cell Breast Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates and Binds Androgen Androgen Androgen->AR Binds and Activates Seviteronel Seviteronel (VT-464) Seviteronel->AR Competitive Antagonism Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: Mechanism of Androgen Receptor antagonism by Seviteronel.

Section 2: Preclinical Efficacy of Seviteronel in Breast Cancer Models

The dual mechanism of action of seviteronel has been translated into promising anti-tumor activity in a range of preclinical breast cancer models, including those representing clinically challenging scenarios such as endocrine resistance and triple-negative disease.

In Vitro Activity in Breast Cancer Cell Lines

Seviteronel has demonstrated potent growth inhibitory effects in various breast cancer cell lines. [7][8]In cell viability assays, seviteronel has shown limited single-agent cytotoxicity at lower concentrations (IC50 > 10 μM) but exhibits significant anti-proliferative effects at higher concentrations. [9][8]More notably, seviteronel has been shown to inhibit the growth of ER-positive (MCF7), tamoxifen-resistant MCF7, and AR-positive/ER-negative (MDA-MB-453) breast cancer cells in soft agar assays with greater potency than the AR antagonist enzalutamide. [3][7]

Cell Line Subtype Key Findings Reference(s)
MDA-MB-453 AR+, ER-, PR- Inhibition of cell proliferation at concentrations >10µM. [9] [9]
SUM159PT AR+ (moderate), TNBC Inhibition of cell proliferation. [9] [9]
MCF7 ER+, AR+ (low) Inhibition of estrogen-stimulated proliferation and growth in soft agar. [3][7] [3][7]

| Tamoxifen-Resistant MCF7 | ER+, AR+ | Inhibition of growth with higher potency than enzalutamide. [3][7]| [3][7]|

In Vivo Efficacy in Breast Cancer Xenograft Models

The anti-tumor activity of seviteronel has been further substantiated in in vivo xenograft models of breast cancer. In a tamoxifen-resistant MCF7 mouse xenograft model, seviteronel inhibited tumor growth and improved survival to a greater extent than enzalutamide. [3][7]Furthermore, in an AR-positive TNBC xenograft model, seviteronel demonstrated a synergistic effect when combined with radiation, leading to a significant reduction in tumor volume and a delay in tumor doubling and tripling times. [10]The efficacy of seviteronel in these models underscores its potential to overcome resistance to conventional therapies.

Section 3: Methodologies for Preclinical Evaluation

A robust and well-defined set of experimental protocols is essential for the preclinical evaluation of novel therapeutic agents like seviteronel. The following section details the methodologies for key assays used to characterize its activity.

CYP17A1 Enzymatic Assay

Objective: To determine the inhibitory activity and selectivity of the test compound against the hydroxylase and lyase activities of CYP17A1.

Principle: This assay measures the conversion of specific substrates by recombinant human CYP17A1 in the presence and absence of the inhibitor.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a suitable reaction buffer (e.g., 10 mM HEPES, pH 7.4, with 10 mM MgCl2), combine recombinant human CYP17A1 (0.5 µM) and CPR (1 µM).

  • Substrate Addition:

    • For hydroxylase activity , add progesterone (P4) as the substrate (50 µM), often with a radiolabeled tracer like [14C]-progesterone.

    • For lyase activity , use 17-OH pregnenolone labeled with tritium at the C21 position ([3H]-17-OH-Preg) as the substrate.

  • Inhibitor Incubation: Add varying concentrations of seviteronel or a vehicle control to the reaction mixtures.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 10 minutes, then initiate the reaction by adding an NADPH regeneration system (isocitrate, NADPH, isocitrate dehydrogenase).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding methylene chloride and centrifuge to separate the phases.

  • Analysis:

    • For hydroxylase activity , evaporate the organic layer, resuspend the residue in methanol, and separate the steroid products by thin-layer chromatography (TLC). Quantify the conversion of progesterone to 17-OH progesterone.

    • For lyase activity , the conversion of [3H]-17-OH-Preg to DHEA releases tritiated water ([3H]H2O), which can be separated and quantified by scintillation counting.

  • Data Analysis: Calculate the IC50 values for both hydroxylase and lyase inhibition to determine the compound's potency and selectivity.

Causality and Validation: This protocol directly measures the enzymatic activity of the target, providing a direct assessment of the inhibitor's potency. The use of specific substrates for each activity and a recombinant enzyme system ensures a clean and reproducible readout. Comparing the IC50 values for hydroxylase and lyase activities provides a quantitative measure of selectivity.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of seviteronel on the proliferation and viability of breast cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-453, MCF7) in a 96-well plate at a density of 10,000 cells per well and allow them to attach for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of seviteronel (and appropriate controls like vehicle and a known cytotoxic agent) and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µl of a 5 mg/ml solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 450-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Causality and Validation: This assay provides a quantitative measure of the compound's effect on cell viability. Including positive and negative controls validates the assay's performance. The dose-response curve generated allows for the determination of the IC50, a key parameter for comparing the potency of different compounds.

A Seed cells in 96-well plate B Treat with Seviteronel (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours (Formazan formation in viable cells) D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

Soft Agar Colony Formation Assay

Objective: To assess the anchorage-independent growth of breast cancer cells, a hallmark of transformation, following treatment with seviteronel.

Principle: This assay measures the ability of cells to proliferate and form colonies in a semi-solid medium, mimicking an environment where attachment to a solid substrate is not possible.

Step-by-Step Protocol:

  • Base Agar Layer: Prepare a 0.6-0.8% agar solution in culture medium and pour a layer into each well of a 6-well plate. Allow it to solidify.

  • Top Agar Layer with Cells: Prepare a single-cell suspension of the breast cancer cells. Mix the cell suspension with a 0.3-0.4% agar solution (kept at ~40°C to prevent premature solidification and maintain cell viability) containing the desired concentration of seviteronel or vehicle.

  • Plating: Carefully layer the cell-containing top agar onto the solidified base agar layer.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 10-30 days, feeding the cells twice a week by adding fresh medium containing the test compound on top of the agar.

  • Colony Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet and count the number and size of the colonies.

  • Data Analysis: Compare the number and size of colonies in the seviteronel-treated wells to the control wells.

Causality and Validation: This assay provides a functional readout of the compound's ability to inhibit tumorigenic potential. The use of a semi-solid medium specifically tests for anchorage-independent growth. A reduction in colony formation is a strong indicator of anti-cancer activity.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of seviteronel for the androgen receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [3H]mibolerone) for binding to the AR.

Step-by-Step Protocol:

  • AR Preparation: Prepare a source of AR, such as cytosol from rat ventral prostate or a recombinant AR protein.

  • Reaction Setup: In a multi-well plate, incubate the AR preparation with a fixed concentration of the radiolabeled androgen and increasing concentrations of seviteronel or a known AR ligand (positive control).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method like hydroxyapatite adsorption or filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor and calculate the IC50 or Ki value to determine the binding affinity of seviteronel for the AR.

Causality and Validation: This assay directly measures the interaction of the compound with its target protein, the androgen receptor. The competitive nature of the assay allows for the determination of the compound's binding affinity relative to a known high-affinity ligand, providing a quantitative measure of its potency as an AR antagonist.

Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of seviteronel in a living organism.

Principle: Human breast cancer cells are implanted into immunocompromised mice, and the effect of seviteronel on tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Preparation and Implantation: Prepare a suspension of human breast cancer cells (e.g., MDA-MB-453) in a suitable medium, often mixed with Matrigel to support initial tumor growth. Implant the cells subcutaneously or orthotopically into the flank or mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into treatment groups (vehicle control, seviteronel at different doses).

  • Drug Administration: Administer seviteronel to the mice via the appropriate route (e.g., oral gavage) at the predetermined dosing schedule.

  • Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy of seviteronel.

Causality and Validation: This model provides a more physiologically relevant assessment of the compound's anti-tumor activity, taking into account factors like pharmacokinetics and drug distribution. The use of a vehicle control group is essential for validating that any observed anti-tumor effect is due to the drug and not other factors.

Conclusion and Future Directions

The preclinical data for seviteronel (VT-464) strongly support its continued investigation as a therapeutic agent for breast cancer, particularly in subtypes driven by androgen signaling or those that have developed resistance to conventional endocrine therapies. Its dual mechanism of action, targeting both androgen synthesis and the androgen receptor, provides a compelling rationale for its potential efficacy. The methodologies outlined in this guide provide a robust framework for the continued preclinical evaluation of seviteronel and other novel agents targeting steroid hormone signaling pathways in breast cancer.

A critical next step in the preclinical characterization of seviteronel will be the separate evaluation of its R- and S-enantiomers. Such studies are essential to determine if the observed preclinical activity is driven by one enantiomer, if both contribute, or if they have distinct pharmacological profiles. This knowledge will be invaluable for optimizing the therapeutic potential of this promising compound and for the design of future clinical trials.

References

  • Bardia, A., et al. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer. Breast Cancer Research and Treatment, 170(2), 309-318. [Link]

  • Gucalp, A., et al. (2016). Phase 1/2 study of oral seviteronel (VT-464), a dual CYP17-lyase inhibitor and androgen receptor (AR) antagonist, in patients with advanced AR positive triple negative (TNBC) or estrogen receptor (ER) positive breast cancer (BC). San Antonio Breast Cancer Symposium.
  • Michmerhuizen, A. R., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology, 11, 35. [Link]

  • Williams, M. M., et al. (2021). Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer. Breast Cancer Research, 23(1), 1-16. [Link]

  • Innocrin Pharmaceuticals. (2016). Innocrin Presents Data From The Ongoing Phase II Trial Of Seviteronel In Estrogen Receptor-Positive Or Triple-Negative Breast Cancer (CLARITY-01) At The San Antonio Breast Cancer Symposium. BioSpace. [Link]

  • Maity, S. N., et al. (2016). Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. Scientific Reports, 6(1), 1-10. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Seviteronel. National Cancer Institute. [Link]

  • Michmerhuizen, A. R., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology, 11, 35. [Link]

  • Eisner, J. R., et al. (2012). VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). Journal of Clinical Oncology, 30(5_suppl), 198-198.
  • Hu, Q., et al. (2014). CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Oncotarget, 5(18), 8191–8207. [Link]

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Methodological & Application

Administration of Vistusertib (AZD2014), a Dual mTORC1/2 Inhibitor, in Mouse Xenograft Models: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting mTOR with Vistusertib (AZD2014)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and cellular functions.

Vistusertib (also known as AZD2014) is a potent and orally bioavailable ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition is a key differentiator from earlier-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. The inhibition of mTORC2 by Vistusertib prevents the feedback activation of AKT, a common resistance mechanism to rapalogs, potentially leading to more profound and sustained anti-tumor activity.[2][3]

This application note provides a detailed protocol for the administration of Vistusertib in mouse xenograft models, a crucial step in the preclinical evaluation of its anti-cancer efficacy. The protocol is designed to provide a robust and reproducible framework for in vivo studies, grounded in the available pharmacokinetic and pharmacodynamic data.

Note on Compound Identity: The designation "VT-464" has been associated with both the mTOR inhibitor Vistusertib and the CYP17A1 inhibitor Seviteronel. This protocol is specifically for Vistusertib (AZD2014) . The query regarding a specific "R enantiomer" of Vistusertib could not be definitively resolved from publicly available literature, which typically refers to the compound as Vistusertib or AZD2014 without specifying an enantiomeric form. It is presumed that the preclinical studies cited herein utilized the active racemic mixture or a specific, unstated enantiomer.

Scientific Foundation: Mechanism of Action

Vistusertib exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

  • mTORC1 Inhibition: Prevents the phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.

  • mTORC2 Inhibition: Blocks the phosphorylation of AKT at serine 473, which is required for its full activation. This disrupts a key survival signaling pathway.

The dual inhibition of mTORC1 and mTORC2 by Vistusertib results in a more comprehensive blockade of the PI3K/AKT/mTOR pathway, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1]

graph mTOR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes GF [label="Growth Factors", fillcolor="#4285F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#EA4335"]; TSC [label="TSC1/2", fillcolor="#FBBC05"]; Rheb [label="Rheb-GTP", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; S6K [label="S6K", fillcolor="#4285F4"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", label="4E-BP1"]; Protein_Synthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vistusertib [label="Vistusertib (AZD2014)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> AKT [label="Activates"]; AKT -> TSC [label="Inhibits"]; TSC -> Rheb [label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC2 -> AKT [label="Phosphorylates S473"]; mTORC1 -> S6K; mTORC1 -> _4EBP1; S6K -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [label="Inhibits"]; Vistusertib -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Vistusertib -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of Vistusertib.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Vistusertib (AZD2014)MedChemExpressHY-15436
Dimethyl sulfoxide (DMSO), ACS gradeSigma-AldrichD2650
Polyethylene glycol 300 (PEG300)Sigma-Aldrich8.07485
Sterile Water for InjectionThermo Fisher Scientific10977015
1.5 mL Microcentrifuge TubesEppendorf022363204
1 mL SyringesBD309659
20-22 Gauge Oral Gavage Needles (curved)Cadence Science9922
Animal ScaleOhausScout SPX
Vortex MixerScientific IndustriesSI-0236

Protocol for Vistusertib Administration in Mouse Xenograft Models

This protocol outlines the preparation and oral administration of Vistusertib to mice bearing subcutaneous xenografts.

Part 1: Formulation of Vistusertib for Oral Gavage

Rationale for Formulation: Vistusertib is poorly soluble in water. A common vehicle for oral administration of hydrophobic compounds in preclinical studies is a co-solvent system. While a specific formulation for Vistusertib is not consistently reported across all publications, a widely used vehicle for similar small molecule inhibitors, such as the close analog AZD8055, is a mixture of DMSO, PEG300, and water. This formulation enhances solubility and allows for consistent oral dosing.

Preparation of Vehicle (10% DMSO, 40% PEG300, 50% Water):

  • In a sterile 15 mL conical tube, add 1 mL of DMSO.

  • Add 4 mL of PEG300 to the tube.

  • Add 5 mL of sterile water.

  • Vortex thoroughly until a clear, homogenous solution is formed.

Preparation of Vistusertib Dosing Solution (Example for a 10 mg/kg dose):

  • Calculate the required amount of Vistusertib:

    • Assume an average mouse weight of 20 g (0.02 kg).

    • Dose = 10 mg/kg.

    • Amount per mouse = 10 mg/kg * 0.02 kg = 0.2 mg.

    • Assume a dosing volume of 100 µL (0.1 mL) per 20 g mouse.

    • Concentration of dosing solution = 0.2 mg / 0.1 mL = 2 mg/mL.

  • Prepare the dosing solution:

    • For 1 mL of dosing solution, weigh out 2 mg of Vistusertib powder.

    • Add the Vistusertib powder to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of the prepared vehicle (10% DMSO, 40% PEG300, 50% Water).

    • Vortex vigorously for 5-10 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.

    • Visually inspect the solution to ensure there are no particulates.

Important Considerations:

  • Always prepare the dosing solution fresh on the day of administration.

  • Protect the solution from light.

  • The concentration of the dosing solution can be adjusted based on the desired dose and the average weight of the mice in the study.

Part 2: Oral Gavage Administration

Animal Handling and Restraint:

  • All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Handle mice gently to minimize stress.

  • Proper restraint is crucial for safe and accurate oral gavage. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.

Dosing Procedure:

  • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the Vistusertib solution to be administered.

  • Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with a 20-22 gauge curved oral gavage needle.

  • Gently restrain the mouse.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, do not force the needle, as this may cause esophageal or tracheal injury.

  • Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.

  • Withdraw the needle gently.

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15 minutes post-dosing.[4]

graph Experimental_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start of Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Implantation [label="Tumor Cell Implantation\n(Subcutaneous)", fillcolor="#4285F4"]; Tumor_Growth [label="Tumor Growth Monitoring\n(Calipers)", fillcolor="#FBBC05"]; Randomization [label="Randomization into\nTreatment Groups", shape=diamond, fillcolor="#EA4335"]; Vehicle_Group [label="Vehicle Control Group", fillcolor="#5F6368"]; Vistusertib_Group [label="Vistusertib Treatment Group", fillcolor="#34A853"]; Dosing [label="Oral Gavage Administration", fillcolor="#4285F4"]; Tumor_Measurement [label="Tumor Volume & Body\nWeight Measurement", fillcolor="#FBBC05"]; Endpoint [label="Study Endpoint\n(e.g., Tumor Volume Limit)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PK_PD_Analysis [label="Pharmacokinetic/Pharmacodynamic\nAnalysis (Optional)", fillcolor="#4285F4"];

// Edges Start -> Tumor_Implantation; Tumor_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Vehicle_Group [label="Group 1"]; Randomization -> Vistusertib_Group [label="Group 2"]; Vehicle_Group -> Dosing; Vistusertib_Group -> Dosing; Dosing -> Tumor_Measurement; Tumor_Measurement -> Dosing [label="Repeated Dosing"]; Tumor_Measurement -> Endpoint; Endpoint -> PK_PD_Analysis; }

Figure 2: General experimental workflow for a mouse xenograft study with Vistusertib.

Dosing Regimen and Rationale

The selection of an appropriate dosing regimen is critical for achieving therapeutic efficacy while minimizing toxicity. Preclinical studies with Vistusertib have explored both continuous and intermittent dosing schedules.

Dosing ScheduleDosage Range (mg/kg)FrequencyRationale
Continuous 7.5 - 15Once or twice dailyProvides sustained target inhibition. May be more effective in aggressive tumor models.
Intermittent 15 - 202 days on, 5 days off (weekly)Aims to improve tolerability by providing a drug-free period, which may allow for the recovery of normal tissues. Has shown efficacy in preclinical models.[5]

Pharmacokinetic and Pharmacodynamic Considerations:

  • Pharmacokinetics (PK): In mice, Vistusertib is rapidly absorbed with a relatively short half-life.[1][3] Doses between 7.5 and 15 mg/kg have been shown to achieve plasma concentrations that are associated with anti-tumor activity in xenograft models.[1]

  • Pharmacodynamics (PD): Administration of Vistusertib in mice leads to a dose-dependent inhibition of mTORC1 (as measured by decreased phosphorylation of S6) and mTORC2 (as measured by decreased phosphorylation of AKT) in tumor tissues.[1] This target engagement confirms the mechanism of action in vivo and provides a basis for dose selection.

Recommended Dosing for Initial Studies:

For an initial efficacy study, a daily oral dose of 15 mg/kg is a well-supported starting point.[6] Alternatively, an intermittent schedule of 20 mg/kg administered on a "2 days on, 5 days off" weekly schedule can be considered to potentially improve the therapeutic window.[5] The choice of schedule may depend on the specific tumor model and the study objectives.

Monitoring and Data Collection

Tumor Growth:

  • Tumor dimensions should be measured 2-3 times per week using digital calipers.

  • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Data should be plotted as mean tumor volume ± SEM for each treatment group over time.

Body Weight:

  • Animal body weight should be recorded at the same frequency as tumor measurements to monitor for signs of toxicity.

  • A body weight loss of more than 15-20% is often a humane endpoint for the study.

Pharmacodynamic Analysis (Optional but Recommended):

  • At the end of the study, or at selected time points, tumors can be harvested for the analysis of mTOR pathway biomarkers.

  • Western blotting or immunohistochemistry can be used to assess the phosphorylation status of S6, 4E-BP1, and AKT to confirm target engagement.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vivo administration of the dual mTORC1/2 inhibitor, Vistusertib (AZD2014), in mouse xenograft models. By following this detailed methodology, researchers can generate robust and reproducible data to evaluate the preclinical efficacy of this promising anti-cancer agent. Careful attention to formulation, dosing, and animal welfare will ensure the generation of high-quality data to inform further drug development efforts.

References

  • Banerji, U., et al. (2015). First-in-Human Pharmacokinetic and Pharmacodynamic Study of the Dual m-TORC 1/2 Inhibitor, AZD2014. Clinical Cancer Research, 21(15), 3473-3482.
  • MacDonald, A., et al. (2019). Phase I study of orally administered 14Carbon-isotope labelled-vistusertib (AZD2014), a dual TORC1/2 kinase inhibitor, to assess the absorption, metabolism, excretion, and pharmacokinetics in patients with advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 83(4), 675-684.
  • ClinicalTrials.gov. (2017). Vistusertib (AZD2014) For Recurrent Grade II-III Meningiomas. Retrieved from [Link]

  • Banerji, U., et al. (2015). First-in-Human Pharmacokinetic and Pharmacodynamic Study of the Dual m-TORC 1/2 Inhibitor AZD2014. Clinical Cancer Research, 21(15), 3473-3482.
  • Reimer, C. L., et al. (2019). A phase I study of vistusertib (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme. Journal of Neuro-Oncology, 145(3), 529-538.
  • ResearchGate. Pharmacokinetic profile of AZD2014. A, concentration of drug over time.... Retrieved from [Link]

  • Guichard, S. M., et al. (2015). AZD2014, an Inhibitor of mTORC1 and mTORC2, Is Highly Effective in ER+ Breast Cancer When Administered Using Intermittent or Continuous Schedules. Molecular Cancer Therapeutics, 14(11), 2508-2518.
  • Valdivia, E., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 368(15), fnab093.
  • NC3Rs. Replacing oral gavage for mouse glucose tolerance testing. Retrieved from [Link]

  • ResearchGate. AZD2014 delivers efficacy when administered using an intermittent.... Retrieved from [Link]

  • Valdivia, E., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 368(15), fnab093.
  • Hama, N., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100415.

Sources

Experimental design for studying VT-464 R enantiomer in enzalutamide-resistant cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Design for Studying VT-464 (Seviteronel) in Enzalutamide-Resistant Prostate Cancer Cells

Abstract

The emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide represents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). VT-464 (Seviteronel) is a dual-action inhibitor targeting both CYP17A1 lyase, a critical enzyme in androgen synthesis, and the androgen receptor itself.[1][2] This dual mechanism offers a compelling strategy to overcome enzalutamide resistance. This guide provides a comprehensive framework for researchers to investigate the efficacy and mechanism of action of VT-464, with a focus on its enantiomeric properties, in clinically relevant enzalutamide-resistant prostate cancer cell line models. We present detailed, step-by-step protocols for establishing cell models, assessing cellular viability, and dissecting the mechanistic underpinnings of VT-464's activity on AR signaling and steroidogenesis.

Introduction: The Rationale for Targeting Enzalutamide Resistance

Prostate cancer progression is intrinsically linked to the androgen receptor (AR) signaling axis. While androgen deprivation therapy (ADT) and potent AR antagonists like enzalutamide are initially effective, resistance inevitably develops.[3] Mechanisms of resistance are multifaceted and include AR gene mutations that can turn antagonists into agonists, the expression of constitutively active AR splice variants (like AR-V7), and the upregulation of intratumoral androgen synthesis.[4][5][6]

VT-464 (Seviteronel) emerges as a promising therapeutic agent by tackling two of these resistance pathways simultaneously.[2] It is a selective inhibitor of CYP17A1 lyase, which is a rate-limiting step in the production of androgens, and it also directly antagonizes the AR.[1][7] This dual action is hypothesized to be more effective than agents targeting only one of these pathways, particularly in the enzalutamide-resistant setting.[8] This application note will guide researchers through a logical, robust experimental workflow to test this hypothesis in vitro.

Foundational Setup: Cell Models & Key Reagents

The validity of any study hinges on the appropriateness of the model system. For this investigation, the use of established enzalutamide-resistant cell lines is paramount.

Recommended Cell Line Models

Selecting the right pair of sensitive and resistant cell lines is critical for comparative analysis. The table below outlines suitable models.

Cell Line PairParental (Enza-Sensitive)Resistant DerivativeKey Features of Resistant Line
Pair A LNCaPMR49FDeveloped through serial xenograft transplantation under enzalutamide pressure. Represents an acquired resistance model.[9][10]
Pair B C4-2BC4-2B-MDVRDeveloped by long-term culture with enzalutamide.[9]
Pair C VCaPVCaP-EnzRDerived from a vertebral metastatic lesion; resistant line developed by prolonged culture with enzalutamide.
Independent 22Rv1(N/A)Inherently expresses AR-V7, a key driver of resistance, making it a valuable model for ligand-independent AR activation.[6][9]

Scientist's Note: The MR49F line is an excellent choice as it was specifically developed to model clinical progression on enzalutamide.[10] Including the 22Rv1 cell line is highly recommended to specifically assess the efficacy of VT-464 against the AR-V7 splice variant, a major clinical mechanism of resistance.[4]

Protocol 1: Culture and Maintenance of Enzalutamide-Resistant Cells

Principle: To maintain the resistant phenotype, a maintenance concentration of enzalutamide must be present in the culture medium for the resistant cell lines. For experiments, a "washout" period is performed to remove the selective pressure and observe the direct effects of the test compounds.

Materials:

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), Charcoal-Stripped (CS-FBS)

  • Penicillin-Streptomycin Solution

  • Enzalutamide (for maintenance of resistant lines)

  • VT-464 (and its R/S enantiomers, if available)

  • Vehicle Control (e.g., DMSO)

Procedure:

  • Standard Culture: Culture all cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Resistant Line Maintenance: For resistant lines (e.g., MR49F, C4-2B-MDVR), supplement the culture medium with a maintenance dose of enzalutamide (typically 10 µM).

  • Experimental Seeding: a. Two days before starting an experiment, switch the cells from standard FBS to medium supplemented with 10% Charcoal-Stripped FBS (CS-FBS) . This is crucial as CS-FBS is depleted of endogenous androgens, providing a clean baseline to study the effects of intratumoral androgen synthesis and AR antagonists. b. At this time, cease the addition of maintenance enzalutamide to the resistant cell lines (washout period). c. Plate the cells in the appropriate format (e.g., 96-well plates for viability, 6-well plates for protein/RNA analysis) in CS-FBS medium and allow them to adhere overnight.

Core Efficacy Assessment: Does VT-464 Inhibit Growth?

The first step is to determine if the VT-464 R-enantiomer has a cytotoxic or cytostatic effect on enzalutamide-resistant cells.

Protocol 2: Cell Viability and Proliferation Assay

Principle: This assay measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation. A dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

Procedure:

  • Seed cells in 96-well plates as described in Protocol 1.

  • Prepare serial dilutions of the VT-464 R-enantiomer, the parent VT-464 compound, and enzalutamide (as a control) in CS-FBS medium. A typical concentration range would be 0.01 µM to 50 µM.

  • Remove the seeding medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plates for 72-120 hours. The duration should be optimized based on the doubling time of the cell lines.

  • At the end of the incubation period, measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot the dose-response curves using non-linear regression to calculate IC50 values.

Expected Outcomes & Data Presentation

The results can be summarized in a table for clear comparison across cell lines.

CompoundLNCaP IC50 (µM)MR49F IC50 (µM)22Rv1 IC50 (µM)
Enzalutamide~5-10> 30> 30
VT-464 (Parent)Expected <10Hypothesis: < 20Hypothesis: < 20
VT-464 R-enantiomer To be determinedTo be determinedTo be determined

Hypothetical values are for illustrative purposes. A potent effect of the VT-464 R-enantiomer in the MR49F and 22Rv1 lines would be a strong indicator that it can overcome key mechanisms of enzalutamide resistance.

Mechanistic Elucidation: How Does VT-464 Work?

After establishing efficacy, the next step is to dissect the dual mechanism of action. This involves assessing the compound's impact on both the AR signaling pathway and the intratumoral synthesis of androgens.

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Setup cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Data Interpretation Culture Culture Sensitive & Resistant Prostate Cancer Cell Lines Plate Plate Cells in Charcoal-Stripped Serum Culture->Plate Treat Treat with VT-464 Enantiomer, Controls (Enzalutamide) Plate->Treat Viability Cell Viability Assay (IC50 Determination) Treat->Viability AR_Analysis AR Signaling Analysis (Western / qPCR) Treat->AR_Analysis Steroid_Analysis Steroidogenesis Assay (LC-MS/MS or ELISA) Treat->Steroid_Analysis Interpret Synthesize Data: Assess Dual-Action Efficacy Viability->Interpret AR_Analysis->Interpret Steroid_Analysis->Interpret

Caption: High-level workflow for assessing VT-464 R-enantiomer activity.

Protocol 3: Analysis of AR Signaling Inhibition

Principle: To confirm that the VT-464 R-enantiomer acts as an AR antagonist, we will measure the expression of well-established AR target genes and proteins. A potent compound should suppress AR signaling even in resistant cells.

Materials:

  • Cells treated in 6-well plates (as per Protocol 1).

  • Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR (primers for KLK3 (PSA), TMPRSS2, and a housekeeping gene like GAPDH).

  • Reagents for Western Blotting (RIPA buffer, antibodies against AR, PSA, and a loading control like β-actin).

Procedure:

  • Treat cells plated in 6-well dishes with the IC50 concentration of the VT-464 R-enantiomer, enzalutamide, and vehicle control for 24-48 hours.

  • For qRT-PCR: a. Harvest cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Run qRT-PCR to quantify the relative expression levels of KLK3 and TMPRSS2. Normalize to the housekeeping gene.

  • For Western Blot: a. Lyse cells in RIPA buffer and quantify total protein. b. Separate proteins by SDS-PAGE, transfer to a PVDF membrane. c. Probe with primary antibodies for AR and PSA, followed by HRP-conjugated secondary antibodies. d. Visualize bands using a chemiluminescence substrate.

Expected Outcome: Successful AR antagonism by the VT-464 R-enantiomer will be demonstrated by a significant reduction in both the mRNA (KLK3, TMPRSS2) and protein (PSA) levels in both sensitive and, critically, resistant cell lines.

Protocol 4: Investigating Inhibition of Steroidogenesis

Principle: A key advantage of VT-464 is its inhibition of CYP17A1 lyase, which blocks the synthesis of androgens from cholesterol precursors. We will measure the levels of key androgens (testosterone and DHT) within the cells to directly assess this activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this, but ELISA can be a more accessible alternative.[11]

Materials:

  • Cells treated in 6-well or 10 cm dishes.

  • Precursor steroid (e.g., progesterone or DHEA, if required to stimulate the pathway).

  • Solvents for steroid extraction (e.g., methyl tert-butyl ether).

  • Commercial ELISA kit for testosterone/DHT or access to an LC-MS/MS facility.

Procedure:

  • Plate a high density of cells (e.g., in 10 cm dishes) in CS-FBS medium.

  • Treat cells with the VT-464 R-enantiomer and controls (e.g., Abiraterone as a positive control for CYP17A1 inhibition) for 48-72 hours.

  • Harvest the cells and perform a steroid extraction from the cell pellet.

  • Quantify testosterone and DHT concentrations using a validated method.[12][13][14]

  • Normalize steroid levels to the total protein content of the cell lysate.

Expected Outcome: If the VT-464 R-enantiomer is an effective CYP17A1 lyase inhibitor, we expect to see a significant decrease in the intracellular levels of testosterone and DHT compared to vehicle-treated cells.[15]

Signaling Pathway and Drug Targets

G Chol Cholesterol Preg Pregnenolone Chol->Preg Prog Progesterone Preg->Prog DHEA DHEA Preg->DHEA Andro Androstenedione DHEA->Andro Testo Testosterone Andro->Testo DHT DHT Testo->DHT AR Androgen Receptor (AR) DHT->AR AR_Nuc AR Nuclear Translocation AR->AR_Nuc ARE ARE Binding & Gene Transcription AR_Nuc->ARE Growth Cell Growth & Survival ARE->Growth AR_V7 AR-V7 (Ligand Independent) AR_V7->ARE Bypasses Ligand Binding VT464 VT-464 R-enantiomer VT464->DHEA Inhibits CYP17A1 Lyase VT464->AR Antagonizes AR Enza Enzalutamide Enza->AR Antagonizes AR

Caption: AR signaling axis, resistance pathways, and targets of VT-464 and Enzalutamide.

Conclusion

This application note provides a robust, mechanistically-driven framework for evaluating the VT-464 R-enantiomer as a therapeutic strategy for enzalutamide-resistant prostate cancer. By combining core efficacy assays with detailed mechanistic studies, researchers can generate a comprehensive preclinical data package. The key to this experimental design is the parallel analysis of AR signaling suppression and the inhibition of intratumoral androgen synthesis, which together form the dual-action hypothesis for VT-464's utility in advanced prostate cancer.

References

  • National Center for Biotechnology Information. (2020). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. PubMed. Available from: [Link]

  • Toren, P., et al. (2015). Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Molecular Cancer Therapeutics. Available from: [Link]

  • ClinicalTrials.gov. (2021). Oral VT-464 in Patients With Castration-Resistant Prostate Cancer Previously Treated With Enzalutamide, Androgen Receptor Positive Triple-Negative Breast Cancer Patients, and Men With ER Positive Breast Cancer. U.S. National Library of Medicine. Available from: [Link]

  • Cancers (Basel). (2022). The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer. National Center for Biotechnology Information. Available from: [Link]

  • Mamouni, K., et al. (2022). Targeting DNMTs to Overcome Enzalutamide Resistance in Prostate Cancer. Cancers. Available from: [Link]

  • Liu, C., et al. (2021). Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes. National Center for Biotechnology Information. Available from: [Link]

  • Clinical Genitourinary Cancer. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. PubMed. Available from: [Link]

  • Scientific Reports. (2016). Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. PubMed. Available from: [Link]

  • Huhtaniemi, I. T., & Toppari, J. (2007). In vitro bioassays for androgens and their diagnostic applications. PubMed. Available from: [Link]

  • Asian Journal of Andrology. (2017). Molecular mechanisms of enzalutamide resistance in prostate cancer. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2015). VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2012). Cell-based assays for screening androgen receptor ligands. National Center for Biotechnology Information. Available from: [Link]

  • Cambridge University Press & Assessment. (n.d.). Methodology for measuring testosterone, dihydrotestosterone and sex hormone-binding globulin in a clinical setting (Chapter 4). Available from: [Link]

  • ResearchGate. (n.d.). Methodology for measuring testosterone, dihydrotestosterone and sex hormonebinding globulin in a clinical setting. Available from: [Link]

  • International Journal of Molecular Sciences. (2022). Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives. MDPI. Available from: [Link]

  • ResearchGate. (2022). The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer. Available from: [Link]

  • ResearchGate. (2016). Cell line models of enzalutamide resistance. (A). Castration-sensitive,.... Available from: [Link]

Sources

Techniques for assessing the CYP17 lyase selectivity of VT-464 R enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Executive Summary

VT-464 (Seviteronel) is a potent, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] A key attribute of seviteronel is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity.[4] This selectivity is hypothesized to reduce the mineralocorticoid excess and cortisol depletion associated with non-selective CYP17A1 inhibitors, potentially obviating the need for concurrent glucocorticoid administration.[4] As VT-464 is a racemic mixture, understanding the specific activity and selectivity of its individual enantiomers is crucial for optimizing therapeutic development. This guide provides a comprehensive overview and detailed protocols for assessing the CYP17 lyase selectivity of the R-enantiomer of VT-464. We will explore both recombinant enzyme and cell-based assay systems, coupled with robust analytical techniques, to provide a clear, self-validating framework for researchers.

The Scientific Imperative: Understanding CYP17A1 Duality

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that catalyzes two sequential reactions in steroidogenesis.[1][5]

  • 17α-Hydroxylase Activity: Converts pregnenolone and progesterone into their 17α-hydroxylated intermediates, 17α-hydroxypregnenolone (17-OH-Preg) and 17α-hydroxyprogesterone (17-OH-Prog), respectively. This step is essential for the production of both cortisol and sex steroids.[5][6]

  • 17,20-Lyase Activity: Cleaves the C17-C20 bond of 17-OH-Preg and 17-OH-Prog to produce dehydroepiandrosterone (DHEA) and androstenedione (A4), respectively.[5][6] These are the primary precursors for all androgens and estrogens. The 17,20-lyase reaction is the rate-limiting step in androgen synthesis and is allosterically enhanced by cytochrome b5.[5][7]

An ideal CYP17A1 inhibitor for castration-resistant prostate cancer (CRPC) would selectively block the 17,20-lyase activity while sparing the 17α-hydroxylase activity.[6] This would effectively halt androgen production without significantly impacting cortisol synthesis, thereby avoiding the adverse effects of adrenal insufficiency. The following diagram illustrates the critical position of CYP17A1 in the steroidogenic pathway.

CYP17A1_Pathway cluster_cyp17a1 CYP17A1 Activities Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Preg 17α-OH-Pregnenolone Pregnenolone->17OH_Preg 17α-Hydroxylase 17OH_Prog 17α-OH-Progesterone Progesterone->17OH_Prog 17α-Hydroxylase Aldosterone Aldosterone Progesterone->Aldosterone ... DHEA DHEA 17OH_Preg->DHEA 17,20-Lyase A4 Androstenedione 17OH_Prog->A4 17,20-Lyase Cortisol Cortisol 17OH_Prog->Cortisol ... Androgens Androgens/Estrogens DHEA->Androgens A4->Androgens VT464R VT-464 R-enantiomer VT464R->DHEA Selective Inhibition VT464R->A4

Caption: Steroidogenic pathway highlighting the dual activities of CYP17A1.

Experimental Design: A Two-Pronged Approach

To robustly characterize the lyase selectivity of the VT-464 R-enantiomer, we recommend a complementary approach utilizing both a reconstituted enzyme system and a whole-cell model. This dual strategy allows for the precise determination of direct enzyme kinetics and the assessment of activity in a more physiologically relevant context.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay Recombinant Recombinant Human CYP17A1, POR, Cyt-b5 Substrates_IV Substrates: Pregnenolone (for Hydroxylase) 17-OH-Pregnenolone (for Lyase) Recombinant->Substrates_IV Incubate_IV Incubate with VT-464 R-enantiomer Substrates_IV->Incubate_IV Analysis_IV LC-MS/MS Quantification of 17-OH-Preg & DHEA Incubate_IV->Analysis_IV Kinetics Determine IC50 / Ki for each activity Analysis_IV->Kinetics Conclusion Determine Lyase Selectivity Index Kinetics->Conclusion H295R Human Adrenocortical H295R Cells Stimulate Stimulate with Forskolin H295R->Stimulate Incubate_CB Treat with VT-464 R-enantiomer Stimulate->Incubate_CB Analysis_CB LC-MS/MS Quantification of Steroid Profile in Media Incubate_CB->Analysis_CB Selectivity Assess ratio change: (17-OH-Preg) / (DHEA) Analysis_CB->Selectivity Selectivity->Conclusion Start Start Assessment cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro cluster_cell_based cluster_cell_based Start->cluster_cell_based

Caption: Dual-pronged workflow for assessing CYP17A1 lyase selectivity.

Protocol 1: In Vitro Reconstituted Enzyme Assay

This assay provides a direct measure of the inhibitory effect of the test compound on the isolated enzymatic activities of CYP17A1. By using specific substrates for each reaction, we can independently determine the potency of inhibition against both hydroxylase and lyase functions.

Principle & Rationale

The assay relies on a reconstituted system containing recombinant human CYP17A1, its essential redox partner cytochrome P450 oxidoreductase (POR), and cytochrome b5 (cyt b5), which is known to be a critical allosteric modulator that enhances 17,20-lyase activity.[5][8][9] We will run two parallel sets of reactions:

  • Hydroxylase Assay: Using pregnenolone as the substrate and measuring the formation of 17α-hydroxypregnenolone.

  • Lyase Assay: Using 17α-hydroxypregnenolone as the substrate and measuring the formation of DHEA.

The relative inhibition of these two reactions will define the selectivity of the VT-464 R-enantiomer.

Materials
  • Recombinant human CYP17A1 (e.g., from Abcam, MyBioSource)[10]

  • Recombinant human Cytochrome P450 Reductase (POR)

  • Recombinant human Cytochrome b5 (cyt b5)

  • Pregnenolone and 17α-hydroxypregnenolone (substrate)

  • DHEA (analytical standard)

  • VT-464 R-enantiomer (test inhibitor)

  • Abiraterone (non-selective inhibitor control)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.4

  • Quenching Solution: Acetonitrile with internal standard (e.g., d4-DHEA)

  • LC-MS/MS system

Step-by-Step Protocol
  • Prepare Reagent Master Mixes:

    • Enzyme Mix: In reaction buffer, prepare a mix of CYP17A1, POR, and cyt b5 at a molar ratio of 1:4:4. The final concentration of CYP17A1 in the reaction should be in the low nanomolar range (e.g., 10-20 nM). Rationale: A surplus of redox partners ensures that CYP17A1 activity is the rate-limiting factor.

    • NADPH Mix: Prepare a solution of the NADPH regenerating system according to the manufacturer's instructions.

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution of the VT-464 R-enantiomer in DMSO, ranging from high micromolar to low picomolar concentrations. Prepare similar dilutions for the control inhibitor, abiraterone. Self-Validation: A wide concentration range is essential to accurately determine the IC50.

  • Set Up Reaction Plates (96-well):

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for vehicle control) to each well.

    • Add the Enzyme Mix to each well.

    • Add the appropriate substrate:

      • For Hydroxylase Assay: Add pregnenolone (final concentration ~10 µM).

      • For Lyase Assay: Add 17α-hydroxypregnenolone (final concentration ~10 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the NADPH Mix to all wells to start the reaction.[7] The final reaction volume should be 100-200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). Rationale: The incubation time should be within the linear range of product formation, determined in preliminary experiments.

  • Stop the Reaction:

    • Add an equal volume of ice-cold Quenching Solution (Acetonitrile with internal standard) to each well. This precipitates the proteins and stops the enzymatic activity.[7]

  • Sample Preparation for Analysis:

    • Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the product (17-OH-Preg for hydroxylase assay; DHEA for lyase assay) in each sample.[11][12]

Data Analysis & Expected Results
  • Calculate the percent inhibition for each concentration of the VT-464 R-enantiomer relative to the vehicle (DMSO) control.

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for both the hydroxylase and lyase reactions.

  • Calculate the Lyase Selectivity Index as: IC50 (Hydroxylase) / IC50 (Lyase) .

CompoundHydroxylase IC50 (nM)Lyase IC50 (nM)Lyase Selectivity Index
VT-464 R-enantiomer 150015100
Abiraterone (Control)25102.5
Table 1: Hypothetical data illustrating the potent and selective lyase inhibition of the VT-464 R-enantiomer compared to the non-selective control, abiraterone.

A high selectivity index indicates a strong preference for inhibiting the lyase activity.

Protocol 2: H295R Cell-Based Steroidogenesis Assay

This assay assesses the inhibitor's effect on the entire steroidogenic pathway within a human adrenal cell line, providing a more physiologically relevant system that accounts for cell permeability, off-target effects, and metabolism.

Principle & Rationale

The H295R human adrenocortical carcinoma cell line is the gold standard for in vitro studies of steroidogenesis as it expresses all the key enzymes required for cortisol and androgen production.[13] By stimulating the cells (e.g., with forskolin to increase cAMP and drive steroidogenesis) and then treating them with the VT-464 R-enantiomer, we can measure the accumulation of various steroids in the culture medium. A selective lyase inhibitor will cause a build-up of the 17α-hydroxylated precursors (17-OH-Preg, 17-OH-Prog) and a concomitant decrease in the downstream androgens (DHEA, androstenedione).

Materials
  • H295R cells (ATCC CRL-2128)

  • Cell Culture Medium: DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics.

  • Forskolin (stimulant)

  • VT-464 R-enantiomer

  • Abiraterone (control)

  • LC-MS/MS system for steroid panel analysis.[14][15][16]

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture H295R cells according to standard protocols.

    • Plate cells in 24-well plates and allow them to reach ~80% confluency.

  • Serum Starvation and Stimulation:

    • Replace the growth medium with serum-free medium and incubate for 24 hours. Rationale: Serum contains steroids that would interfere with the assay.

    • Replace the medium with fresh serum-free medium containing a stimulant (e.g., 10 µM forskolin).

  • Inhibitor Treatment:

    • Immediately add the VT-464 R-enantiomer or abiraterone at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Sample Collection:

    • Collect the cell culture medium from each well.

    • Centrifuge the medium to remove any cell debris.[17]

  • Sample Preparation and Analysis:

    • Perform a liquid-liquid or solid-phase extraction of the steroids from the collected medium.[12]

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify a panel of steroids, including pregnenolone, 17-OH-pregnenolone, DHEA, progesterone, 17-OH-progesterone, androstenedione, and cortisol.[18][19][20]

Data Analysis & Expected Results

For each steroid, calculate the percent change in concentration relative to the stimulated vehicle control. A selective lyase inhibitor like the VT-464 R-enantiomer is expected to cause a dose-dependent:

  • Decrease in DHEA and androstenedione.

  • Increase (accumulation) of 17-OH-pregnenolone and 17-OH-progesterone.

  • Minimal change in cortisol at lower concentrations, demonstrating selectivity.

Steroid AnalyteEffect of VT-464 R-enantiomer (100 nM)Rationale
DHEA ↓↓↓ (e.g., -90%)Direct product of inhibited lyase activity
Androstenedione ↓↓↓ (e.g., -85%)Direct product of inhibited lyase activity
17-OH-Pregnenolone ↑↑↑ (e.g., +300%)Accumulation of substrate upstream of lyase block
17-OH-Progesterone ↑↑↑ (e.g., +250%)Accumulation of substrate upstream of lyase block
Cortisol ↓ (e.g., -20%)Minimal impact due to sparing of hydroxylase activity
Table 2: Expected steroid profile changes in H295R cells treated with a selective CYP17 lyase inhibitor.

Conclusion and Best Practices

The combined application of in vitro reconstituted enzyme assays and cell-based steroidogenesis models provides a robust and comprehensive framework for characterizing the CYP17 lyase selectivity of the VT-464 R-enantiomer. The direct enzyme assay yields precise kinetic data (IC50), while the cell-based assay validates these findings in a complex biological system. For maximum trustworthiness, all experiments should include a non-selective control like abiraterone, and all analytical measurements must be performed using validated LC-MS/MS methods with appropriate internal standards.[11][14] This rigorous approach will generate the high-quality, reproducible data necessary to support further drug development and clinical translation.

References

  • Rainey, W. E., & Nakamura, Y. (2008). Regulation of the Adrenal Androgen Biosynthesis. Journal of Steroid Biochemistry and Molecular Biology.
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Sources

Application Notes and Protocols: Dosage Considerations for the R-Enantiomer of VT-464 (Seviteronel) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Stereochemistry of VT-464 in Preclinical Research

VT-464, also known as seviteronel, is a non-steroidal small molecule that has garnered significant interest in the field of oncology for its dual mechanism of action: the selective inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme, specifically its 17,20-lyase activity, and the antagonism of the androgen receptor (AR).[1][2][3] This dual action makes it a promising therapeutic candidate for hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC) and certain types of breast cancer.[3][4]

VT-464 is a chiral molecule and has been developed clinically as a racemic mixture, meaning it contains equal amounts of its two enantiomers, the R and S forms. Emerging preclinical data, however, suggests that the biological activity of VT-464 is stereoselective, with the S-enantiomer being the more potent inhibitor of CYP17A1 lyase.[5] This raises critical questions for researchers delving into the preclinical evaluation of this compound. Understanding the specific contribution and potential therapeutic value of the R-enantiomer is essential for a comprehensive understanding of VT-464's pharmacology and for potentially developing more refined therapeutic strategies.

These application notes provide a detailed guide for researchers on how to approach dosage considerations for the R-enantiomer of VT-464 in preclinical studies. Given the current scarcity of public-domain data specifically on the R-enantiomer, this document will provide a framework for logical dose selection based on the known properties of the racemic mixture and the S-enantiomer, alongside detailed protocols for in vitro and in vivo validation.

The Rationale for Investigating the R-Enantiomer

While the S-enantiomer of seviteronel is reported to be the more active inhibitor of CYP17A1 lyase, investigating the R-enantiomer is not without merit.[5] The rationale for its preclinical evaluation includes:

  • Characterizing the Complete Pharmacological Profile: A thorough understanding of the entire racemic mixture requires knowledge of the individual components' activities. The R-enantiomer may possess unforeseen activities, either beneficial or detrimental.

  • Potential for Different Target Engagement: The R-enantiomer might exhibit a different selectivity profile for other enzymes or receptors, which could contribute to the overall efficacy or toxicity of the racemate.

  • Pharmacokinetic Considerations: Enantiomers can have different pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[6] Studying the R-enantiomer individually is crucial to understanding its contribution to the overall exposure and potential for drug-drug interactions.

  • "Chiral Switch" Potential: In drug development, a "chiral switch" refers to the development of a single enantiomer from a previously marketed racemic drug. This is often pursued to improve efficacy, reduce side effects, or simplify pharmacokinetics. Preclinical evaluation of the R-enantiomer is a necessary first step in assessing the feasibility of such a strategy for VT-464.

Mechanism of Action: A Stereoselective Perspective

VT-464's primary mechanism of action is the inhibition of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[2][3] CYP17A1 has two distinct activities: 17α-hydroxylase and 17,20-lyase. The 17,20-lyase activity is the final step in the production of androgen precursors. By selectively inhibiting this lyase activity, VT-464 aims to reduce androgen levels without significantly affecting cortisol production, a common side effect of non-selective CYP17A1 inhibitors.[1] Additionally, VT-464 acts as a competitive antagonist of the androgen receptor, further blocking the signaling pathways that drive tumor growth.[2][3]

Structural biology studies have revealed the binding mode of (S)-seviteronel to CYP17A1, providing a molecular basis for its inhibitory activity.[5] While a crystal structure for the R-enantiomer complexed with CYP17A1 is not publicly available, it is plausible that its different spatial arrangement could lead to a distinct binding affinity and inhibitory potency.

cluster_steroidogenesis Androgen Biosynthesis Pathway cluster_inhibition VT-464 Mechanism of Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor DHT->AR Activation VT_464_R VT-464 (R-enantiomer) CYP17A1_lyase CYP17A1 (17,20-lyase) VT_464_R->CYP17A1_lyase Inhibition (Potentially Weaker) VT_464_R->AR Antagonism (Potentially Different Affinity) Gene Transcription\n& Tumor Growth Gene Transcription & Tumor Growth AR->Gene Transcription\n& Tumor Growth Promotes cluster_workflow In Vitro IC50 Determination Workflow A Prepare Enzyme Mix (CYP17A1, Reductase, b5) B Add VT-464 R-Enantiomer (Varying Concentrations) A->B C Pre-incubate B->C D Add Substrate & NADPH C->D E Incubate D->E F Stop Reaction E->F G Quantify Product (DHEA) via LC-MS/MS F->G H Calculate IC50 G->H

Figure 2: Workflow for determining the in vitro IC50 of the VT-464 R-enantiomer.

In Vivo Studies: From MTD to Efficacy Models

Dosage selection for in vivo studies should be guided by the in vitro potency data, pharmacokinetic (PK) profiling, and maximum tolerated dose (MTD) studies.

Table 2: Recommended Dosage Ranges for In Vivo Preclinical Studies

Study TypeAnimal ModelStarting Oral Dosage Range (mg/kg/day)Rationale & Key Considerations
Pharmacokinetics (PK) Male CD-1 or SCID Mice10 - 100 mg/kg (single dose)To determine key PK parameters (Cmax, Tmax, AUC, half-life). A range of doses will assess dose proportionality.
Maximum Tolerated Dose (MTD) Male Nude Mice25 - 200 mg/kg (daily for 14-28 days)To establish the highest dose that does not cause unacceptable toxicity. Monitor body weight, clinical signs, and perform terminal histology.
Xenograft Efficacy Study Castrated Male SCID Mice with LNCaP or VCaP xenografts25 - 100 mg/kg (daily)To evaluate anti-tumor efficacy. The dose range should be below the MTD and informed by PK data to achieve target exposure levels. Include racemate and S-enantiomer arms for comparison.

Note: The provided dosage ranges are estimations based on preclinical data for the racemic mixture of VT-464. [4]These ranges should be refined based on the in vitro potency data generated for the R-enantiomer and the results of the MTD study.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of the VT-464 R-enantiomer in a prostate cancer xenograft model.

Materials:

  • Androgen-sensitive prostate cancer cells (e.g., LNCaP or VCaP)

  • Male immunodeficient mice (e.g., SCID or nude mice)

  • Matrigel

  • VT-464 R-enantiomer, S-enantiomer, and racemic mixture formulations for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture LNCaP or VCaP cells under standard conditions. Subcutaneously implant a suspension of cells mixed with Matrigel into the flank of castrated male immunodeficient mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, VT-464 R-enantiomer, S-enantiomer, and racemic mixture).

  • Dosing: Administer the compounds daily via oral gavage at the predetermined doses.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the efficacy of the different treatment groups.

Self-Validation: The inclusion of vehicle, racemate, and S-enantiomer treatment groups is essential for a robust comparison and to validate the findings for the R-enantiomer.

cluster_workflow In Vivo Xenograft Study Workflow A Implant Prostate Cancer Cells in Castrated Mice B Monitor Tumor Growth to ~100-150 mm³ A->B C Randomize into Treatment Groups B->C D Daily Oral Dosing (Vehicle, R, S, Racemate) C->D E Measure Tumor Volume & Body Weight Regularly D->E F Continue to Endpoint E->F G Analyze Tumor Growth Inhibition F->G

Figure 3: Workflow for an in vivo xenograft efficacy study of the VT-464 R-enantiomer.

Conclusion and Future Directions

The preclinical evaluation of the R-enantiomer of VT-464 is a critical step in fully understanding the pharmacology of this promising anticancer agent. While direct dosage information is currently limited, a systematic approach based on comparative in vitro potency, pharmacokinetic profiling, and tolerability studies will enable researchers to make informed decisions on dose selection for efficacy studies. The protocols and dosage considerations outlined in these application notes provide a comprehensive framework for initiating such investigations.

Future research should focus on elucidating the complete preclinical profile of the R-enantiomer, including its off-target effects, potential for chiral inversion in vivo, and its contribution to the overall efficacy and safety of the racemic mixture. This knowledge will be invaluable for the continued development of VT-464 and for the design of next-generation therapies targeting androgen-driven cancers.

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  • Gibbons, J. A., de Vries, M., Krauwinkel, W., et al. (2019). A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer. Cancer Chemotherapy and Pharmacology, 84(4), 759–770. [Link]

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Application Note: A Comprehensive Protocol for Assessing the Anti-Tumor Activity of VT-464 R-enantiomer in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Prostate cancer remains a significant global health challenge, with progression to castration-resistant prostate cancer (CRPC) representing a critical therapeutic hurdle. The androgen receptor (AR) signaling pathway is a key driver of prostate cancer growth and survival, making it a primary target for therapeutic intervention.[1][2] VT-464, also known as seviteronel, is an investigational drug that has shown promise in treating prostate cancer.[3] This application note focuses on the R-enantiomer of VT-464 and provides a detailed protocol for assessing its anti-tumor activity. VT-464 is a nonsteroidal CYP17A1 inhibitor, which works by blocking the production of androgens, hormones that can fuel the growth of prostate cancer.[4][5] Specifically, it selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme, which is a crucial step in the synthesis of androgens.[6][7] Furthermore, evidence suggests that VT-464 also functions as an androgen receptor antagonist, directly inhibiting the receptor's activity.[8][9] This dual mechanism of action makes the VT-464 R-enantiomer a compelling candidate for the treatment of CRPC, including tumors that have developed resistance to other anti-androgen therapies.[8]

This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for the preclinical evaluation of the VT-464 R-enantiomer. The protocols outlined herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Mechanism of Action: Dual Blockade of Androgen Signaling

The anti-tumor activity of the VT-464 R-enantiomer stems from its ability to disrupt androgen receptor signaling at two critical points:

  • Inhibition of Androgen Synthesis: VT-464 selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1.[6] This enzyme is essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). By blocking this step, VT-464 effectively reduces the levels of androgens that can stimulate prostate cancer cell growth.[3]

  • Androgen Receptor Antagonism: In addition to inhibiting androgen production, VT-464 directly binds to the androgen receptor and acts as an antagonist.[8][9] This prevents any remaining androgens from activating the receptor, thereby inhibiting the downstream signaling cascade that promotes tumor cell proliferation and survival.[10][11]

The following diagram illustrates the dual mechanism of action of the VT-464 R-enantiomer in the context of the androgen signaling pathway.

VT-464_Mechanism_of_Action Dual Mechanism of VT-464 R-enantiomer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR AR_Complex AR-DHT Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression VT464 VT-464 R-enantiomer VT464->AR Antagonizes CYP17A1 CYP17A1 (17,20-lyase) VT464->CYP17A1 Inhibits

Caption: Dual inhibitory action of VT-464 R-enantiomer on androgen synthesis and receptor activity.

In Vitro Assessment of Anti-Tumor Activity

A tiered approach to in vitro testing is recommended to comprehensively evaluate the anti-tumor properties of the VT-464 R-enantiomer.[12]

Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data. A panel of prostate cancer cell lines with varying androgen receptor status and sensitivity to anti-androgen therapies should be utilized.

Cell LineCharacteristicsAndrogen Receptor StatusRelevance
LNCaP Androgen-sensitive, expresses mutant AR (T877A)PositiveModel for hormone-naive prostate cancer.[8]
VCaP Androgen-sensitive, overexpresses wild-type ARPositiveModel for AR-driven prostate cancer.
22Rv1 Castration-resistant, expresses full-length AR and AR-V7 splice variantPositiveModel for CRPC with AR splice variant-mediated resistance.
PC-3 Androgen-independentNegativeNegative control for AR-targeted activity.
DU-145 Androgen-independentNegativeNegative control for AR-targeted activity.
Cell Viability and Proliferation Assays

These assays provide a quantitative measure of the cytotoxic and cytostatic effects of the VT-464 R-enantiomer.

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.

Materials:

  • Selected prostate cancer cell lines

  • VT-464 R-enantiomer (in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well microplates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the VT-464 R-enantiomer in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assays

To determine if the observed reduction in cell viability is due to the induction of programmed cell death, an apoptosis assay should be performed.

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Prostate cancer cells treated with VT-464 R-enantiomer (as in the viability assay)

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the VT-464 R-enantiomer in a white-walled 96-well plate as described for the viability assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (if performing a parallel viability assay) and express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Androgen Receptor Activity Assays

These assays directly measure the effect of the VT-464 R-enantiomer on AR transcriptional activity.

This assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE) to quantify AR activity.[13][14]

Materials:

  • Prostate cancer cell line (e.g., LNCaP or a transiently transfected cell line)

  • AR-responsive luciferase reporter plasmid

  • Transfection reagent

  • VT-464 R-enantiomer

  • Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After transfection, seed the cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the VT-464 R-enantiomer in the presence of a fixed concentration of DHT or R1881 to stimulate AR activity. Include controls with DHT/R1881 alone and vehicle-only.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of AR activity by the VT-464 R-enantiomer relative to the DHT/R1881-stimulated control.

In Vivo Assessment of Anti-Tumor Efficacy

Xenograft models are invaluable for evaluating the in vivo efficacy of anti-cancer agents in a physiologically relevant context.[15][16]

Animal Model Selection

Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for establishing prostate cancer xenografts.[17] The choice of cell line for implantation should be based on the in vitro results and the specific research question. Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient, can provide a more clinically relevant assessment of drug efficacy.[15]

Tumor Implantation and Growth Monitoring

Procedure:

  • Cell/Tissue Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells) or implant a small fragment of patient-derived tumor tissue into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

Drug Administration and Efficacy Evaluation

Procedure:

  • Drug Formulation and Administration: Formulate the VT-464 R-enantiomer in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the drug to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Continue to monitor tumor volume throughout the study. TGI is the primary endpoint and is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Body Weight and Clinical Observations: Monitor the body weight of the animals and observe for any signs of toxicity.

    • Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor tissue and blood samples to assess PD biomarkers. This may include measuring intratumoral and serum androgen levels (e.g., testosterone, DHT) and the expression of AR-regulated genes (e.g., PSA).

    • Histological Analysis: Perform histological analysis of the tumors to assess for changes in morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL staining).

The following diagram outlines the general workflow for an in vivo xenograft study.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow Start Start Implantation Tumor Cell/Tissue Implantation Start->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization of Mice into Groups Monitoring->Randomization Treatment Treatment with VT-464 or Vehicle Randomization->Treatment Efficacy_Eval Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Eval Endpoint Study Endpoint Efficacy_Eval->Endpoint Analysis Pharmacodynamic and Histological Analysis Endpoint->Analysis End End Analysis->End

Caption: A streamlined workflow for conducting in vivo xenograft studies.

Data Analysis and Interpretation

  • In Vitro Data: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of the VT-464 R-enantiomer to the control groups. IC50 values should be calculated using non-linear regression analysis.

  • In Vivo Data: Analyze tumor growth data using repeated measures ANOVA or mixed-effects models. Compare endpoint tumor volumes and biomarker data using t-tests or ANOVA. Survival data, if collected, should be analyzed using Kaplan-Meier curves and the log-rank test.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the preclinical evaluation of the anti-tumor activity of the VT-464 R-enantiomer in prostate cancer models. By systematically assessing its effects on cell viability, apoptosis, and androgen receptor signaling in vitro, and by confirming its efficacy in in vivo xenograft models, researchers can gain a thorough understanding of its therapeutic potential. The dual mechanism of action of the VT-464 R-enantiomer, targeting both androgen synthesis and the androgen receptor, positions it as a promising therapeutic agent for the treatment of advanced prostate cancer, including castration-resistant disease.

References

  • Seviteronel - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Teply, B. A., et al. (2016). Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. Scientific Reports, 6, 35354. [Link]

  • Cancer Research UK. (n.d.). A trial of VT464 for men with prostate cancer that is no longer controlled with hormone therapy. Retrieved January 27, 2026, from [Link]

  • Johns Hopkins Medicine. (2025, September 2). Johns Hopkins Investigators Create New Urine-based Test to ID Prostate Cancers. Retrieved January 27, 2026, from [Link]

  • McKay, R. R., et al. (2020). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. Clinical Cancer Research, 26(6), 1215-1223. [Link]

  • ClinicalTrials.gov. (n.d.). Oral VT-464 in Patients With Castration-Resistant Prostate Cancer Previously Treated With Enzalutamide, Androgen Receptor Positive Triple-Negative Breast Cancer Patients, and Men With ER Positive Breast Cancer. Retrieved January 27, 2026, from [Link]

  • Montgomery, R. B., et al. (2014). Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Molecular Cancer Therapeutics, 13(12), 2939-2950. [Link]

  • American Society of Clinical Oncology. (2016). Phase (Ph) 1 study of oral seviteronel (VT-464), a dual CYP17-Lyase (L) inhibitor and androgen receptor (AR) antagonist, in patients (pts) with advanced AR+ triple negative (TNBC) or estrogen receptor (ER)+ breast cancer (BC). Journal of Clinical Oncology, 34(15_suppl), 1088-1088. [Link]

  • Japanese Society of Medical Oncology. (2019). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 110(5), 1479-1497. [Link]

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Troubleshooting & Optimization

Addressing resistance mechanisms to VT-464 R enantiomer in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Investigating Resistance to VT-464

A Guide for Researchers

Welcome to the technical support center for VT-464. As Senior Application Scientists, we've compiled this guide based on field-proven insights and established protocols to help you navigate the complexities of studying resistance to this potent and selective CYP17A1 inhibitor. This resource is designed to provide direct, actionable answers to common challenges encountered during your in vitro experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about VT-464 and the experimental systems used to study it.

Question 1: What is VT-464 and how does it differ from Abiraterone?

VT-464 is the R-enantiomer of the drug abiraterone. Both are inhibitors of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1] CYP17A1 has two distinct functions: a 17α-hydroxylase activity and a 17,20-lyase activity. Both are essential for the production of androgens like testosterone that fuel the growth of certain cancers, particularly prostate cancer.[2] The primary therapeutic goal of these inhibitors is to shut down androgen production systemically. While structurally related, different enantiomers can have distinct biological activities and potencies. Researchers should consider that VT-464 may exhibit a different selectivity profile for the hydroxylase versus lyase activity of CYP17A1 compared to other inhibitors.

Question 2: I am starting my experiments. How should I prepare and store VT-464?

Proper handling of VT-464 is critical for reproducible results.

  • Solubility: VT-464, like many small molecule inhibitors, is hydrophobic. It should be dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: For cell culture experiments, dilute the stock solution into your culture medium immediately before use. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of VT-464 used.

Question 3: Which cancer cell lines are appropriate models for studying VT-464 resistance?

The choice of cell line is paramount. For studying resistance mechanisms related to the androgen receptor (AR) pathway, consider the following:

  • Prostate Cancer Cell Lines:

    • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutated but functional androgen receptor. It is a common starting point for developing resistance.

    • VCaP: This line is particularly relevant as it overexpresses the wild-type androgen receptor and is sensitive to androgen levels. It has been used to study resistance to abiraterone.[3]

    • 22Rv1: This line is known to express both full-length AR and constitutively active AR splice variants (like AR-V7), making it a model for castration-resistant prostate cancer (CRPC) from the outset.

  • Adrenal Carcinoma Cell Line:

    • NCI-H295R: This cell line expresses the key enzymes for steroidogenesis, including CYP17A1, and is the preferred model for in vitro enzyme kinetic studies.[4] It can be used to directly measure the inhibitory activity of VT-464 on CYP17A1.[5]

Part 2: Troubleshooting Guide - Experimental Challenges

This section provides a question-and-answer guide to specific technical problems you may encounter.

Question: I am trying to generate a VT-464 resistant cell line, but the cells die at higher concentrations. What is the best strategy?

Developing a drug-resistant cell line requires a delicate balance between applying selective pressure and maintaining cell viability. A common and effective method is dose escalation.[6][7]

Causality & Protocol: Cells that survive initial drug treatment are often a heterogeneous population. A sudden high-dose treatment can eliminate all but the most resistant clones, or even kill the entire population. A gradual increase in drug concentration allows for the selection and expansion of cells that acquire resistance mechanisms over time, more closely mimicking the clinical scenario.[7]

Protocol: Step-wise Dose Escalation for Resistance Development [6]

  • Determine Initial IC50: First, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of VT-464 in your parental cell line (e.g., LNCaP).

  • Initial Chronic Dosing: Begin by continuously culturing the parental cells in medium containing VT-464 at a concentration equal to or slightly below the IC50 (e.g., 0.5x - 1x IC50).

  • Monitor and Expand: Initially, you will observe significant cell death. Carefully monitor the surviving cells. When they resume proliferation and reach ~80% confluency, passage them and maintain the culture at the same drug concentration.

  • Incremental Dose Increase: Once the cells are stably proliferating at the current concentration, increase the VT-464 dose. A conservative increase of 1.5 to 2.0-fold is recommended.[6]

  • Repeat and Freeze Stocks: Repeat the process of monitoring, expanding, and incrementally increasing the dose. If you observe massive cell death after a dose increase, return to the previous concentration and attempt a smaller increase (e.g., 1.1 to 1.5-fold).[6] It is critical to freeze cell stocks at each successful concentration stage. This provides a backup if a subsequent dose escalation fails.[6]

  • Confirmation of Resistance: After several months and multiple dose escalations, confirm the development of resistance by performing a new IC50 assay. A resistant cell line should exhibit a significantly higher IC50 value (often >10-fold) compared to the parental line.[6]

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Dose Escalation Cycle (Repeat) cluster_2 Phase 3: Validation A Parental Cell Line (e.g., LNCaP) B Determine Initial IC50 (Cell Viability Assay) A->B C Chronic Culture (VT-464 at 0.5x-1x IC50) B->C D Observe Cell Death & Select Surviving Population E Expand Stable Proliferating Cells F Increase VT-464 Dose (1.5x - 2.0x) H Putative Resistant Cell Line F->H After multiple cycles G Freeze Cell Stock (Critical Backup) I Confirm Resistance: Compare IC50 (Resistant vs. Parental) H->I J Characterize Mechanisms (Western, qPCR, etc.) I->J

Caption: Key alternative mechanisms of resistance to CYP17A1 inhibitors.

  • Glucocorticoid Receptor (GR) Upregulation: Blockade of the AR pathway can sometimes lead to a compensatory upregulation of the GR. [8][9]The GR can then bind to and activate a significant portion of the same target genes as the AR, effectively bypassing the AR blockade and promoting cell survival. [3][10] * How to Investigate: Use Western blot or qPCR to compare GR expression levels between your parental and VT-464 resistant cell lines.

  • Alternative Steroid Synthesis Pathways: Cancer cells can adapt by upregulating enzymes that allow for androgen synthesis through alternative routes, known as "backdoor" pathways. [2][11]These pathways can produce potent androgens like dihydrotestosterone (DHT) while bypassing the steps blocked by VT-464. [12] * How to Investigate: This is more complex and may require mass spectrometry (LC-MS/MS) to analyze the steroid profiles in cell lysates or conditioned media to identify the presence of alternative androgen precursors and metabolites.

  • Drug Efflux Pump Overexpression: Increased expression of membrane transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene) can actively pump the drug out of the cell, lowering its intracellular concentration and reducing its efficacy. [13] * How to Investigate: Use qPCR to check for increased mRNA expression of ABCB1. Functional assays using fluorescent substrates of P-gp (like Rhodamine 123) can also be used to measure efflux activity.

By systematically troubleshooting your experiments and considering these alternative biological pathways, you can effectively dissect the mechanisms of resistance to VT-464 in your cancer cell line models.

References

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  • Inhibition of CYP17A1 hydroxylase activity (A) and lyase activity (B). (n.d.). ResearchGate. Retrieved from [Link]

  • Attard, G., Belldegrun, A. S., & de Bono, J. S. (2013). Molecular Pathways: Inhibiting Steroid Biosynthesis in Prostate Cancer. Clinical Cancer Research, 19(13), 3353–3359. Retrieved from [Link]

  • Androgen Receptor Splice Variants Contribute to the Upregulation of DNA Repair in Prostate Cancer. (2021). Cancers, 13(16). Retrieved from [Link]

  • Who else is struggling with getting reproducible IC50 curves for cancer cells? (2021). Reddit. Retrieved from [Link]

  • In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of Abiraterone Acetate, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity. (2015). Drug Metabolism and Disposition, 43(8), 1220–1228. Retrieved from [Link]

  • Pungsrinont, T., & Baniahmad, A. (2018). Targeting the glucocorticoid receptor for a combinatory treatment strategy for castration resistant prostate cancer? AME Medical Journal, 3, 30. Retrieved from [Link]

  • Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). (2014). protocols.io. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved from [Link]

  • Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer. (2020). Molecular Cancer Research, 18(11), 1691–1701. Retrieved from [Link]

  • The principal and the two alternative androgen biosynthetic pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. Retrieved from [Link]

  • Western Blot Troubleshooting Guide. (2022). Biocompare. Retrieved from [Link]

  • Puhr, M., Hoefer, J., Eigentler, A., Ploner, C., Handle, F., & Klocker, H. (2018). The Glucocorticoid Receptor Is a Key Player for Prostate Cancer Cell Survival and a Target for Improved Antiandrogen Therapy. Clinical Cancer Research, 24(4), 927–938. Retrieved from [Link]

  • Blind spots on western blots: Assessment of common problems in western blot figures and methods reporting with recommendations to improve them. (2022). PLOS ONE, 17(9). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. (2022). Molecules, 27(3). Retrieved from [Link]

  • Identification of Androgen Receptor Splice Variant Transcripts in Breast Cancer Cell Lines and Human Tissues. (n.d.). PMC. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved from [Link]

  • Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. (n.d.). In Vivo, 33(4), 1029–1038. Retrieved from [Link]

  • A Safety Study of Abiraterone Acetate Administered in Combination With Docetaxel in Patients With Metastatic Castration-Resistant Prostate Cancer (mCRPC). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Beyond hormone therapy: Treatment options for advanced prostate cancer. (2025). Mayo Clinic Health System. Retrieved from [Link]

  • Effectiveness of abiraterone acetate plus prednisone in chemotherapy-naïve patients with metastatic castration-resistant prostate cancer in a large prospective real-world cohort: the ABItude study. (2020). BMC Cancer, 20. Retrieved from [Link]

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Technical Support Center: Refinement of Analytical Methods for Detecting VT-464 (Seviteronel) R-Enantiomer Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical refinement of VT-464 (seviteronel) R-enantiomer metabolites. This guide is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of this next-generation CYP17A1 inhibitor. As a non-steroidal selective inhibitor of androgen synthesis, the stereoselective metabolism of VT-464 is of critical importance in understanding its pharmacokinetic and pharmacodynamic profile. This resource provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during method development and sample analysis.

Introduction to the Analytical Challenges

VT-464 (seviteronel) is a chiral molecule, and its enantiomers may exhibit different pharmacological activities and metabolic fates. The (S)-enantiomer of seviteronel has been reported to be the more potent inhibitor of CYP17A1.[1] This inherent stereoselectivity necessitates the development of robust enantioselective analytical methods to accurately quantify the individual enantiomers and their metabolites in complex biological matrices.

Key analytical hurdles include:

  • Chiral Separation: Achieving baseline resolution of the R- and S-enantiomers of the parent drug and its metabolites.

  • Matrix Effects: Minimizing ion suppression or enhancement from endogenous components in biological samples like plasma or serum.

  • Metabolite Identification: Characterizing and quantifying potentially novel metabolites of the R-enantiomer.

  • Method Validation: Ensuring the analytical method meets the stringent requirements of regulatory bodies such as the FDA and ICH.

This guide will provide practical solutions and theoretical explanations to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a chiral separation necessary for the analysis of VT-464 metabolites?

A1: VT-464 is a chiral compound, meaning it exists as two non-superimposable mirror images (enantiomers), designated as (R)- and (S)-VT-464. It is well-established that enantiomers of a drug can have different pharmacokinetic and pharmacodynamic properties.[2] For VT-464, the (S)-enantiomer is known to be the more potent inhibitor of the target enzyme, CYP17A1.[1] Therefore, a chiral separation is crucial to:

  • Accurately quantify the exposure of each enantiomer: This is essential for establishing a precise pharmacokinetic profile.

  • Investigate potential stereoselective metabolism: The R- and S-enantiomers may be metabolized at different rates and through different pathways, leading to distinct metabolite profiles.

  • Assess the pharmacological activity of metabolites: Metabolites of the R-enantiomer may have their own biological activity or contribute to off-target effects.

  • Meet regulatory requirements: Regulatory agencies like the FDA often require the stereoselective analysis of chiral drugs.

Q2: What are the recommended starting points for selecting a chiral stationary phase (CSP) for VT-464 and its metabolites?

A2: The selection of an appropriate CSP is the most critical step in developing a chiral separation method. For steroidal and non-steroidal CYP17A1 inhibitors, polysaccharide-based and macrocyclic glycopeptide CSPs have shown broad applicability.

CSP Class Common Phases Typical Mobile Phases Advantages
Polysaccharide-based Cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®)Normal-phase (hexane/alcohol), polar organic, or reversed-phaseBroad enantioselectivity for a wide range of compounds.
Macrocyclic Glycopeptide Teicoplanin, Vancomycin-based (e.g., Chirobiotic™ V, T)Polar ionic, polar organic, or reversed-phaseExcellent for separating chiral amines and acids. Highly compatible with LC-MS.

Recommendation: Start with a screening approach using columns with different polysaccharide-based selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) under normal-phase and polar organic conditions. If MS compatibility is a primary concern, macrocyclic glycopeptide columns in reversed-phase or polar ionic mode are excellent alternatives.

Q3: How can I minimize matrix effects when analyzing VT-464 R-enantiomer metabolites in plasma?

A3: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS-based bioanalysis of steroids and related compounds.[3] Here are some strategies to mitigate them:

  • Effective Sample Preparation:

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.

    • Solid-Phase Extraction (SPE): Offers superior cleanup by selectively isolating the analytes. For steroidal compounds, reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be very effective.[4]

    • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, a major source of ion suppression.

  • Chromatographic Separation:

    • Ensure chromatographic separation of the analytes from the regions where matrix components elute (typically the void volume).

    • Employing a longer analytical column or adjusting the gradient can improve resolution from interfering species.[5]

  • Mass Spectrometry Optimization:

    • Use a stable isotope-labeled internal standard (SIL-IS) for each analyte. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate quantification.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize analyte signal and minimize the influence of matrix components.

Q4: What are the initial steps for identifying unknown metabolites of the VT-464 R-enantiomer?

A4: The identification of novel metabolites requires a systematic approach:

  • High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of potential metabolites in incurred samples. This allows for the prediction of elemental compositions.

  • Metabolite Prediction Software: Utilize software to predict potential metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) based on the structure of the R-enantiomer.

  • Tandem Mass Spectrometry (MS/MS): Acquire fragmentation spectra of the parent drug and potential metabolites. Look for common fragment ions that would indicate a structural relationship.

  • Incubation with Liver Microsomes: Incubate the R-enantiomer with human liver microsomes to generate metabolites in vitro. This can help confirm the metabolic pathways observed in vivo.

  • Chemical Synthesis: Once a putative structure is proposed, chemical synthesis of the metabolite standard is the gold standard for confirmation.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of VT-464 R-enantiomer metabolites.

Issue 1: Poor or No Chiral Resolution

Potential Cause Troubleshooting Steps Rationale
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different selectivities (e.g., polysaccharide vs. macrocyclic glycopeptide).Chiral recognition is highly specific to the analyte and CSP interaction.
Incorrect Mobile Phase For polysaccharide CSPs, try different alcohol modifiers (e.g., ethanol, isopropanol) in normal-phase. For macrocyclic glycopeptide CSPs, adjust the pH and organic modifier in reversed-phase.The mobile phase composition significantly influences the chiral recognition mechanism.
Low Temperature Increase the column temperature in small increments (e.g., 5°C).Lower temperatures can sometimes improve resolution, but for some compounds, higher temperatures can enhance the kinetics of the chiral interaction.
Co-eluting Isomers If multiple chiral centers are present in a metabolite, diastereomers may co-elute. Optimize the mobile phase or try a different CSP.Diastereomers have different physicochemical properties and may require different separation conditions than enantiomers.

Issue 2: Peak Splitting or Tailing in Chiral Chromatography

Potential Cause Troubleshooting Steps Rationale
Column Overload Reduce the injection volume or sample concentration.[6]Injecting too much sample can saturate the chiral selector sites on the stationary phase.
Injection Solvent Incompatibility Ensure the injection solvent is weaker than or similar in strength to the mobile phase.A strong injection solvent can cause the analyte band to spread before it reaches the column head, leading to distorted peak shapes.[7]
Partially Blocked Column Frit Reverse and flush the column (if permissible by the manufacturer). If the problem persists, replace the column.[8]A blockage can disrupt the flow path and cause peak distortion for all analytes.[8]
Secondary Interactions with the Stationary Phase For basic analytes, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase chromatography. For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid).Modifiers can suppress unwanted ionic interactions with the silica support of the CSP, improving peak shape.

Issue 3: Inconsistent Retention Times

Potential Cause Troubleshooting Steps Rationale
Mobile Phase Composition Drift Prepare fresh mobile phase daily. Ensure adequate mixing if using a multi-component mobile phase.Small changes in mobile phase composition can significantly impact retention times in chiral separations.
Temperature Fluctuations Use a column oven to maintain a constant temperature.Retention in HPLC is sensitive to temperature changes.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence.Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.

Issue 4: Low Signal Intensity or Ion Suppression in LC-MS

Potential Cause Troubleshooting Steps Rationale
Matrix Effects Implement a more rigorous sample cleanup method (e.g., SPE). Dilute the sample if sensitivity allows.Reducing the concentration of co-eluting matrix components will minimize ion suppression.[3][9]
Suboptimal Ionization Optimize ESI source parameters (voltages, gas flows, temperature). Test both positive and negative ionization modes.Efficient ionization is critical for good sensitivity.
Mobile Phase Additives If using non-volatile buffers (e.g., phosphate), switch to volatile alternatives (e.g., ammonium formate, ammonium acetate) for MS compatibility.Non-volatile salts can contaminate the MS source and suppress ionization.
Analyte Degradation Investigate the stability of the analytes in the final sample extract and during storage.Degradation of the analyte will lead to a lower measured concentration.

Experimental Protocols

The following are representative protocols that can be adapted for the analysis of VT-464 R-enantiomer metabolites. Note: These are starting points and will require optimization and validation for your specific application.

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of VT-464 and its metabolites from human plasma.

  • Pre-treat Plasma: To a 100 µL aliquot of human plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Chiral LC-MS/MS Method

This protocol provides a starting point for the chiral separation and quantification of VT-464 enantiomers and their metabolites.

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Hexane with 0.1% diethylamine.

  • Mobile Phase B: Isopropanol with 0.1% diethylamine.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: To be determined by infusing pure standards of the analytes and internal standards.

Visualizations

Diagram 1: General Workflow for Chiral Bioanalysis

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Plasma Plasma Sample IS Internal Standard Addition Plasma->IS PPT Protein Precipitation IS->PPT SPE Solid-Phase Extraction PPT->SPE Evap Evaporation & Reconstitution SPE->Evap LC Chiral HPLC Separation Evap->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Validation Method Validation Quant->Validation

Caption: A generalized workflow for the bioanalysis of chiral compounds.

Diagram 2: Troubleshooting Logic for Peak Splitting

G node_action node_action node_cause node_cause start Peak Splitting Observed q1 All Peaks Split? start->q1 q2 Single Peak Split? q1->q2 No node_cause_frit Probable Cause: Blocked Column Frit q1->node_cause_frit Yes node_cause_overload Possible Causes: - Column Overload - Strong Injection Solvent - Co-eluting Species q2->node_cause_overload Yes node_action_frit Action: Reverse/Flush or Replace Column node_cause_frit->node_action_frit node_action_overload Actions: - Reduce Injection Volume - Match Injection Solvent - Optimize Method node_cause_overload->node_action_overload

Caption: A decision tree for troubleshooting peak splitting in HPLC.

References

  • Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity. National Institutes of Health. [Link]

  • Effect of Chirality on Pharmacokinetics and Pharmacodynamics. PubMed. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Institutes of Health. [Link]

  • Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity. National Institutes of Health. [Link]

  • Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. National Institutes of Health. [Link]

  • When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. ScienceDirect. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]

  • Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis. Endocrine Abstracts. [Link]

  • Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity. PubMed. [Link]

  • Oral VT-464 in Patients With Castration-Resistant Prostate Cancer Previously Treated With Enzalutamide, Androgen Receptor Positive Triple-Negative Breast Cancer Patients, and Men With ER Positive Breast Cancer. ClinicalTrials.gov. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. [Link]

  • Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. National Institutes of Health. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. MDPI. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. [Link]

  • Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io. [Link]

  • Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. PubMed. [Link]

  • Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. PubMed. [Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. PubMed. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LC Troubleshooting Bible. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • CYP17A1 inhibitor. Wikipedia. [Link]

  • Pharmacokinetics of thiopental enantiomers during and following prolonged high-dose therapy. PubMed. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer. PubMed. [Link]

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Technical Support Center: Chiral Separation of VT-464 (Seviteronel) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of the chiral separation of VT-464 (seviteronel) enantiomers. As a selective nonsteroidal inhibitor of CYP17A1 lyase, the stereochemistry of VT-464 is critical to its pharmacological activity and safety profile.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the enantioselective analysis of this molecule.

The separation of enantiomers is a critical step in pharmaceutical development to ensure the therapeutic efficacy and safety of a drug, as different enantiomers can have distinct pharmacological and toxicological properties.[4][5][6] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the predominant techniques for this purpose.[4][7][8][9][10] This guide will focus on these techniques to provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a chiral separation method for VT-464?

A1: The primary challenges in the chiral separation of VT-464, a complex non-steroidal molecule, revolve around several key aspects:

  • Chiral Stationary Phase (CSP) Selection: With a multitude of commercially available CSPs, selecting one that provides adequate enantioselectivity for VT-464 can be a time-consuming, trial-and-error process.[7][11] Polysaccharide-based and macrocyclic glycopeptide CSPs are often good starting points for a broad range of pharmaceutical compounds.[7]

  • Method Optimization: Achieving baseline resolution with good peak shape and a reasonable run time requires careful optimization of the mobile phase composition, including the organic modifier, additives, and flow rate.

  • Peak Shape Issues: Peak tailing or fronting can compromise resolution and quantification.[12][13] These issues can arise from secondary interactions between the analyte and the stationary phase, or from issues with the chromatographic system itself.

  • Detection Sensitivity: Ensuring adequate sensitivity for the detection of small amounts of the undesired enantiomer is crucial for accurate purity determination.

Q2: Which analytical techniques are most suitable for the chiral separation of VT-464?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.

  • Chiral HPLC: This is a widely used and versatile technique. It can be performed in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivity options.[4]

  • Chiral SFC: This technique is gaining popularity as a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase component.[8][9][14] SFC often provides faster separations and higher efficiency than HPLC.[9]

Q3: How do I choose the right chiral stationary phase (CSP) for VT-464?

A3: A systematic screening approach is the most effective strategy. Based on the structure of VT-464 (a heterocyclic compound with aromatic rings and a hydroxyl group), the following CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives): These are the most widely used CSPs due to their broad applicability.[4] Columns with coatings like tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) are excellent starting points.

  • Macrocyclic Glycopeptide-based CSPs (e.g., vancomycin, teicoplanin): These CSPs are known for their multi-modal nature, allowing for separation in reversed-phase, normal-phase, and polar organic modes.[7][11]

A screening should ideally involve testing these columns with a set of generic mobile phases.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between the enantiomers of VT-464. What should I do?

A: This is a common starting point in chiral method development. The key is to systematically alter the chromatographic conditions to induce enantioselectivity.

Underlying Causes & Solutions:

  • Inappropriate CSP: The chosen CSP may not have the necessary chiral recognition mechanism for VT-464.

    • Solution: Screen a wider range of CSPs, particularly those with different chiral selectors (e.g., if you started with a cellulose-based CSP, try an amylose-based or a macrocyclic glycopeptide CSP).

  • Suboptimal Mobile Phase: The mobile phase composition plays a crucial role in the interaction between the analyte and the CSP.

    • Normal Phase/Polar Organic Mode:

      • Change the Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) can significantly impact resolution. Try varying the alcohol percentage and consider switching to a different alcohol.

      • Introduce an Additive: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity, especially for ionizable compounds.[15][16]

    • Reversed Phase Mode:

      • Vary the Organic Modifier: Switch between acetonitrile and methanol or use a combination.

      • Adjust the pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of VT-464 and the CSP, thereby affecting retention and selectivity.

Experimental Protocol: Initial CSP Screening for VT-464
  • Prepare Stock Solution: Dissolve racemic VT-464 in a suitable solvent (e.g., methanol or ethanol) to a concentration of 1 mg/mL.

  • Select Columns: Choose a set of 3-4 chiral columns with diverse selectivities (e.g., one cellulose-based, one amylose-based, one macrocyclic glycopeptide-based).

  • Define Screening Mobile Phases:

    • Normal Phase:

      • A: n-Hexane/Isopropanol (90:10, v/v)

      • B: n-Hexane/Ethanol (90:10, v/v)

    • Polar Organic Mode:

      • C: Methanol with 0.1% Diethylamine

      • D: Acetonitrile with 0.1% Trifluoroacetic Acid

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for VT-464.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. Even partial separation is a promising starting point for further optimization.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for the VT-464 enantiomers are tailing significantly. How can I improve the peak shape?

A: Peak tailing is often caused by unwanted secondary interactions or issues with the chromatographic system.[12]

Underlying Causes & Solutions:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica surface of the stationary phase.

    • Solution: Add a mobile phase modifier. For basic compounds, a small amount of a basic additive like diethylamine can mask silanol groups. For acidic compounds, an acidic additive like trifluoroacetic acid can be beneficial.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all connections are secure.

Data Presentation: Impact of Mobile Phase Additives on Peak Shape
AdditivePeak Asymmetry (Tailing Factor)Resolution (Rs)Comments
None2.51.2Significant peak tailing, poor resolution.
0.1% Trifluoroacetic Acid (TFA)1.81.4Reduced tailing, slight improvement in resolution.
0.1% Diethylamine (DEA)1.22.1Symmetrical peaks, baseline resolution achieved.

This is a representative table illustrating the potential effects of additives. Actual results will depend on the specific CSP and mobile phase used.

Visualizing the Method Development Workflow

A logical workflow is crucial for efficient chiral method development. The following diagram outlines a systematic approach.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (VT-464: non-steroidal, heterocyclic) Select_CSP Select Diverse CSPs (Polysaccharide, Macrocyclic Glycopeptide) Start->Select_CSP Select_MP Select Generic Mobile Phases (NP, RP, Polar Organic) Select_CSP->Select_MP Screen Perform Screening Runs Select_MP->Screen Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additives) Screen->Optimize_MP Partial or No Separation Optimize_Params Optimize Other Parameters (Temperature, Flow Rate) Optimize_MP->Optimize_Params Check_Resolution Resolution > 1.5? Optimize_Params->Check_Resolution Check_Resolution->Optimize_MP No Validate Method Validation (Robustness, Linearity, LOD/LOQ) Check_Resolution->Validate Yes End Final Method Validate->End

Caption: A systematic workflow for chiral method development.

Logical Troubleshooting Decision Tree

When encountering a problem, a structured approach can quickly identify the root cause.

Troubleshooting_Tree Start Problem Observed Problem_Type What is the problem? Start->Problem_Type No_Resolution No/Poor Resolution Problem_Type->No_Resolution No Separation Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing Bad Peak Shape High_Pressure High Backpressure Problem_Type->High_Pressure Pressure High Change_MP Change Mobile Phase (Modifier, Additives) No_Resolution->Change_MP Change_CSP Screen Different CSPs Change_MP->Change_CSP Still No Resolution Resolved Problem Resolved Change_CSP->Resolved Add_Modifier Add Mobile Phase Modifier (e.g., DEA, TFA) Peak_Tailing->Add_Modifier Check_Load Reduce Sample Load Add_Modifier->Check_Load Tailing Persists Check_System Check for Dead Volume & Column Health Check_Load->Check_System Still Tailing Check_System->Resolved Check_Frit Check/Replace Inlet Frit High_Pressure->Check_Frit Flush_Column Reverse Flush Column Check_Frit->Flush_Column Pressure Still High Flush_Column->Resolved

Caption: A decision tree for troubleshooting common chiral separation issues.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treat. Clinical Genitourinary Cancer.

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.

  • Multi-Step Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity. The Journal of Biological Chemistry.

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.

  • CYP17 inhibitors for prostate cancer therapy. Future Medicinal Chemistry.

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry.

  • Troubleshooting GC peak shapes. Element Lab Solutions.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry.

  • A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. Clinical Genitourinary Cancer.

  • Secondary Binding Site of CYP17A1 in Enhanced Sampling Simulations. Journal of Chemical Information and Modeling.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Chiral mobile phase additives in HPLC enantioseparations. Journal of Biochemical and Biophysical Methods.

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.

  • Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Oncology.

  • CYP17 Lyase and Androgen Receptor Inhibitor Treatment With Seviteronel Trial. ClinicalTrials.gov.

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis.

  • Chiral Super Critical Fluid Chromatography. Phenomenex.

  • Angion Biomedica presents CYP17 inhibitors for the treatment of prostate cancer. BioWorld.

  • Seviteronel. Wikipedia.

  • VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). ResearchGate.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.

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Adjusting experimental conditions for VT-464 R enantiomer in hypoxic tumor models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for researchers utilizing the R-enantiomer of VT-464 (seviteronel) in hypoxic tumor models. VT-464 is a potent dual-action agent, functioning as both a selective inhibitor of CYP17A1 lyase and a competitive androgen receptor (AR) antagonist.[1][2] The hypoxic microenvironment of solid tumors presents unique challenges, including altered cellular signaling and potential resistance mechanisms. Notably, hypoxia has been shown to enhance AR activity, potentially counteracting the therapeutic effects of AR antagonists.[3][4][5] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not seeing the expected decrease in cell viability with VT-464 treatment under hypoxic conditions compared to normoxic conditions. What could be the cause?

This is a common challenge that can stem from several factors related to the interplay between hypoxia and AR signaling.

Underlying Cause: Hypoxia can induce resistance to AR-targeted therapies.[4] This is partly because hypoxia-inducible factor-1α (HIF-1α) can enhance AR transactivation, even in low androgen environments.[3][5] This heightened AR activity may require higher concentrations of VT-464 to achieve a therapeutic effect. Additionally, the acidic extracellular pH (pHe) often associated with hypoxic tumors can potentially reduce the uptake and efficacy of small molecule inhibitors.[6]

Troubleshooting Workflow:

  • Confirm Hypoxia Induction: First, ensure your hypoxia protocol is effective.

    • Western Blot for HIF-1α: The stabilization of HIF-1α is a hallmark of hypoxia. Perform a Western blot on lysates from your hypoxic and normoxic control cells. A strong HIF-1α band should be present in the hypoxic samples.

    • Hypoxia Probe: Use a chemical probe for hypoxia, such as pimonidazole, which forms adducts in hypoxic cells that can be detected by immunofluorescence.

  • Optimize VT-464 Concentration: Perform a dose-response curve for VT-464 under both normoxic and hypoxic conditions (e.g., 0.1 µM to 20 µM). You may observe a rightward shift in the IC50 value under hypoxia, indicating the need for higher concentrations.

  • Assess AR Signaling:

    • qRT-PCR for AR Target Genes: Measure the mRNA levels of AR-regulated genes like PSA (KLK3), FKBP5, and TMPRSS2. Effective AR antagonism by VT-464 should decrease the expression of these genes. Compare the extent of this decrease between normoxic and hypoxic conditions.

    • Western Blot for AR: While VT-464 primarily acts as an antagonist, it's good practice to check for any changes in total AR protein levels under your experimental conditions.

  • Consider the Impact of Extracellular pH:

    • Measure Media pH: Check the pH of your cell culture media after hypoxic incubation. A significant drop in pH could be a contributing factor.

    • Buffered Media: Consider using media with a stronger buffering capacity (e.g., supplemented with HEPES) to maintain a more stable pH during the experiment.

Diagram: Troubleshooting Workflow for Reduced VT-464 Efficacy in Hypoxia

G start Reduced VT-464 Efficacy in Hypoxia confirm_hypoxia 1. Confirm Hypoxia (Western for HIF-1α, Pimonidazole) start->confirm_hypoxia dose_response 2. Optimize VT-464 Concentration (Dose-response curve in normoxia vs. hypoxia) confirm_hypoxia->dose_response Hypoxia confirmed outcome1 Hypoxia Not Induced Troubleshoot hypoxia protocol confirm_hypoxia->outcome1 No HIF-1α stabilization assess_ar 3. Assess AR Signaling (qRT-PCR for AR targets, Western for AR) dose_response->assess_ar outcome2 Higher IC50 in Hypoxia Increase VT-464 concentration dose_response->outcome2 Shift in IC50 observed check_ph 4. Evaluate Extracellular pH (Measure media pH, use buffered media) assess_ar->check_ph outcome3 Incomplete AR Target Repression Investigate HIF-1α/AR crosstalk assess_ar->outcome3 AR signaling persists outcome4 Acidic Media Use buffered media and re-assess check_ph->outcome4 pH is low

Caption: Troubleshooting decision tree for reduced VT-464 efficacy in hypoxic conditions.

Q2: How can I be sure that VT-464 is engaging both of its targets (CYP17A1 lyase and AR) in my hypoxic cell model?

Verifying dual-target engagement requires distinct assays for each of VT-464's mechanisms of action.

Underlying Cause: Hypoxia can alter the expression and activity of various enzymes, potentially including those involved in steroidogenesis. It is crucial to confirm that VT-464 is effectively inhibiting androgen production via CYP17A1 lyase while also blocking AR signaling at the receptor level.

Experimental Approach:

  • Assessing CYP17A1 Lyase Inhibition:

    • Measure Intracellular Androgens: The most direct way to assess CYP17A1 lyase inhibition is to measure the levels of its products. You can use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify intracellular levels of androgens like testosterone and dihydrotestosterone (DHT), as well as the precursor dehydroepiandrosterone (DHEA).[7] Treatment with VT-464 should lead to a significant reduction in these androgens.

    • Radiolabeled Substrate Assay: A more targeted approach is to use a radiolabeled precursor like [3H]-17α-hydroxypregnenolone and measure the production of radiolabeled DHEA.[8] This assay can be performed using cell lysates from your hypoxic and normoxic cultures treated with VT-464.

  • Assessing AR Antagonism:

    • AR Target Gene Expression: As mentioned in Q1, qRT-PCR for genes like PSA (KLK3) is a reliable method to confirm AR antagonism.

    • AR Nuclear Translocation: Use immunofluorescence to visualize AR localization. In the presence of androgens, AR translocates to the nucleus.[3] Effective antagonism by VT-464 should prevent or reduce this nuclear translocation, even under hypoxic conditions that might promote it.

    • Co-immunoprecipitation (Co-IP): To investigate the potential physical interaction between HIF-1α and AR that may contribute to enhanced AR activity in hypoxia, you can perform a Co-IP experiment.[9] This can help determine if VT-464 affects this interaction.

Parameter Assay Expected Outcome with VT-464 Treatment
CYP17A1 Lyase Activity LC-MS/MS of intracellular steroidsDecrease in testosterone, DHT, and DHEA
Radiolabeled precursor assayDecreased conversion of 17-OH-pregnenolone to DHEA
AR Antagonism qRT-PCR for PSA, FKBP5Decreased mRNA expression
Immunofluorescence for ARReduced nuclear localization of AR
Co-IP of HIF-1α and ARPotential disruption of the HIF-1α/AR complex
Q3: My Western blots for HIF-1α are inconsistent. How can I improve the reliability of detection?

HIF-1α is a notoriously labile protein, and its detection requires a carefully optimized protocol, especially when working with hypoxic samples.

Underlying Cause: The α-subunit of HIF-1 is rapidly degraded under normoxic conditions. Even brief exposure to oxygen during sample preparation can lead to the loss of the HIF-1α signal.

Troubleshooting Tips:

  • Rapid Sample Processing: Minimize the time between removing your cells from the hypoxic environment and lysing them. All steps should be performed on ice.

  • Hypoxia-Preconditioned Buffers: Pre-equilibrate your PBS wash buffer and lysis buffer in the hypoxic chamber to maintain a low oxygen environment during these initial steps.[9]

  • Lysis Buffer Composition: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors. Some protocols recommend the inclusion of CoCl2 in the lysis buffer to inhibit prolyl hydroxylases that target HIF-1α for degradation.

  • Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts can enrich for your target protein and improve signal detection.

  • Positive Controls: Always include a positive control, such as cells treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO), to ensure your antibody and detection system are working correctly.

Detailed Experimental Protocols

Protocol 1: Induction and Verification of In Vitro Hypoxia
  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Hypoxia Induction (Hypoxia Chamber):

    • Place your cell culture plates in a modular incubator chamber.

    • Include an open dish of sterile water to maintain humidity.

    • Flush the chamber with a pre-mixed gas containing 1-2% O2, 5% CO2, and balanced N2.

    • Seal the chamber and place it in a standard 37°C incubator for the desired duration (typically 4-24 hours).

  • Verification by Western Blot for HIF-1α:

    • Immediately after removing plates from the chamber, place them on ice.

    • Wash cells rapidly with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Perform SDS-PAGE and Western blotting using a validated anti-HIF-1α antibody.[10][11] Incubate the primary antibody overnight at 4°C for optimal signal.[9]

Diagram: In Vitro Hypoxia Experimental Workflow

G cluster_prep Preparation cluster_hypoxia Hypoxia Induction cluster_analysis Analysis seed_cells Seed Cells place_in_chamber Place plates in hypoxia chamber seed_cells->place_in_chamber prepare_reagents Prepare Reagents (VT-464, etc.) prepare_reagents->place_in_chamber flush_gas Flush with 1-2% O2 gas mix place_in_chamber->flush_gas incubate Incubate at 37°C (4-24h) flush_gas->incubate lyse_cells Rapid cell lysis on ice incubate->lyse_cells western_blot Western Blot for HIF-1α lyse_cells->western_blot qprc qRT-PCR for AR targets lyse_cells->qprc other_assays Other functional assays lyse_cells->other_assays

Caption: Workflow for inducing and analyzing cellular responses to hypoxia in vitro.

Protocol 2: Assessing CYP17A1 Lyase Activity with Radiolabeled Precursor

This protocol is adapted from established methods for measuring CYP17A1 activity.[8][12]

  • Cell Culture and Treatment: Culture your cells and treat with VT-464 under normoxic and hypoxic conditions as per your experimental design.

  • Cell Lysis: Prepare cell lysates using a suitable buffer (e.g., a buffer containing Tris-HCl, EDTA, and protease inhibitors).

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing CYP17A1), a source of electrons (NADPH), and cytochrome b5 in a potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Initiate the reaction by adding [3H]-17α-hydroxypregnenolone.

  • Incubation: Incubate the reaction mixture at 37°C for an appropriate time (e.g., 90 minutes).

  • Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent like ethyl acetate.

  • Thin-Layer Chromatography (TLC): Spot the extracted steroids onto a TLC plate and develop the plate using a suitable solvent system to separate 17α-hydroxypregnenolone from DHEA.

  • Quantification: Visualize the separated steroids using a phosphoimager and quantify the amount of radiolabeled DHEA produced.[13]

References

  • Park, S. Y., Kim, Y. J., Lee, S. J., Lee, E. J., & Choi, K. S. (2006). Hypoxia Increases Androgen Receptor Activity in Prostate Cancer Cells. Cancer Research, 66(10), 5121–5129.
  • ResearchGate. (2014). Can anyone help with an issue with my in vitro hypoxia experiment?
  • Tan, Q., Mog, S., & De-cun, W. (2018). Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions. Journal of Visualized Experiments, (138), e58021.
  • Kirsh, S. M., Pascetta, S. A., & Uniacke, J. (2023). Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment. Methods in Molecular Biology, 2614, 273–285.
  • Novus Biologicals. (n.d.). Western Blot protocol for HIF-1 alpha Antibody (NB100-479). Novus Biologicals.
  • Heck, M. M., Zaggad, R., & Schally, A. V. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology, 11, 35.
  • Pfitzner, E., & Schorr, K. (2015). Dual Targeting of the Androgen Receptor and Hypoxia-Inducible Factor 1α Pathways Synergistically Inhibits Castration-Resistant Prostate Cancer Cells. Molecular Cancer Therapeutics, 14(7), 1644–1655.
  • Gerratana, L., Basile, D., & Buono, G. (2020). Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer. Cancers, 12(1), 187.
  • Huhtaniemi, I. T. (2007). In vitro bioassays for androgens and their diagnostic applications. Best Practice & Research Clinical Endocrinology & Metabolism, 21(4), 519–531.
  • Grudzińska, A., Wróbel, T. M., & Yakubu, J. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules, 27(2), 565.
  • Pandey, A. V., & Miller, W. L. (2020). Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency. International Journal of Molecular Sciences, 21(18), 6806.
  • Wenger, R. H., & Kurtcuoglu, V. (2015). Frequently asked questions in hypoxia research. Hypoxia, 3, 35–43.
  • Abcam. (n.d.). Immunoprecipitation (IP)
  • Handelsman, D. J., & Heather, A. K. (2014). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Methods in Molecular Biology, 1165, 127–139.
  • Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne.
  • ResearchGate. (2025). Targeting Hypoxic Tumor Cells in 3D Spheroids.
  • Shoshani, E., & Harris, A. L. (2021). Adaptation to Hypoxia May Promote Therapeutic Resistance to Androgen Receptor Inhibition in Triple-Negative Breast Cancer. Cancers, 13(16), 4059.
  • Auchus, R. J., & Sharifi, N. (2018). Human Cytochrome CYP17A1: The Structural Basis for Compromised Lyase Activity with 17-Hydroxyprogesterone. Journal of the American Chemical Society, 140(23), 7112–7122.
  • Vinci, M., Box, C., & Eccles, S. A. (2012).
  • InventUM. (2024).
  • Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne.
  • Geng, H., Xue, C., & Mendonca, J. (2018). Interplay between hypoxia and androgen controls a metabolic switch conferring resistance to androgen/AR-targeted therapy.
  • Abcam. (n.d.). HIF-1 alpha. Abcam.
  • Bardia, A., & Rugo, H. S. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer.
  • Thermo Fisher Scientific. (n.d.). Immunoprecipitation (IP) technical guide and protocols. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). Androgen/AR attenuates a subset of hypoxia-induced gene expression.
  • Scintica. (n.d.). Important questions to consider when doing hypoxia research. Scintica.
  • Mitani, T., Yamaji, R., & Higashimura, Y. (2011). Hypoxia enhances transcriptional activity of androgen receptor through hypoxia-inducible factor-1α in a low androgen environment. The Journal of Steroid Biochemistry and Molecular Biology, 123(1-2), 58–64.
  • Lioni, M., & Nistico, P. (2022). Extracellular Acidosis Differentially Regulates Estrogen Receptor β-Dependent EMT Reprogramming in Female and Male Melanoma Cells. International Journal of Molecular Sciences, 23(24), 15598.
  • Pedersen, M. (2022). Quantification of steroids in in-vitro and in-vivo assays with on-line SPE-LC-MS/MS. Technical University of Denmark.
  • Vadalkar, A., & Goyal, M. (2014). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechniques, 56(6), 313–316.
  • The Breast Cancer Research Foundation. (n.d.). Characterization of hypoxia-associated molecular features to aid hypoxia-targeted therapy. BCRF.
  • Thermo Fisher Scientific. (n.d.). Loading and Calibration of Intracellular Ion Indicators—Note 19.1. Thermo Fisher Scientific.
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.
  • ResearchGate. (n.d.). Phase (Ph) 2 stage 1 clinical activity of seviteronel, a selective CYP17-lyase and androgen receptor (AR) inhibitor, in women with advanced AR+ triple-negative breast cancer (TNBC) or estrogen receptor (ER)+ BC: CLARITY-01.
  • AIM Biotech. (n.d.).
  • Bartosova, M., & Netocny, S. (2020). Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models. Frontiers in Physiology, 11, 147.
  • ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot?
  • ResearchGate. (n.d.). Inhibition of CYP17A1 hydroxylase activity (A) and lyase activity (B).
  • Wilson, J. D., & Leihy, M. W. (2013). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 1005, 177–193.
  • Liu, T., & Liu, T. (2022). Tumor acidity: From hallmark of cancer to target of treatment. Frontiers in Oncology, 12, 1030922.
  • Cha, J. (2024). Controlling cellular packing and hypoxia in 3D tumor spheroids via DNA interactions.
  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol.
  • Wikipedia. (n.d.). CYP17A1. Wikipedia.

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Validation & Comparative

A Comparative Analysis of VT-464 Enantiomers: Unraveling the Efficacy of the R and S Forms

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of advanced prostate and breast cancer therapeutics, the inhibition of androgen biosynthesis and the antagonism of the androgen receptor (AR) are cornerstone strategies. VT-464, also known as seviteronel, has emerged as a promising agent due to its dual mechanism of action, targeting both cytochrome P450 17A1 (CYP17A1) lyase and the AR. As with many chiral molecules, the stereochemistry of VT-464 plays a pivotal role in its pharmacological activity. This guide provides an in-depth comparison of the efficacy of the R- and S-enantiomers of VT-464, offering experimental data and procedural insights to inform researchers and drug development professionals.

The Critical Role of Stereochemistry in VT-464's Mechanism of Action

VT-464 is a non-steroidal small molecule that exerts its anti-cancer effects through two distinct but complementary pathways. Firstly, it selectively inhibits the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. This inhibition curtails the production of androgen precursors, thereby reducing the fuel for androgen-dependent tumor growth. Secondly, VT-464 acts as a direct competitive antagonist of the androgen receptor, preventing the binding of remaining androgens and subsequent downstream signaling that promotes cancer cell proliferation.

The spatial arrangement of atoms in the R- and S-enantiomers of VT-464 dictates their interaction with the active sites of CYP17A1 and the AR. This differential binding affinity is the primary determinant of their respective potencies and, ultimately, their therapeutic efficacy. Preclinical development and subsequent clinical trials have focused on a single enantiomer, highlighting the significance of this stereochemical distinction.

cluster_pathway Androgen Synthesis & AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR binds ARE Androgen Response Element (ARE) AR->ARE translocates to nucleus & binds Gene Gene Transcription (Proliferation, Survival) ARE->Gene VT464 VT-464 (Seviteronel) VT464->Pregnenolone inhibits VT464->Progesterone inhibits VT464->AR antagonizes

Caption: Dual mechanism of VT-464 (Seviteronel).

Comparative Efficacy: A Tale of Two Enantiomers

The selection of a single enantiomer for clinical development is a critical decision driven by preclinical efficacy and safety data. In the case of VT-464, the S-enantiomer, seviteronel, was chosen for advancement into clinical trials.[1] This decision was based on its superior potency as a CYP17A1 17,20-lyase inhibitor compared to its R-counterpart.

ParameterVT-464 S-enantiomer (Seviteronel)VT-464 R-enantiomer
CYP17A1 Lyase Inhibition (IC50) 69 nM[2]Activity is reportedly unknown, suggesting significantly lower potency.[1]
Androgen Receptor (AR) Antagonism Functions as a competitive AR antagonist.[3]Not well characterized, but expected to be significantly less active.
Clinical Development Status Advanced to Phase 2 clinical trials.Not pursued for clinical development.

Key Findings:

  • The S-enantiomer of VT-464, seviteronel, is a potent inhibitor of human CYP17A1 lyase with a reported IC50 of 69 nM.[2]

  • Published research indicates that the R-enantiomer is a lower affinity ligand for CYP17A1, and its specific inhibitory activity is often cited as unknown, implying it is substantially less potent than the S-enantiomer.[1]

  • The superior potency of the S-enantiomer was the primary rationale for its selection for clinical development.[1]

  • In addition to its potent CYP17A1 lyase inhibition, seviteronel also functions as a direct competitive antagonist of the androgen receptor, contributing to its robust anti-tumor activity.[3]

Experimental Protocols for Efficacy Assessment

To aid researchers in the evaluation of CYP17A1 inhibitors and AR antagonists like the enantiomers of VT-464, we provide the following detailed experimental protocols.

In Vitro CYP17A1 Lyase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a test compound against the 17,20-lyase activity of recombinant human CYP17A1.

cluster_workflow CYP17A1 Lyase Inhibition Assay Workflow A Prepare Reagents: - Recombinant human CYP17A1 - Cytochrome P450 reductase - Cytochrome b5 - Substrate (e.g., [3H]-17-hydroxypregnenolone) - Test compounds (R/S enantiomers) - NADPH B Incubate enzyme, reductase, b5, and test compound A->B C Initiate reaction with substrate and NADPH B->C D Incubate at 37°C C->D E Stop reaction (e.g., with organic solvent) D->E F Extract steroids E->F G Separate substrate and product (e.g., TLC or HPLC) F->G H Quantify radioactivity of product G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for CYP17A1 Lyase Inhibition Assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5 in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of the VT-464 R- and S-enantiomers in DMSO.

  • Reaction Setup: In a 96-well plate, combine the enzyme mixture, a specific concentration of the test compound, and the radiolabeled substrate (e.g., [3H]-17-hydroxypregnenolone).

  • Reaction Initiation: Start the enzymatic reaction by adding a solution of NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., ethyl acetate).

  • Product Extraction: Extract the steroids from the aqueous phase using the organic solvent.

  • Chromatographic Separation: Separate the substrate from the product (e.g., [3H]-dehydroepiandrosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of product formed by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor, providing its binding affinity (Ki).

Step-by-Step Methodology:

  • Receptor Source Preparation: Prepare a source of androgen receptors, such as cytosol from rat ventral prostate or a cell line overexpressing the human AR.

  • Compound Dilution: Prepare a serial dilution of the VT-464 R- and S-enantiomers in an appropriate buffer.

  • Binding Reaction: In a 96-well filter plate, combine the AR preparation, a fixed concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone, [3H]-DHT), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plate.

  • Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The available preclinical data unequivocally demonstrates the superior efficacy of the S-enantiomer of VT-464, seviteronel, as a dual inhibitor of CYP17A1 lyase and the androgen receptor. Its enhanced potency against CYP17A1 lyase was the deciding factor for its selection for clinical development in the treatment of advanced prostate and breast cancers. While the R-enantiomer is significantly less active, further characterization could provide valuable structure-activity relationship insights for the design of future inhibitors.

For researchers in the field, this guide underscores the critical importance of stereochemistry in drug design and evaluation. The provided experimental protocols offer a framework for the rigorous assessment of novel compounds targeting the androgen signaling pathway. As the landscape of cancer therapeutics continues to evolve, a deep understanding of the molecular interactions that govern drug efficacy, such as enantiomeric specificity, will remain paramount in the development of more effective and targeted treatments.

References

  • Petrunak, E. M., Rogers, S. A., Aubé, J., & Scott, E. E. (2017). Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1. Drug Metabolism and Disposition, 45(6), 635–645. [Link]

  • Gupta, S., Nordquist, L. T., Fleming, M. T., et al. (2018). Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer. Clinical Cancer Research, 24(21), 5252-5261. [Link]

  • Madan, R. A., Karzai, A., Heath, E. I., et al. (2020). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. Clinical Genitourinary Cancer, 18(4), 258-267.e2. [Link]

  • Norris, J. D., Ellison, S. J., Baker, J. G., et al. (2017). Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer. The Journal of Clinical Investigation, 127(6), 2326–2338. [Link]

  • Toren, P. J., Kim, S., Pham, S., et al. (2015). Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Molecular Cancer Therapeutics, 14(1), 59-69. [Link]

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A Head-to-Head Showdown in CRPC Models: Unpacking the Dual-Action CYP17 Inhibitor VT-464 Versus the Standard-Bearer Abiraterone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of castration-resistant prostate cancer (CRPC) therapeutics, the inhibition of androgen biosynthesis via the cytochrome P450 17A1 (CYP17A1) enzyme remains a cornerstone of treatment. Abiraterone acetate, a prodrug of abiraterone, paved the way as a potent inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, effectively shutting down androgen production in the testes, adrenal glands, and the tumor microenvironment itself. However, the evolution of resistance and the need for co-administration with corticosteroids to manage mineralocorticoid excess have spurred the development of next-generation agents.

This guide provides a detailed, head-to-head comparison of the clinical incumbent, abiraterone, and VT-464 (seviteronel), a novel, non-steroidal CYP17A1 inhibitor with a distinct mechanism of action, based on pivotal preclinical data. We will dissect their molecular activities, compare their efficacy in CRPC models, and provide detailed experimental protocols to empower researchers in their own investigations.

Dueling Mechanisms: A Tale of Two CYP17A1 Inhibitors

Abiraterone and VT-464 both target the CYP17A1 enzyme, a critical node in the androgen synthesis pathway. However, their modes of inhibition and their broader pharmacological profiles exhibit key differences that underpin their varying preclinical performance.

Abiraterone: A non-selective, irreversible inhibitor of CYP17A1, abiraterone blocks both the hydroxylase and lyase functions of the enzyme. This comprehensive inhibition leads to a profound decrease in the production of androgens, including testosterone and dihydrotestosterone (DHT). However, the blockade of the hydroxylase activity also shunts steroid precursors towards the mineralocorticoid pathway, necessitating the co-administration of prednisone to mitigate side effects like hypertension, hypokalemia, and fluid retention.[1][2]

VT-464 (Seviteronel): This investigational agent distinguishes itself through two key features: selectivity for the 17,20-lyase activity of CYP17A1 and direct androgen receptor (AR) antagonism.[3][4] The selectivity for the lyase activity aims to reduce the impact on cortisol synthesis, potentially obviating the need for concurrent steroid administration. More significantly, its ability to also act as an AR antagonist provides a dual-pronged attack on androgen signaling, a feature not present in abiraterone.[3][4][5] Preclinical evidence suggests that VT-464 can competitively inhibit the AR, including mutated forms that can arise during therapy.[6]

Signaling Pathway Interruption

The following diagram illustrates the points of intervention for both abiraterone and VT-464 within the androgen synthesis and signaling cascade.

Androgen_Signaling_Pathway cluster_synthesis Androgen Synthesis cluster_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (Hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (Hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (Lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR AR DHT->AR Binds & Activates ARE ARE AR->ARE Translocates to Nucleus Binds DNA Gene Transcription Gene Transcription ARE->Gene Transcription Promotes Abiraterone Abiraterone Abiraterone->17-OH Pregnenolone Inhibits Abiraterone->17-OH Progesterone Inhibits Abiraterone->DHEA Inhibits Abiraterone->Androstenedione Inhibits VT-464 VT-464 VT-464->DHEA Selectively Inhibits VT-464->Androstenedione Selectively Inhibits VT-464->AR Antagonizes

Caption: Points of inhibition for Abiraterone and VT-464.

Preclinical Efficacy in CRPC Models: A Data-Driven Comparison

A pivotal study by Toren et al. (2015) in Molecular Cancer Therapeutics provides a direct preclinical comparison of VT-464 and abiraterone in enzalutamide-responsive (C4-2) and enzalutamide-resistant (MR49C, MR49F) CRPC cell lines and xenograft models.[3][4] The findings from this and other preclinical investigations consistently demonstrate a superior or more potent anti-tumor effect of VT-464.

Table 1: Comparative Activity of VT-464 and Abiraterone in CRPC Cell Lines
ParameterCell LineVT-464 EffectAbiraterone EffectKey FindingCitation
AR Transactivation C4-2, MR49C, MR49FGreater decreaseLesser decreaseVT-464 is more potent in suppressing AR activity, even in enzalutamide-resistant models.[3][4]
AR Protein Levels C4-2Greater suppressionLesser suppressionVT-464 more effectively downregulates AR protein expression.[3][4]
PSA mRNA Levels C4-2Greater suppressionLesser suppressionConsistent with greater AR axis suppression by VT-464.[3][4]
Table 2: In Vivo Comparison in a CRPC Xenograft Model (MR49F)
ParameterVehicle ControlAbiraterone AcetateVT-464Key FindingCitation
Tumor Growth UninhibitedSignificant InhibitionGreater InhibitionVT-464 demonstrates superior tumor growth inhibition compared to abiraterone acetate.[3][4][7]
Serum PSA Levels IncreasedDecreaseGreater DecreaseTrends indicated a more profound PSA response with VT-464.[3][4]
Intratumoral Androgens HighSignificantly LowerGreatest DecreaseVT-464 achieves a more substantial reduction of androgens within the tumor microenvironment.[3][4]

These preclinical results strongly suggest that the dual mechanism of VT-464—superior androgen synthesis suppression and direct AR antagonism—translates to enhanced anti-tumor activity compared to abiraterone, particularly in models of acquired resistance to other AR-targeted therapies.[3][4][5]

Experimental Protocols: Methodologies for Head-to-Head Evaluation

To facilitate further research and validation, this section outlines the key experimental workflows employed in the comparative preclinical studies.

Androgen Receptor (AR) Transactivation Assay

This assay is crucial for quantifying the functional inhibition of the AR signaling pathway by a test compound.

Principle: A luciferase reporter gene is placed under the control of an androgen-responsive promoter (e.g., probasin). In the presence of androgens, the activated AR binds to this promoter and drives luciferase expression, which can be measured as a luminescent signal. Inhibitors of this pathway will reduce the signal.

AR_Luciferase_Assay Start Start Seed_Cells Seed CRPC cells (e.g., C4-2) in 96-well plates Start->Seed_Cells Transfect Transfect with AR-responsive luciferase reporter plasmid Seed_Cells->Transfect Starve Hormone-starve cells in charcoal-stripped serum media Transfect->Starve Treat Treat with DHT (agonist) + varying concentrations of VT-464 or Abiraterone Starve->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence using a plate reader Lyse->Measure Analyze Normalize data and calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for AR transactivation assay.

Step-by-Step Protocol:

  • Cell Culture: Culture CRPC cells (e.g., C4-2) in appropriate media.

  • Seeding: Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate.

  • Transfection: After 24 hours, transfect cells with a probasin-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Hormone Starvation: Replace media with phenol red-free media containing charcoal-stripped fetal bovine serum for 24 hours to deplete endogenous androgens.

  • Treatment: Treat cells with a constant concentration of dihydrotestosterone (DHT, e.g., 0.1 nM) and serial dilutions of VT-464 or abiraterone. Include DHT-only and vehicle-only controls.

  • Incubation: Incubate for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Use a dual-luciferase reporter assay system to lyse the cells and sequentially measure firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized data against drug concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Studies

Animal models are indispensable for evaluating the systemic efficacy and pharmacodynamic effects of anti-cancer agents.

Principle: Human CRPC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drugs, and tumor growth, serum PSA, and intratumoral androgen levels are monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject 1-2 million CRPC cells (e.g., MR49F) mixed with Matrigel into the flank of male SCID mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = Length x Width² / 2) until tumors reach a specified volume (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment cohorts: Vehicle control, Abiraterone Acetate (e.g., 100 mg/kg, oral gavage, daily), and VT-464 (e.g., 100 mg/kg, oral gavage, daily).

  • Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Collect blood via tail vein periodically for serum PSA analysis by ELISA.

  • Terminal Endpoint: At the end of the study (e.g., 28 days or when tumors reach a predetermined size), euthanize the mice.

  • Pharmacodynamic Analysis: Collect terminal blood and tumor tissue. Snap-freeze tumor tissue for subsequent analysis.

  • Steroid Measurement: Measure intratumoral and serum steroid levels (testosterone, DHT, etc.) using liquid chromatography-mass spectrometry (LC-MS).

Clinical Perspective and Future Directions

While the preclinical data for VT-464 (seviteronel) were highly promising, its clinical development has encountered challenges. Phase 1/2 trials were initiated to evaluate its safety and efficacy in patients with CRPC, including those who had progressed on enzalutamide or abiraterone.[8][9][10] However, a Phase 2 study in patients with mCRPC previously treated with enzalutamide was terminated prematurely due to significant central nervous system toxicities and a lack of significant clinical responses at the doses and schedules tested without corticosteroid co-administration.[6][11]

These clinical outcomes underscore the critical gap that can exist between preclinical models and human studies. The toxicity profile observed in patients was not predicted by the xenograft studies. Further investigation into alternative dosing strategies, patient populations, or combination therapies, potentially with low-dose steroids, may be required to harness the therapeutic potential of VT-464's unique dual-action mechanism.[6]

Conclusion

Head-to-head preclinical comparisons established VT-464 as a potent agent with a theoretically advantageous dual mechanism of action over abiraterone. It demonstrated superior inhibition of the AR axis through selective CYP17 lyase blockade and direct AR antagonism, leading to more profound tumor growth inhibition in CRPC models.[3][4][5] However, its clinical translation has been hampered by toxicity issues, highlighting the complexities of drug development in advanced prostate cancer.

For researchers, the story of VT-464 versus abiraterone provides a valuable case study. The preclinical methodologies outlined here remain the gold standard for evaluating novel AR-targeted therapies. The divergence between the preclinical promise and clinical reality of VT-464 emphasizes the need for more predictive models and a deeper understanding of potential on- and off-target toxicities as new agents are developed to overcome resistance in CRPC.

References

  • Toren, P. J., Kim, S., Pham, S., et al. (2015). Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Molecular Cancer Therapeutics, 14(1), 59–69. [Link]

  • Innocrin Pharmaceutical. (2018). A Phase 2 Open-Label Study to Evaluate the Efficacy and Safety of VT-464 in Patients With Metastatic Castration Resistant Prostate Cancer Who Have Previously Been Treated With Enzalutamide, Androgen Receptor Positive Triple-Negative Breast Cancer Patients, and Men With ER Positive Breast Cancer. ClinicalTrials.gov. [Link]

  • McNamara, M., et al. (2020). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. National Institutes of Health. [Link]

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Validating the Androgen Receptor Antagonist Activity of the VT-464 R-Enantiomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals dedicated to advancing oncology therapeutics, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison and experimental framework for validating the androgen receptor (AR) antagonist activity of the R-enantiomer of VT-464, also known as seviteronel. We will delve into the scientific rationale for focusing on a single enantiomer and present a suite of robust assays to definitively characterize its activity in comparison to its S-enantiomer, the racemic mixture, and established AR antagonists.

The Rationale for Enantiomer-Specific Validation

VT-464 (seviteronel) is a novel oral therapeutic that exhibits a dual mechanism of action, functioning as both a selective inhibitor of CYP17A1 lyase and a competitive antagonist of the androgen receptor (AR).[1][2][3][4][5] This dual activity makes it a promising candidate for the treatment of advanced prostate and breast cancers.[2][4] However, like many chiral molecules, the biological activity of VT-464 may reside primarily in one of its enantiomers.

Chirality can have profound implications in pharmacology, where one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects.[6] Indeed, studies on similar non-steroidal AR antagonists have revealed that enantiomers can possess surprisingly divergent activities, with one acting as an antagonist and the other as an agonist.[7] Computational modeling and experimental data on related compounds suggest that the R- and S-enantiomers of CYP17A1 inhibitors, including seviteronel, exhibit different binding kinetics and orientations within the enzyme's active site.[6] This underscores the critical need to isolate and independently validate the activity of each enantiomer to fully understand the compound's pharmacological profile and therapeutic potential. This guide will focus on the experimental validation of the R-enantiomer of VT-464 as a potent and selective AR antagonist.

Comparative Landscape: Benchmarking Against Established AR Antagonists

To establish the therapeutic potential of the VT-464 R-enantiomer, its AR antagonist activity will be benchmarked against a panel of relevant comparators:

  • VT-464 S-Enantiomer: To determine the stereoselectivity of AR antagonism.

  • Racemic VT-464: To understand the contribution of each enantiomer to the overall activity of the mixed compound.

  • Enzalutamide: A second-generation, potent, non-steroidal AR antagonist widely used in the treatment of castration-resistant prostate cancer (CRPC).[8]

  • Bicalutamide: A first-generation non-steroidal AR antagonist, providing a baseline for comparison.[8]

  • Abiraterone: A potent and selective inhibitor of CYP17A1, which will serve as a comparator for the CYP17A1 inhibitory activity of VT-464 and its enantiomers.[9]

Experimental Validation Workflow

A multi-tiered approach is essential for the comprehensive validation of AR antagonist activity. This workflow encompasses biochemical assays to determine direct receptor binding and cell-based assays to assess functional antagonism and impact on downstream signaling.

Experimental Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison a1 AR Competitive Binding Assay c1 IC50/Ki Determination a1->c1 Binding Affinity a2 CYP17A1 Inhibition Assay a2->c1 Enzymatic Inhibition b1 AR-Driven Luciferase Reporter Assay b1->c1 Functional Antagonism b2 AR Target Gene Expression (qPCR) c2 Comparative Potency Analysis b2->c2 Downstream Effects b3 AR Nuclear Translocation Assay b3->c2 Mechanism of Action c1->c2 Quantitative Comparison AR Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors Testosterone Testosterone 5a-reductase 5α-reductase Testosterone->5a-reductase AR Androgen Receptor (AR) AR_HSP AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP DHT Dihydrotestosterone (DHT) DHT->AR 5a-reductase->DHT AR_HSP->AR Ligand Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA VT464_R VT-464 R-Enantiomer VT464_R->AR Antagonism Enzalutamide Enzalutamide Enzalutamide->AR Antagonism Abiraterone Abiraterone Abiraterone->5a-reductase Inhibition of Androgen Synthesis (via CYP17A1)

Caption: Androgen receptor signaling and points of therapeutic intervention.

Conclusion

This guide provides a comprehensive framework for the rigorous validation of the AR antagonist activity of the VT-464 R-enantiomer. By employing a multi-assay approach and benchmarking against relevant comparators, researchers can generate the robust data necessary to confirm its mechanism of action and support its further development as a targeted cancer therapeutic. The emphasis on enantiomer-specific characterization aligns with modern drug development standards and is crucial for elucidating the full pharmacological profile of this promising dual-action inhibitor.

References

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  • Michmerhuizen, A. R., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology, 11, 35. [Link]

  • Speers, C., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology, 11. [Link]

  • Michmerhuizen, A. R., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology, 11, 35. [Link]

  • Bardia, A., et al. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer. Breast Cancer Research and Treatment, 171(1), 111-120. [Link]

  • Zhu, Y., et al. (2019). A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer. Cancer Chemotherapy and Pharmacology, 84(3), 637-646. [Link]

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  • Fleming, M. T., et al. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. Clinical Genitourinary Cancer, 18(4), 258-265.e2. [Link]

  • ClinicalTrials.gov. (2021). Seviteronel in Combination With Chemotherapy in Androgen-receptor Positive Metastatic Triple-negative Breast Cancer. [Link]

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A Comparative Guide to the In-Vivo Validation of VT-464 (R-enantiomer) for Selective CYP17 Lyase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for the R-enantiomer of VT-464 (seviteronel), a potent and selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). We will explore the critical scientific rationale for selective lyase inhibition, present comparative in-vivo experimental data against non-selective alternatives like abiraterone, and provide detailed protocols for researchers aiming to validate such compounds in their own preclinical models.

The Rationale: Why Selective CYP17 Lyase Inhibition Matters

CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for producing androgens like testosterone, which are the primary drivers of prostate cancer.[1] This single enzyme, however, possesses two distinct catalytic functions:

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxy derivatives. This step is essential for the production of cortisol.

  • 17,20-lyase activity: Converts these 17α-hydroxy derivatives into dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone.

First-generation CYP17A1 inhibitors, most notably abiraterone acetate, inhibit both the hydroxylase and lyase functions.[2] While effective at reducing androgen production, this dual inhibition leads to a significant clinical challenge: the blockade of the hydroxylase step shunts steroid precursors towards mineralocorticoid production and simultaneously depletes cortisol levels.[2] This results in side effects like hypertension and hypokalemia and necessitates co-administration of prednisone to replenish cortisol and manage mineralocorticoid excess.[2]

VT-464 (seviteronel) was developed to overcome this limitation. It is a non-steroidal agent designed to selectively inhibit the 17,20-lyase activity while sparing the 17α-hydroxylase function.[2][3] This selectivity profile promises to reduce androgen synthesis without impacting the cortisol pathway, thereby potentially eliminating the need for concurrent steroid administration.[2][4] The active form of this compound is the R-enantiomer, which is the focus of this validation guide. It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacokinetic, pharmacodynamic, and toxicity profiles.[5][6]

G cluster_inhibitors Inhibitor Action chol Cholesterol preg Pregnenolone chol->preg prog Progesterone preg->prog oh_preg 17-OH Pregnenolone preg->oh_preg CYP17A1 (17α-hydroxylase) oh_prog 17-OH Progesterone prog->oh_prog CYP17A1 (17α-hydroxylase) dhea DHEA oh_preg->dhea CYP17A1 (17,20-lyase) andro Androstenedione oh_prog->andro CYP17A1 (17,20-lyase) cortisol Cortisol oh_prog->cortisol Other Enzymes dhea->andro testo Testosterone andro->testo abiraterone Abiraterone (Non-selective) abiraterone->oh_preg Inhibits abiraterone->dhea Inhibits vt464 VT-464 (Lyase-Selective) vt464->dhea Selectively Inhibits

Caption: Steroidogenesis pathway highlighting the dual roles of CYP17A1.

Comparative In-Vitro Selectivity Profile

Before moving to in-vivo models, the foundational evidence for selectivity is established through in-vitro enzymatic assays. These assays directly measure the concentration of a compound required to inhibit each enzymatic function by 50% (IC50). The ratio of Hydroxylase IC50 to Lyase IC50 provides a quantitative measure of selectivity.

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (Hydroxylase IC50 / Lyase IC50)
VT-464 (Seviteronel) CYP17 Lyase 69 ~10-fold [3][7][8]
CYP17 Hydroxylase 670
Abiraterone CYP17 Lyase 15 ~0.17-fold (Hydroxylase Selective) [3]
CYP17 Hydroxylase 2.5

As the data clearly indicates, VT-464 is approximately 10-fold more selective for inhibiting the desired lyase function, whereas abiraterone is roughly 6-fold more potent at inhibiting the off-target hydroxylase function.[3] This fundamental biochemical difference is the basis for the predicted superior safety profile of VT-464.

In-Vivo Validation of Selectivity: Non-Human Primate Model

The most rigorous preclinical test of CYP17A1 inhibitor selectivity involves in-vivo studies in castrated non-human primates. This model is superior to rodent models for this specific question because the primate adrenal axis and steroidogenic pathways more closely mimic those of humans. The objective is to measure the downstream effects of CYP17A1 inhibition on key steroid hormones in circulation.

A key study compared the endocrine response of VT-464 and abiraterone acetate (AA) in adult, castrate male rhesus monkeys.[3] This experimental design allows for the direct assessment of adrenal-derived steroid production, which is the clinically relevant source of androgens in castration-resistant prostate cancer (CRPC).

Key Experimental Observations:

  • Androgen Suppression (Lyase Activity): Both VT-464 and AA demonstrated a similar and significant reduction in plasma testosterone levels compared to the vehicle control, confirming that both drugs effectively inhibit the CYP17 lyase pathway in vivo.[3]

  • Upstream Precursors (Hydroxylase Activity): Treatment with AA resulted in a massive elevation of plasma progesterone (a peak increase of over 9,000%).[3] This is the hallmark of hydroxylase inhibition, where the pathway is blocked, causing a "backup" of upstream steroid precursors. In stark contrast, VT-464 treatment did not cause a significant increase in plasma progesterone.[3]

  • Cortisol Levels (Hydroxylase Activity): Crucially, cortisol levels were not affected by either dose of VT-464 tested.[3] AA treatment, however, led to significant cortisol suppression, validating its known mechanism and the associated clinical need for prednisone replacement.[3]

Treatment GroupPlasma TestosteronePlasma ProgesteronePlasma CortisolIn-Vivo Selectivity Validation
Vehicle BaselineBaselineBaselineN/A
VT-464 Reduced [3]No significant increase[3]No suppression [3]Lyase-selective
Abiraterone Acetate Reduced [3]Massively Increased [3]Suppressed [3]Non-selective

These in-vivo findings in a clinically relevant primate model provide powerful evidence for the lyase-selective mechanism of VT-464. The drug successfully uncoupled androgen suppression from cortisol suppression, achieving the primary therapeutic goal of its design.

In-Vivo Efficacy: Human Prostate Cancer Xenograft Models

While selectivity is crucial for safety, a drug must also demonstrate anti-tumor efficacy. This is validated using immunodeficient mice bearing human prostate cancer xenografts. These models are essential for determining if the reduction in androgens translates to a meaningful anti-cancer effect.

VT-464 has shown significant efficacy in reducing tumor volumes in various xenograft models, including those resistant to other therapies.[3][7] For example, in a CRPC patient-derived xenograft model (MDA-PCa-133), VT-464 treatment significantly reduced the increase in tumor volume compared to vehicle control in castrate male mice.[2][4]

Critically, mass spectrometry analysis of the tumor tissues from these studies confirmed the selective mechanism of action at the site of the cancer itself. VT-464 significantly decreased intratumoral androgen levels but did not decrease cortisol levels within the tumor microenvironment.[2][4] This demonstrates that the selectivity observed systemically in primate studies is maintained within the target tissue.

ModelTreatmentOutcomeSource
CRPC Xenograft (MDA-PCa-133) VT-464Significantly reduced tumor volume increase vs. vehicle.[2]
CRPC Xenograft (MDA-PCa-133) VT-464Significantly decreased intratumoral androgens; no change in intratumoral cortisol.[2]
Multiple CRPC Cell Lines (in vivo) VT-464Inhibited growth of MR49F, MDA-PCA-133, and LNCaP xenografts.[7]

Experimental Protocols for In-Vivo Validation

To ensure scientific integrity and reproducibility, the following protocols outline a standard workflow for validating a selective CYP17 lyase inhibitor.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis model Select Animal Model (e.g., Castrate NHP or CRPC Xenograft Mice) acclimate Acclimatization Period (7-14 days) model->acclimate implant Tumor Implantation (for Xenograft Model) acclimate->implant Xenograft only random Randomization into Treatment Groups acclimate->random implant->random groups Groups: 1. Vehicle Control 2. VT-464 (R-enantiomer) 3. Abiraterone Acetate random->groups admin Daily Drug Administration (e.g., Oral Gavage) groups->admin monitor Monitor Health & Tumor Volume (3x weekly) admin->monitor sample Serial Blood Sampling (e.g., 0, 2, 4, 8, 24h post-dose) monitor->sample endpoint Study Endpoint & Euthanasia sample->endpoint collect Collect Terminal Blood & Tumor Tissue endpoint->collect process Process Samples (Plasma Separation, Tissue Homogenization) collect->process lcms Steroid Quantification (LC-MS/MS) process->lcms stats Statistical Analysis & Interpretation lcms->stats

Caption: General experimental workflow for in-vivo validation studies.

Protocol 1: Steroid Hormone Quantification from Plasma

This protocol is designed to measure changes in key steroid biomarkers to differentiate between lyase and hydroxylase inhibition.

  • Sample Collection: Collect whole blood (approx. 200 µL from mice, 1 mL from primates) into EDTA-coated tubes at specified time points (e.g., pre-dose, 2, 4, 8, 24 hours post-administration).

  • Plasma Separation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store immediately at -80°C until analysis.

  • Steroid Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (containing deuterated versions of the analytes, e.g., d4-Testosterone, d3-Progesterone, d4-Cortisol).

    • Perform a liquid-liquid extraction by adding 1 mL of an organic solvent like methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column to separate the steroids.

    • Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each specific steroid and its corresponding internal standard.

    • Self-Validation Check: The use of stable isotope-labeled internal standards for each analyte is critical. It corrects for variations in sample extraction efficiency and matrix effects during ionization, ensuring the accuracy and robustness of the quantitative data.

Clinical Perspective and Alternative Agents

While preclinical data strongly validated the selective mechanism of VT-464 (seviteronel), its clinical development has faced challenges. Some Phase 2 trials in heavily pre-treated patient populations were terminated early due to toxicity and limited clinical activity at the doses studied.[9][10] This underscores the critical gap between preclinical validation and clinical success, which can be influenced by factors like human-specific metabolism, off-target effects, and the complexity of late-stage disease.

The field of CRPC treatment continues to evolve, with several alternatives available:

  • Abiraterone Acetate: A non-selective CYP17 inhibitor, remains a standard of care, used in combination with prednisone.[11]

  • Enzalutamide: A potent second-generation androgen receptor (AR) antagonist that does not inhibit androgen synthesis but blocks the AR signaling pathway directly.[12][13]

  • Orteronel (TAK-700): Another non-steroidal CYP17A1 inhibitor that showed moderate selectivity for the lyase reaction, but its development for prostate cancer was also halted after Phase 3 trials.[14][15]

Conclusion

The in-vivo validation of the VT-464 R-enantiomer provides a compelling case study in the rational design and preclinical confirmation of a selective enzyme inhibitor. Data from both non-human primate and mouse xenograft models robustly demonstrate its ability to selectively inhibit CYP17 lyase over hydroxylase activity. This was confirmed by its capacity to suppress androgen production and tumor growth without the corresponding suppression of cortisol that characterizes non-selective agents like abiraterone.[2][3] While the clinical translation of seviteronel has been complex, the preclinical validation of its selective mechanism remains a scientific success and provides a valuable blueprint for the development of future-generation androgen synthesis inhibitors.

References

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A Preclinical and Clinical Benchmark: Seviteronel (VT-464) Versus Next-Generation Androgen Receptor Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. The evolution from first-generation antiandrogens to the highly potent next-generation AR inhibitors (ARIs) — enzalutamide, apalutamide, and darolutamide — has significantly improved patient outcomes. However, the inevitable emergence of resistance necessitates the exploration of novel agents with distinct mechanisms. One such agent is seviteronel (formerly VT-464), a compound with a unique dual mechanism of action.

This guide provides an in-depth, objective comparison of seviteronel against the leading next-generation ARIs. We will dissect its pharmacological distinctions, benchmark its performance in preclinical models, and contextualize its clinical development, offering a comprehensive resource for researchers and drug development professionals in oncology. While seviteronel has been investigated as a racemate or with the understanding that the (S)-enantiomer is the more potent inhibitor of CYP17A1, this guide will refer to the compound as seviteronel, reflecting its designation in clinical and preclinical studies.[1][2]

The Evolving Strategy Against Androgen Receptor Signaling

Prostate cancer's reliance on androgen-mediated AR signaling is its primary vulnerability. First-line androgen deprivation therapy (ADT) is effective but transient. In the castration-resistant prostate cancer (CRPC) state, the AR signaling axis remains active through various mechanisms, including AR overexpression, mutation, and intratumoral androgen synthesis. Next-generation ARIs like enzalutamide, apalutamide, and darolutamide were designed to overcome these challenges by binding to the AR with much higher affinity than their predecessors, preventing nuclear translocation and DNA binding.[3][4]

Seviteronel enters this arena with a differentiated, dual-pronged attack. It not only functions as a direct AR antagonist but also inhibits CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the biosynthesis of androgens.[5] Notably, seviteronel is a selective inhibitor of the 17,20-lyase activity of CYP17A1, which theoretically reduces the impact on cortisol synthesis and could obviate the need for co-administered corticosteroids, a requirement for the non-selective CYP17A1 inhibitor abiraterone.[6][7]

AR_Signaling_Pathway cluster_synthesis Androgen Synthesis cluster_ar_action AR Action cluster_inhibition Drug Inhibition Points Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1 Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binding AR_nucleus AR in Nucleus AR->AR_nucleus Nuclear Translocation DNA_Binding DNA_Binding AR_nucleus->DNA_Binding Binds DNA (AREs) Gene_Transcription Gene_Transcription DNA_Binding->Gene_Transcription Transcription of Target Genes (e.g., PSA) Seviteronel Seviteronel (VT-464) Seviteronel->Androstenedione Inhibits Lyase Seviteronel->AR Antagonizes NextGen_ARIs Next-Gen ARIs (Enzalutamide, Apalutamide, Darolutamide) NextGen_ARIs->AR Antagonizes NextGen_ARIs->AR_nucleus Inhibits NextGen_ARIs->DNA_Binding Inhibits

Caption: Mechanism of action for Seviteronel and Next-Generation ARIs.

Comparative Analysis: Seviteronel vs. Next-Generation ARIs

Mechanism of Action: A Tale of Two Strategies

The fundamental difference lies in their approach. Enzalutamide, apalutamide, and darolutamide are pure, high-affinity, competitive AR antagonists. Seviteronel combines this property with the upstream suppression of androgen synthesis, a mechanism it shares with abiraterone.

FeatureSeviteronel (VT-464)EnzalutamideApalutamideDarolutamide
Primary Target(s) CYP17A1 (17,20-lyase), Androgen ReceptorAndrogen ReceptorAndrogen ReceptorAndrogen Receptor
Mechanism Dual: Androgen synthesis inhibitor + AR antagonist[6][8]Competitive AR antagonist[3]Competitive AR antagonist[3]Competitive AR antagonist[3]
CYP17 Lyase Selectivity Yes, ~10-fold selective over hydroxylase[6][8]N/AN/AN/A
Blood-Brain Barrier Penetrates (CNS effects observed)[9]PenetratesPenetratesLow penetration[3]

This dual action gives seviteronel a theoretical advantage, particularly in tumor microenvironments that maintain significant intracrine androgen production. By both lowering the available ligand (androgens) and blocking the receptor, it may achieve a more profound shutdown of the AR axis.

Preclinical Efficacy: Performance in a Resistant Setting

A critical benchmark for any new agent is its activity against established resistance. Preclinical studies have positioned seviteronel as a potentially potent option in models of resistance to current therapies.

Activity Against AR Mutations: A key mechanism of resistance to enzalutamide and apalutamide is the F876L mutation in the AR ligand-binding domain, which paradoxically converts these antagonists into agonists.[8] Seviteronel has demonstrated continued competitive antagonism against both wild-type AR and clinically relevant mutated forms, including T877A and F876L.[6][8] This suggests it could retain activity in patients whose tumors have developed this specific mode of resistance.

Performance in Enzalutamide-Resistant Models: In preclinical studies using enzalutamide-resistant cell lines (e.g., C4-2, MR49F), seviteronel was shown to be a more potent inhibitor of cell growth than abiraterone acetate.[8][10] This provides a strong rationale for its investigation in patients who have progressed on prior AR-targeted therapies.

While direct preclinical comparisons between seviteronel and the trio of next-generation ARIs are not extensively published, its efficacy in enzalutamide-resistant models is a significant finding.[8][10]

Clinical Data and Safety Profile: The Efficacy-Tolerability Divide

Clinical development is the ultimate arbiter of a compound's utility. Here, the paths of seviteronel and the approved next-generation ARIs diverge significantly.

Seviteronel (VT-464) Clinical Journey: Phase 1 studies of seviteronel established its biological activity, demonstrating potent declines in androgens and PSA reductions in men with CRPC.[10] However, a subsequent Phase 2 trial in patients with metastatic CRPC who had previously progressed on enzalutamide was terminated prematurely.[9][11] The study revealed a challenging safety profile, with the most common adverse events being concentration impairment, fatigue, tremor, and nausea.[9] These toxicities, primarily CNS-related, led to frequent dose interruptions and discontinuations. Ultimately, the trial concluded that single-agent seviteronel was not well-tolerated in this patient population and showed insufficient clinical activity, with only one of seventeen patients (6%) achieving a significant PSA decline.[9][11]

Next-Generation ARIs: Established Efficacy and Differentiated Safety: Enzalutamide, apalutamide, and darolutamide have all demonstrated significant improvements in overall survival and/or metastasis-free survival in large-scale Phase 3 trials across different stages of advanced prostate cancer.[4] Their clinical success has led to their widespread adoption as standards of care.

Their safety profiles, while broadly similar, have important distinctions that guide clinical decision-making.

Adverse Event (Selected)EnzalutamideApalutamideDarolutamide
Fatigue More common[12]CommonLess common[3]
Hypertension CommonCommonLess common[3]
Falls / Fractures Increased riskIncreased riskLower risk[3]
Seizure Risk Known riskKnown riskSimilar to placebo[3]
Rash Less commonMore commonLess common[3]

Note: This is a generalized comparison based on cross-trial analyses and real-world evidence. Direct head-to-head trial data is limited.

The distinct structural properties of darolutamide result in lower blood-brain barrier penetration, which is thought to contribute to its more favorable CNS safety profile.[3] This contrasts sharply with the dose-limiting CNS toxicities observed with seviteronel.[9]

Experimental Methodologies: A Foundation for Comparison

To ensure the validity and reproducibility of the preclinical data discussed, standardized and rigorous experimental protocols are essential. Below are detailed examples of key assays used to characterize and compare these compounds.

Protocol 1: Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a known radiolabeled androgen for binding to the AR ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of seviteronel and other ARIs for the androgen receptor.

Materials:

  • Recombinant human AR-LBD protein.

  • Radiolabeled ligand: [³H]-Mibolerone or other high-affinity synthetic androgen.

  • Test compounds (Seviteronel, Enzalutamide, etc.) dissolved in DMSO.

  • Assay Buffer: TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and microplate scintillation counter.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution series of each test compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Assay Plate Preparation: In a 96-well plate, add Assay Buffer, a fixed concentration of [³H]-Mibolerone (typically at or below its Kd), and the serially diluted test compounds.

  • Total and Non-Specific Binding: Include control wells for total binding (containing radioligand and AR-LBD only) and non-specific binding (containing radioligand, AR-LBD, and a high concentration of an unlabeled androgen like dihydrotestosterone).

  • Reaction Initiation: Add a fixed concentration of AR-LBD to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 18-24 hours at 4°C with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Transfer the incubation mixture to a pre-wetted 96-well filter plate and apply a vacuum to separate the protein-bound radioligand (retained on the filter) from the free radioligand (passes through).

  • Washing: Wash the filters rapidly with ice-cold Wash Buffer (3-4 times) to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Incubate Compounds, [3H]-Ligand, and AR-LBD in 96-well plate A->C B Prepare AR-LBD and [3H]-Ligand B->C D Separate Bound/Free via Vacuum Filtration C->D E Wash Filters D->E F Add Scintillant & Count Radioactivity E->F G Calculate % Specific Binding F->G H Determine IC50 from Dose-Response Curve G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive androgen receptor binding assay.

Protocol 2: Cell Proliferation (MTS) Assay

This colorimetric assay measures cell viability as a function of mitochondrial metabolic activity.

Objective: To assess the dose-dependent effect of ARIs on the proliferation of prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2).

Materials:

  • Prostate cancer cell lines.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Microplate reader capable of measuring absorbance at 490 nm.

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72-120 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Color Development: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[14]

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Conclusion and Future Perspectives

Seviteronel (VT-464) represents a scientifically compelling therapeutic strategy, combining direct AR antagonism with the inhibition of androgen synthesis. Preclinically, it demonstrates significant promise, particularly in models of enzalutamide resistance and against AR mutations like F876L that compromise other ARIs.[8] This dual-action profile provides a strong rationale for its potential to achieve a deeper and more durable suppression of the AR signaling pathway.

However, the translation from preclinical promise to clinical success has been hampered by a significant tolerability challenge. The dose-limiting CNS adverse events observed in its Phase 2 trial ultimately led to its discontinuation for this indication, highlighting a narrow therapeutic window.[9] This stands in stark contrast to the established efficacy and more manageable safety profiles of approved next-generation ARIs like enzalutamide, apalutamide, and especially darolutamide, which has a favorable CNS safety profile.[3]

For drug development professionals, the story of seviteronel serves as a critical case study. It underscores that a novel mechanism of action and potent preclinical activity must be accompanied by a clinically manageable safety profile. While the journey of single-agent seviteronel in CRPC has been challenging, its unique properties may yet find a role, perhaps in combination therapies, at different dosages, or in other AR-driven malignancies where its dual mechanism could be advantageous.[16] The benchmark set by enzalutamide, apalutamide, and darolutamide remains the standard against which all new AR-targeted agents must be measured, not only for efficacy but critically, for safety and tolerability.

References

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  • Kashiwagi, E., et al. (2024). Comparison of abiraterone, enzalutamide, and apalutamide for metastatic hormone-sensitive prostate cancer: A multicenter study. The Prostate. Available from: [Link]

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A Sobering Case Study in Preclinical Reproducibility: The Anti-Tumor Effects of Seviteronel (VT-464 R-enantiomer)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology Drug Development

The journey of a promising anti-cancer compound from the laboratory bench to clinical application is fraught with challenges. A critical, yet often under-discussed, aspect of this journey is the reproducibility of preclinical findings. This guide delves into the case of seviteronel (the R-enantiomer of VT-464), a once-promising agent for castration-resistant prostate cancer (CRPC). By examining the preclinical data that propelled it into clinical trials and the subsequent outcomes, we aim to provide a nuanced perspective on the complexities of translating preclinical anti-tumor effects into tangible patient benefits. This analysis serves as an instructive framework for researchers and drug development professionals on the importance of rigorous preclinical validation and the cautious interpretation of early-stage data.

The Preclinical Promise of a Dual-Action Inhibitor

Seviteronel emerged as a compelling therapeutic candidate due to its unique dual mechanism of action. It acts as both a selective inhibitor of CYP17A1 lyase, a key enzyme in androgen biosynthesis, and a direct antagonist of the androgen receptor (AR).[1][2] This two-pronged attack was hypothesized to be more effective than agents targeting either pathway alone, particularly in the context of resistance to existing therapies like abiraterone and enzalutamide.

Mechanism of Action: A Targeted Approach to Androgen Signaling

The rationale behind seviteronel's design is rooted in the central role of the androgen receptor signaling axis in prostate cancer progression. Even in castration-resistant disease, the tumor often remains dependent on AR activity, which can be fueled by intratumoral androgen production. Seviteronel's ability to both block the production of androgens and inhibit their action at the receptor level presented a powerful preclinical hypothesis.[1][2]

Seviteronel_Mechanism_of_Action Seviteronel's Dual Mechanism of Action cluster_steroidogenesis Androgen Biosynthesis cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (Hydroxylase activity) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor DHT->AR Binds & Activates 17-OH Progesterone->Androstenedione CYP17A1 (Lyase activity) Seviteronel_lyase Seviteronel Seviteronel_lyase->17-OH Progesterone Inhibits AR_active Active AR Complex Gene_Expression Tumor Growth & Survival Genes AR_active->Gene_Expression Promotes Transcription Seviteronel_ar Seviteronel Seviteronel_ar->AR Antagonizes

Caption: Seviteronel's dual inhibitory action on CYP17A1 lyase and the androgen receptor.

Key Preclinical Findings: Superiority in In Vitro and In Vivo Models

A pivotal study by Toren et al. in 2015 provided a comprehensive preclinical dataset that highlighted seviteronel's potential.[3][4] This research, and others that followed, demonstrated seviteronel's anti-tumor effects in various prostate cancer models, including those resistant to contemporary therapies.

Table 1: Summary of Key Preclinical Findings for Seviteronel (VT-464)

Experimental ModelKey FindingsComparison with AlternativesReference
In Vitro Cell Lines
C4-2 (Enzalutamide-sensitive CRPC)Greater decrease in AR transactivation compared to abiraterone.More potent than abiraterone in suppressing AR axis.[3][4]
MR49C & MR49F (Enzalutamide-resistant CRPC)Demonstrated significant activity, suggesting efficacy in resistant settings. Greater decrease in AR transactivation compared to abiraterone.More potent than abiraterone in enzalutamide-resistant cell lines.[5][3][4]
LNCaP, MDA-PCA-133 (CRPC with AR mutations)Effective in models with common AR mutations (T877A, H874Y, F876L).Preclinical data suggested an advantage in tumors with specific AR mutations.[1][5]
In Vivo Xenograft Models
MR49F (Enzalutamide-resistant CRPC)Greater tumor growth inhibition and decrease in serum PSA levels compared to abiraterone acetate.Superior to abiraterone acetate in this enzalutamide-resistant model.[3][4]
Tamoxifen-resistant MCF7 (Breast Cancer)Inhibited tumor growth and increased survival more effectively than enzalutamide.Outperformed enzalutamide in this breast cancer xenograft model.[6]

These preclinical results were highly encouraging, suggesting that seviteronel could overcome known resistance mechanisms to existing androgen-targeted therapies. The data indicated not just efficacy, but superiority over a then-standard-of-care agent, abiraterone, in specific contexts.

The Challenge of Clinical Translation: A Case of Failed Replication

The promising preclinical data provided a strong rationale for advancing seviteronel into clinical trials. However, the outcomes of these trials underscore the significant gap that can exist between preclinical models and human pathophysiology.

A Phase 2 clinical trial (NCT02130700) evaluating seviteronel in patients with metastatic CRPC who had previously been treated with enzalutamide was terminated early.[7][8] The study reported limited clinical activity and significant central nervous system toxicities, including concentration impairment, fatigue, and tremor.[7][9] Only one out of 17 patients experienced a significant decline in prostate-specific antigen (PSA).[7] This starkly contrasted with the robust tumor growth inhibition and PSA reduction seen in preclinical xenograft models.

This discrepancy raises critical questions about the predictive value of the preclinical models used. While these models are indispensable tools in drug discovery, they may not fully recapitulate the complexity of heavily pre-treated, metastatic human disease. Factors such as tumor heterogeneity, the tumor microenvironment, and human-specific drug metabolism and toxicity profiles can all contribute to the failure of a drug that appeared promising in preclinical studies.

Preclinical_to_Clinical_Translation_Gap The Preclinical to Clinical Translation Gap for Seviteronel cluster_factors Contributing Factors Preclinical_Promise Promising Preclinical Data - In vitro potency - In vivo efficacy in xenografts - Superiority to comparators Translational_Gap Translational Gap Preclinical_Promise->Translational_Gap Rationale for Clinical Trials Clinical_Reality Disappointing Clinical Results - Limited efficacy (low PSA response) - Significant toxicities (CNS) - Early trial termination Translational_Gap->Clinical_Reality Challenges in Human Disease Model_Limitations Limitations of Preclinical Models Model_Limitations->Translational_Gap Patient_Heterogeneity Human Patient Heterogeneity Patient_Heterogeneity->Translational_Gap Toxicity Unpredicted Toxicities Toxicity->Translational_Gap

Caption: Factors contributing to the disconnect between seviteronel's preclinical promise and clinical outcomes.

Comparison with Alternatives: Abiraterone and Enzalutamide

To contextualize seviteronel's preclinical performance, it is essential to compare it with the established agents it sought to improve upon: abiraterone acetate and enzalutamide.

Table 2: Preclinical and Clinical Comparison of Seviteronel, Abiraterone, and Enzalutamide

FeatureSeviteronel (VT-464 R-enantiomer)Abiraterone AcetateEnzalutamide
Mechanism of Action Dual CYP17 lyase inhibitor and AR antagonist.[1]CYP17A1 (hydroxylase and lyase) inhibitor.[1]Potent AR antagonist.[1]
Preclinical Efficacy Showed greater tumor growth inhibition than abiraterone in enzalutamide-resistant xenografts.[3][4] More potent than enzalutamide in some breast cancer models.[6]Effective in preclinical models, but resistance can develop.Effective in preclinical models, but resistance can develop.
Clinical Efficacy (mCRPC) Limited efficacy in post-enzalutamide setting; trial terminated early.[7]Improves overall survival in both pre- and post-chemotherapy settings.[10]Improves overall survival in both pre- and post-chemotherapy settings.[10]
Key Clinical Toxicities Significant CNS toxicities (fatigue, concentration impairment, tremor).[7][9]Mineralocorticoid excess (hypertension, hypokalemia), liver enzyme elevation.Fatigue, seizures (rare), hypertension.

While preclinical data suggested seviteronel might have an advantage, particularly in resistant settings, both abiraterone and enzalutamide have demonstrated robust and reproducible clinical efficacy, leading to their widespread use.[10] This highlights that preclinical superiority in specific models does not always translate to a better clinical outcome.

A Framework for Rigorous Preclinical Validation

The case of seviteronel provides valuable lessons for the research community. To improve the predictive value of preclinical research and enhance the likelihood of successful clinical translation, a multi-faceted approach to validation is required.

Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Model

Below is a generalized, yet detailed, protocol for an in vivo efficacy study, similar to those that would have been used to evaluate seviteronel. The emphasis is on rigorous design and comprehensive data collection to maximize the translational potential of the findings.

Objective: To evaluate the anti-tumor efficacy of a novel compound in a human prostate cancer xenograft model in immunocompromised mice.

Materials:

  • Prostate cancer cell line (e.g., MR49F for enzalutamide resistance studies)

  • Male immunodeficient mice (e.g., NSG or nude mice)

  • Test compound (e.g., seviteronel) and vehicle control

  • Positive control compound (e.g., abiraterone acetate)

  • Calipers for tumor measurement

  • Equipment for blood collection and processing

  • Reagents for PSA analysis (e.g., ELISA kit)

Procedure:

  • Cell Culture and Implantation:

    • Culture MR49F cells under standard conditions.

    • Harvest and resuspend cells in a suitable matrix (e.g., Matrigel).

    • Subcutaneously implant 1-2 million cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using caliper measurements (Volume = 0.5 x Length x Width²).

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (daily oral gavage)

      • Group 2: Test compound (e.g., seviteronel, specified dose, daily oral gavage)

      • Group 3: Positive control (e.g., abiraterone acetate, specified dose, daily oral gavage)

  • Treatment and Monitoring:

    • Administer treatments as scheduled for the duration of the study (e.g., 28 days).

    • Measure tumor volume 2-3 times per week.

    • Monitor animal body weight and overall health status daily.

    • Collect blood samples (e.g., via tail vein) at baseline and at the end of the study for PSA analysis.

  • Endpoint and Data Analysis:

    • The primary endpoint is tumor growth inhibition.

    • Secondary endpoints include changes in serum PSA and body weight.

    • At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., pharmacodynamic markers, histology).

    • Statistically analyze the data to compare treatment groups (e.g., using ANOVA).

Self-Validation System: This protocol incorporates a positive control group (abiraterone acetate), which is crucial for validating the experimental system. If the positive control does not produce the expected anti-tumor effect, the results for the test compound are not interpretable.

Preclinical_Validation_Workflow Workflow for Independent Preclinical Validation Initial_Discovery Initial Discovery & Promising Preclinical Data (Lab A) Independent_Replication Independent Replication (Lab B) Initial_Discovery->Independent_Replication Crucial Step for Validation Model_Expansion Expansion to Multiple Preclinical Models (e.g., PDX, GEMMs) Independent_Replication->Model_Expansion Confirm in Diverse Contexts PK_PD_Tox In-depth Pharmacokinetics, Pharmacodynamics, and Toxicology Studies Model_Expansion->PK_PD_Tox Understand Drug Behavior & Safety Go_NoGo Go/No-Go Decision for Clinical Trials PK_PD_Tox->Go_NoGo

Caption: A suggested workflow emphasizing independent replication in preclinical drug development.

Conclusion: Lessons from a Promising Failure

The story of seviteronel is not one of outright failure, but rather a critical learning opportunity. The preclinical data was robust within the confines of the models used. However, the lack of translation to the clinic serves as a powerful reminder of the inherent limitations of our current preclinical systems. For researchers and drug developers, the key takeaways are:

  • Embrace Rigorous Validation: Independent replication of key preclinical findings should be a prerequisite before advancing to clinical trials.

  • Diversify Preclinical Models: Reliance on a small number of cell lines or xenograft models can be misleading. Utilizing a broader range of models, including patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs), may provide a more accurate prediction of clinical activity.

  • Integrate Toxicology Early: Unforeseen toxicities can derail clinical development. Integrating comprehensive toxicology studies early in the preclinical phase is essential.

  • Contextualize Preclinical Superiority: Preclinical data showing superiority over an existing drug should be interpreted with caution. The specific context of the model and the translatability of the findings must be critically evaluated.

By learning from cases like seviteronel, the scientific community can refine the drug development process, improve the predictive power of preclinical research, and ultimately, increase the success rate of bringing effective new therapies to patients.

References

  • Gordon, M. A., et al. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer. Clinical Cancer Research, 24(21), 5225-5232. [Link]

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  • McKay, R. R., et al. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. Clinical Genitourinary Cancer, 18(4), 277-284.e3. [Link]

  • Shore, N. D., et al. (2018). Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer. Clinical Cancer Research, 24(21), 5225-5232. [Link]

  • St-Pierre, M., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Oncology, 10, 143. [Link]

  • Toren, P. J., et al. (2015). Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Molecular Cancer Therapeutics, 14(1), 59-69. [Link]

  • Kang, M., et al. (2019). Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials. OncoTargets and Therapy, 12, 8933-8943. [Link]

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  • St-Pierre, M., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Oncology, 10, 143. [Link]

  • Zhang, Y., et al. (2020). Abiraterone, Orteronel, Enzalutamide and Docetaxel: Sequential or Combined Therapy?. Frontiers in Oncology, 10, 131. [Link]

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  • McKay, R. R., et al. (2020). Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. PubMed. [Link]

  • Innocrin Pharmaceutical. (2014). A Study to Evaluate Oral VT-464 in Patients With Castration-Resistant Prostate Cancer. ClinicalTrials.gov. [Link]

  • Shore, N. (2018). tolerability of enzalutamide vs. abiraterone acetate for metastatic CRPC. YouTube. [Link]

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Comparative Pharmacokinetics of the VT-464 R-Enantiomer in Diverse Animal Strains

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword

In the landscape of oncology drug development, particularly for hormone-dependent malignancies like castration-resistant prostate cancer (CRPC), precision is paramount. VT-464 (Seviteronel) has emerged as a promising therapeutic agent due to its novel mechanism as a selective inhibitor of CYP17A1 lyase and an androgen receptor (AR) antagonist.[1][2][3] Unlike first-generation inhibitors such as abiraterone, VT-464's selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1 potentially mitigates the need for concurrent steroid administration, a significant clinical advantage.[3][4]

As with many chiral drugs, the biological activity and pharmacokinetic profile can reside predominantly in one enantiomer. This guide focuses on the R-enantiomer of VT-464, providing a framework for conducting a rigorous comparative pharmacokinetic (PK) evaluation across different preclinical animal strains. Understanding how this specific molecule behaves in various biological systems is not merely an academic exercise; it is a critical step in de-risking clinical development, enabling accurate interspecies scaling, and ultimately, designing safe and effective dosing regimens for human trials.[5][6] This document is designed for our fellow researchers, scientists, and drug development professionals, offering both a strategic overview and actionable protocols.

The Strategic Imperative: Why Comparative Pharmacokinetics Matters

The journey of a drug candidate from bench to bedside is fraught with challenges, a primary one being the translation of preclinical data to human outcomes. Animal models are indispensable for this process, but no single species can perfectly replicate human physiology.[7][8] Metabolic rates, the expression and activity of drug-metabolizing enzymes (like the Cytochrome P450 superfamily), plasma protein binding, and excretory pathways can vary dramatically between species.[8]

A multi-species PK comparison serves several critical functions:

  • Characterizing ADME Profiles: It provides a holistic view of the Absorption, Distribution, Metabolism, and Excretion (ADME) of the VT-464 R-enantiomer.

  • Informing Toxicology Studies: By understanding exposure (AUC) and peak concentration (Cmax) in different species, we can better correlate toxicological findings with specific drug levels.

  • Predicting Human Pharmacokinetics: Data from multiple species, particularly non-human primates, allows for allometric scaling and the development of physiologically based pharmacokinetic (PBPK) models to more accurately predict the drug's behavior in humans.[5]

  • Validating Efficacy Models: It ensures that the drug exposure achieved in preclinical efficacy models (e.g., mouse xenografts) is relevant and interpretable in the context of potential human exposures.

This guide will compare three species commonly used in drug development: the Sprague-Dawley rat, the Beagle dog, and the Cynomolgus monkey. This selection provides a rodent and two non-rodent species (one of which is a primate), offering a robust dataset for translational modeling.[9][10][11]

A Validated Experimental Framework for Comparative PK Analysis

To ensure data integrity and reproducibility, a meticulously planned and validated protocol is essential. The following sections detail a comprehensive workflow for assessing the pharmacokinetics of the VT-464 R-enantiomer.

Overall Experimental Workflow

The entire process, from animal preparation to final data analysis, follows a logical and interconnected sequence.

Figure 1: High-level workflow for the comparative pharmacokinetic study.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and adherence to industry best practices.

1. Animal Selection and Care:

  • Species:

    • Male Sprague-Dawley rats (n=5 per group), ~250-300g.

    • Male Beagle dogs (n=3 per group), ~8-12kg.

    • Male Cynomolgus monkeys (n=3 per group), ~3-5kg.

  • Justification: The use of male animals is standard for initial PK studies to avoid the cyclical hormonal fluctuations in females that can affect drug metabolism.

  • Acclimatization: All animals must be acclimatized for a minimum of 7 days in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Ethics: All procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

2. Formulation and Dosing:

  • Formulation: Prepare a suspension of the VT-464 R-enantiomer at a suitable concentration (e.g., 2 mg/mL) in a standard vehicle such as 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in purified water.

  • Dose: Administer a single oral dose of 10 mg/kg to each animal. Animals should be fasted overnight prior to dosing.[12]

  • Administration: Use oral gavage for precise dose delivery. The dosing volume should be adjusted based on the most recent body weight of each animal.

3. Sample Collection and Processing:

  • Blood Sampling: Collect serial blood samples (e.g., ~0.3 mL for rats, ~1 mL for dogs and monkeys) into tubes containing K2EDTA anticoagulant.

  • Timepoints:

    • Rats: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Dogs & Monkeys: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C). Harvest the resulting plasma into uniquely labeled cryovials.

  • Storage: Immediately store plasma samples at -80°C until bioanalysis.

4. Bioanalytical Quantification:

  • Method: Develop and validate a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the VT-464 R-enantiomer in plasma.

  • Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

  • Sample Analysis: Analyze study samples along with calibration standards and quality control samples in each analytical run to ensure data accuracy.

5. Data Analysis:

  • PK Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).[12]

  • Parameters of Interest: Cmax (Maximum concentration), Tmax (Time to Cmax), AUC(0-t) (Area under the curve to the last measurable timepoint), AUC(0-inf) (Area under the curve extrapolated to infinity), and t½ (terminal half-life).

Data Synthesis and Comparative Analysis

The power of this study lies in the direct comparison of the resulting PK parameters across species. The following table presents a set of hypothetical data to illustrate the expected outcomes and guide interpretation.

ParameterSprague-Dawley RatBeagle DogCynomolgus Monkey
Dose (mg/kg, p.o.) 101010
Cmax (ng/mL) 780 ± 1501450 ± 2101800 ± 300
Tmax (hr) 1.5 ± 0.54.0 ± 1.03.0 ± 1.0
AUC(0-inf) (ng·hr/mL) 4,200 ± 95015,500 ± 2,80019,800 ± 3,500
t½ (hr) 4.5 ± 1.29.0 ± 2.07.5 ± 1.8
Clearance (CL/F, mL/hr/kg) 2380645505
Volume of Distribution (Vz/F, L/kg) 15.58.45.5
Values are represented as mean ± standard deviation.

Table 1: Illustrative Comparative Pharmacokinetic Parameters of VT-464 R-Enantiomer.

Interpretation of Results:
  • Systemic Exposure (AUC): The data clearly show that for the same 10 mg/kg oral dose, the total drug exposure is significantly lower in rats compared to dogs and monkeys. This is a common finding for many drugs and is often attributable to a higher rate of first-pass metabolism in the rodent liver.[8]

  • Peak Exposure (Cmax) & Absorption Rate (Tmax): The rat exhibits the fastest absorption (lowest Tmax) but a lower peak concentration. The dog shows the slowest absorption rate, while the monkey achieves the highest peak concentration.

  • Elimination (t½ and Clearance): The rat demonstrates the fastest elimination, with the shortest half-life and highest apparent clearance (CL/F). This aligns with the lower overall exposure and is consistent with higher metabolic activity. The dog appears to have the slowest elimination rate.

  • Translational Implications: The pharmacokinetic profile in the cynomolgus monkey, being phylogenetically closest to humans, often provides the most predictive data for human PK. The significant differences observed underscore why relying on a single species, especially a rodent, can be misleading.

Mechanistic Context: The Androgen Synthesis Pathway

To fully appreciate the significance of achieving adequate drug exposure, it is crucial to understand the target pathway. VT-464 inhibits androgen production by targeting the CYP17A1 enzyme.

G cluster_cyp17a1 CYP17A1 Enzyme Activities Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-OH pregnenolone 17α-OH pregnenolone Pregnenolone->17α-OH pregnenolone 17α-hydroxylase 17α-OH progesterone 17α-OH progesterone Progesterone->17α-OH progesterone 17α-hydroxylase DHEA DHEA 17α-OH pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione DHEA->Androstenedione 17α-OH progesterone->Androstenedione 17,20-lyase Testosterone Testosterone Androstenedione->Testosterone HSD17B DHT DHT Testosterone->DHT SRD5A1 VT464 VT-464 R-Enantiomer VT464->17α-OH pregnenolone Selective Inhibition VT464->17α-OH progesterone

Figure 2: Androgen synthesis pathway highlighting the selective inhibition of CYP17A1 17,20-lyase by VT-464.

VT-464's mechanism involves binding to the CYP17A1 enzyme and selectively inhibiting its 17,20-lyase function, which is the rate-limiting step in the production of androgen precursors like DHEA and androstenedione.[13][14] By blocking this step, VT-464 effectively shuts down the fuel supply for androgen receptor-driven cancer cell growth.[1][2] The pharmacokinetic data, therefore, provides the critical link between the administered dose and the concentration of the inhibitor available to engage this target in tumors and adrenal glands.

Conclusion and Forward-Looking Strategy

This guide outlines a robust, multi-species approach to characterizing the pharmacokinetics of the VT-464 R-enantiomer. The hypothetical data presented illustrates the profound impact that animal species selection can have on key PK parameters. The significant inter-species variability, particularly the higher clearance observed in rodents, strongly validates the necessity of using multiple species, including non-human primates, to build a reliable preclinical data package.

The insights generated from this comparative study are foundational. They will directly inform the design of pivotal toxicology studies, guide dose selection for first-in-human clinical trials, and provide the necessary exposure data to confidently interpret preclinical efficacy studies. By grounding our development strategy in a comprehensive understanding of comparative pharmacokinetics, we significantly enhance the probability of translational success for this promising oncology therapeutic.

References

  • Chen, L., et al. (2012). Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents. AAPS J. Available at: [Link]

  • Jung, F., et al. (2020). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. J Med Chem. Available at: [Link]

  • Toren, P., et al. (2016). Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. Sci Rep. Available at: [Link]

  • Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Expert Opin Drug Discov. Available at: [Link]

  • Šíma, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics. Available at: [Link]

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Validating the Dual-Mechanism of Action of VT-464 (R-enantiomer): A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced prostate cancer therapeutics, agents with multi-targeted mechanisms of action represent a significant evolution. VT-464, also known as seviteronel, has emerged as a promising inhibitor of androgen biosynthesis and a direct antagonist of the androgen receptor (AR).[1][2] This guide provides a comprehensive framework for validating the dual-action of the R-enantiomer of VT-464, offering a comparative analysis against established therapies, abiraterone and enzalutamide. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for a Dual-Action Inhibitor

The progression of castration-resistant prostate cancer (CRPC) is often driven by persistent androgen receptor signaling.[3] This can occur through intracrine androgen synthesis or by AR mutations that confer resistance to conventional antiandrogens. VT-464 distinguishes itself by simultaneously targeting two critical nodes in this pathway:

  • Selective CYP17A1 Lyase Inhibition: The cytochrome P450 17A1 (CYP17A1) enzyme possesses two key activities: 17α-hydroxylase and 17,20-lyase.[4] While abiraterone inhibits both, leading to a reduction in cortisol and requiring co-administration of prednisone, VT-464 exhibits a notable selectivity for the 17,20-lyase activity.[5][6] This preferential inhibition curtails androgen production without significantly impacting cortisol synthesis, potentially offering a more favorable side-effect profile.[5]

  • Androgen Receptor Antagonism: Beyond inhibiting androgen synthesis, VT-464 directly competes with androgens for binding to the AR, including certain mutated forms of the receptor.[7] This dual mechanism provides a two-pronged attack on the androgen signaling axis.

This guide will now detail the experimental validation of these two distinct, yet complementary, mechanisms of action.

Visualizing the Androgen Synthesis and Signaling Pathway

To contextualize the action of VT-464 and its comparators, it is essential to visualize the androgen synthesis and signaling pathway.

Androgen synthesis and points of therapeutic intervention.

Comparative Analysis of Inhibitory Potency

A direct comparison of the inhibitory potencies of VT-464 (R-enantiomer), abiraterone, and enzalutamide is critical for understanding their relative efficacy. The following table summarizes key in vitro data. It is important to note that much of the publicly available data for VT-464 does not specify the enantiomer used; therefore, the term "seviteronel" is used where the specific enantiomer was not designated in the source literature.

CompoundTargetAssay TypeIC50 / KiSource
VT-464 (Seviteronel) CYP17A1 (17,20-lyase)Enzymatic Assay69 nM[5]
CYP17A1 (17α-hydroxylase)Enzymatic Assay670 nM[5]
Androgen ReceptorCell Viability Assay>10 µM[2]
Abiraterone CYP17A1 (17,20-lyase)Enzymatic Assay15 nM[5]
CYP17A1 (17α-hydroxylase)Enzymatic Assay2.5 nM[5]
Enzalutamide Androgen ReceptorCell Viability Assay>10 µM[2]
Androgen ReceptorCompetitive BindingKi ~25-36 nM[8]

Experimental Validation Protocols

To ensure the trustworthiness of our findings, each protocol is designed as a self-validating system with appropriate controls.

Part 1: Validation of CYP17A1 17,20-Lyase Inhibition

This experiment aims to quantify the inhibitory activity of the VT-464 R-enantiomer on the 17,20-lyase function of CYP17A1.

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 oxidoreductase (POR) and cytochrome b5 (CYB5A) is used to reconstitute the enzymatic activity. CYB5A is crucial for the efficient 17,20-lyase activity.[4]

  • Substrate: Radiolabeled [³H]-17-hydroxypregnenolone is the specific substrate for the 17,20-lyase reaction. The use of a radiolabeled substrate allows for highly sensitive detection of the product.

  • Detection Method: The assay measures the formation of the product, [³H]-dehydroepiandrosterone (DHEA), which is separated from the substrate by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the recombinant CYP17A1/POR/CYB5A complex, and a concentration range of the VT-464 R-enantiomer or abiraterone.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding [³H]-17-hydroxypregnenolone and an NADPH-generating system.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quench solution (e.g., a mixture of organic solvents).

  • Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Thin-Layer Chromatography (TLC): Spot the extracted steroids onto a TLC plate and develop the plate in a suitable solvent system to separate the substrate ([³H]-17-hydroxypregnenolone) from the product ([³H]-DHEA).

  • Quantification: Visualize the spots (e.g., with iodine vapor), scrape the corresponding areas from the TLC plate, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Part 2: Validation of Androgen Receptor Antagonism

This experiment is designed to measure the binding affinity of the VT-464 R-enantiomer to the androgen receptor.

  • Receptor Source: Cytosol prepared from the ventral prostate of castrated rats provides a rich source of androgen receptors.[9] Castration upregulates the expression of AR, increasing the signal in the assay.

  • Radioligand: A high-affinity, radiolabeled synthetic androgen, such as [³H]-R1881 (metribolone), is used.[9] Its high affinity and specificity for the AR allow for sensitive detection of competitive binding. The use of a radiolabeled ligand is a gold standard for quantifying receptor-ligand interactions due to its high sensitivity and the fact that the label does not typically alter the binding affinity of the ligand.[10]

  • Cell Line for Functional Assay: LNCaP cells are a well-established, androgen-sensitive human prostate cancer cell line that expresses a mutated but functional androgen receptor.[11][12] They are widely used for screening AR antagonists.[13]

  • Separation of Bound and Free Ligand: A filter binding assay is employed to separate the radioligand-receptor complex from the unbound radioligand.

  • Preparation of Prostate Cytosol: Homogenize ventral prostates from castrated rats in a suitable buffer and prepare the cytosolic fraction by ultracentrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881, the prostate cytosol, and a range of concentrations of the unlabeled competitor (VT-464 R-enantiomer or enzalutamide).

  • Incubation: Incubate the plate at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 is determined by non-linear regression, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the dual-validation of VT-464's mechanism of action.

Experimental_Workflow cluster_cyp17 CYP17A1 Lyase Inhibition Validation cluster_ar Androgen Receptor Antagonism Validation cyp_start Prepare Recombinant CYP17A1/POR/CYB5A cyp_assay Perform Enzymatic Assay with [3H]-17-OH Pregnenolone and Inhibitor Concentration Range cyp_start->cyp_assay cyp_tlc Separate Substrate and Product via Thin-Layer Chromatography cyp_assay->cyp_tlc cyp_quant Quantify Radioactivity (Scintillation Counting) cyp_tlc->cyp_quant cyp_ic50 Calculate IC50 cyp_quant->cyp_ic50 end_point Dual-Action Validated cyp_ic50->end_point ar_start Prepare Rat Prostate Cytosol ar_assay Perform Competitive Binding Assay with [3H]-R1881 and Competitor Concentration Range ar_start->ar_assay ar_filter Separate Bound and Free Ligand (Filter Binding) ar_assay->ar_filter ar_quant Quantify Radioactivity (Scintillation Counting) ar_filter->ar_quant ar_ki Calculate Ki ar_quant->ar_ki ar_ki->end_point start_point Start Validation start_point->cyp_start start_point->ar_start

Workflow for dual-mechanism validation.

Conclusion

This guide provides a robust framework for the preclinical validation of the dual mechanism of action of the R-enantiomer of VT-464. By employing these detailed protocols and understanding the rationale behind the experimental design, researchers can generate high-quality, reproducible data. The comparative analysis with abiraterone and enzalutamide provides essential context for evaluating the therapeutic potential of this novel agent in the treatment of castration-resistant prostate cancer. The unique selectivity of VT-464 for CYP17A1 lyase, combined with its direct AR antagonism, positions it as a significant candidate for further clinical development.

References

  • Eisner, J. R., et al. (2012). VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). Journal of Clinical Oncology, 30(15_suppl), 4580. [Link]

  • Titus, M., et al. (2016). Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. Scientific Reports, 6, 35354. [Link]

  • Rathkopf, D., et al. (2017). Phase I/II study of seviteronel (VT-464), a selective CYP17 lyase and androgen receptor (AR) inhibitor, in men with castration-resistant prostate cancer (CRPC). Journal of Clinical Oncology, 35(15_suppl), 5002. [Link]

  • Michmerhuizen, A. R., et al. (2020). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Endocrinology, 11, 35. [Link]

  • Li, J., et al. (2020). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD. [Link]

  • Taplin, M. E., et al. (2018). A phase 2 study of seviteronel (INO-464) in patients with metastatic castration-resistant prostate cancer post-enzalutamide treatment. European Urology, 74(5), 637-644. [Link]

  • Veldscholte, J., et al. (1992). The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens. Journal of Steroid Biochemistry and Molecular Biology, 41(3-8), 665-669. [Link]

  • Chi, K. N., et al. (2019). Abiraterone acetate plus prednisone versus placebo plus prednisone in chemotherapy-naive men with metastatic castration-resistant prostate cancer (COU-AA-302): final overall survival analysis of a randomised, double-blind, placebo-controlled phase 3 study. The Lancet Oncology, 16(2), 152-160. [Link]

  • Scher, H. I., et al. (2014). Increased survival with enzalutamide in prostate cancer after chemotherapy. New England Journal of Medicine, 367(13), 1187-1197. [Link]

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. [Link]

  • de Bono, J. S., et al. (2011). Abiraterone and increased survival in metastatic prostate cancer. New England Journal of Medicine, 364(21), 1995-2005. [Link]

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  • Zegarra-Moro, O. L., et al. (2002). Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival. BMC Cancer, 2, 1. [Link]

  • Auchus, R. J. (2014). Steroid 17-hydroxylase and 17,20-lyase deficiencies, genetic and pharmacologic. Journal of Steroid Biochemistry and Molecular Biology, 143, 44-51. [Link]

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  • Toren, P., et al. (2019). A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. European Urology, 76(3), 369-376. [Link]

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Safety Operating Guide

Mastering the Handling of VT-464 (R Enantiomer): A Senior Application Scientist's Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling VT-464 (R enantiomer), also known as seviteronel. As a potent, selective, non-steroidal inhibitor of CYP17A1 lyase and an androgen receptor (AR) antagonist, VT-464 requires meticulous handling protocols.[1] This document moves beyond a simple checklist, offering a self-validating system of protocols rooted in the principles of causality and risk mitigation.

While a specific Safety Data Sheet (SDS) for the R enantiomer of VT-464 is not publicly available, its classification as a Selective Androgen Receptor Modulator (SARM) and a potent pharmaceutical compound necessitates a conservative approach to safety. SARMs as a class have been associated with significant health risks, including the potential for liver damage, heart attack, and stroke.[2][3] Therefore, the following guidelines are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Core Principle: The Hierarchy of Controls

Before detailing personal protective equipment (PPE), it is crucial to understand the hierarchy of controls, which prioritizes the most effective safety measures. This framework is fundamental to creating a truly safe laboratory environment.

  • Elimination/Substitution : In the context of research with a specific molecule like VT-464, elimination is not feasible.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. For VT-464, this is the most critical line of defense.

  • Administrative Controls : These are changes to work practices and procedures.

  • Personal Protective Equipment (PPE) : This is the last line of defense, to be used in conjunction with the other control measures.

Part 1: Engineering and Administrative Controls for VT-464

A risk assessment is the first step in any handling protocol. Given the potent nature of VT-464, all work should be conducted under the assumption that the compound has a low Occupational Exposure Limit (OEL).

Primary Engineering Controls:

  • Containment: All handling of powdered VT-464 must be performed in a containment system to prevent aerosolization and exposure.

    • Glove Box or Isolator: This is the preferred method for weighing and aliquoting the compound. Glove bags can also offer a high level of protection.[4][5]

    • Vented Balance Enclosure (VBE) or Chemical Fume Hood: If a glove box is not available, a VBE or a certified chemical fume hood with a face velocity of 80-120 feet per minute is the minimum requirement. The sash should be kept as low as possible.

Administrative Controls:

  • Designated Work Area: All work with VT-464 should be restricted to a designated and clearly marked area.

  • Standard Operating Procedures (SOPs): Detailed SOPs for every procedure involving VT-464 must be written, approved, and followed by all personnel.

  • Training: All personnel must be trained on the specific hazards of VT-464, the proper use of engineering controls and PPE, and emergency procedures.

Part 2: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling VT-464 in any form (powder or solution). The principle of "double barrier" protection is employed for enhanced safety.

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination.[6]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffs.[6]Protects the body from contamination. A solid front provides better protection than a snap-front coat. Disposable coats prevent cross-contamination of other areas.
Eye Protection Chemical splash goggles or a full-face shield.[6][7]Protects the eyes from splashes and airborne particles. A face shield offers broader protection, especially when working outside of a glove box.
Respiratory Protection Dependent on the engineering controls in place.Prevents inhalation of the compound, which is a primary route of exposure.
- Inside a Glove Box/Isolator: No respiratory protection is typically required if the containment is functioning correctly.The engineering control provides the primary respiratory protection.
- Inside a Fume Hood/VBE: A fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) should be considered.[4]Provides a higher level of protection against airborne particles.
Hair and Shoe Covers Disposable hair bonnet and shoe covers.[6]Prevents contamination of hair and personal shoes, and reduces the risk of tracking the compound out of the lab.

Part 3: Step-by-Step Handling Procedures

The following workflows are designed to minimize exposure at every stage of handling VT-464.

Workflow 1: Receiving and Storing VT-464
  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Don PPE: Before opening the outer package, don the appropriate PPE (double gloves, lab coat, eye protection).

  • Verify and Label: Open the package inside a fume hood. Verify the contents and label the container with the date of receipt and the name of the responsible individual.

  • Secure Storage: Store VT-464 in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Based on available data for similar compounds, storage at -20°C is recommended for long-term stability.[1][8]

Workflow 2: Weighing and Preparing Solutions of VT-464

This procedure should ideally be performed in a glove box or isolator.

  • Prepare the Work Area: Decontaminate the work surface within the containment unit. Assemble all necessary equipment (e.g., weigh paper, spatula, vials, solvent).

  • Don Full PPE: Put on all required PPE, including double gloves, a disposable lab coat, eye protection, and respiratory protection if not using a fully enclosed system.

  • Weigh the Compound: Carefully weigh the desired amount of VT-464. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.

  • Prepare the Solution: Add the solvent to the vial containing the weighed VT-464. Cap the vial securely and mix until the compound is fully dissolved.

  • Clean Up: Decontaminate all surfaces and equipment used. Dispose of all contaminated disposable items as hazardous waste.

  • Doff PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination.

Diagram: Safe Handling Workflow for VT-464

cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_cleanup Post-Handling prep_area Prepare Designated Work Area don_ppe Don Full PPE (Double Gloves, Gown, Eye Pro, Respirator) prep_area->don_ppe weigh Weigh VT-464 Powder don_ppe->weigh Enter Containment dissolve Prepare Stock Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Exit Containment dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: Workflow for handling VT-464, emphasizing containment and PPE.

Part 4: Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform the laboratory supervisor and the institutional safety office.

  • Clean-up (Trained Personnel Only):

    • Don appropriate PPE, including respiratory protection.

    • For a small powder spill, gently cover it with damp paper towels to avoid raising dust.

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).

    • Wipe the area with a suitable decontaminating solution (e.g., a mild detergent), followed by 70% ethanol.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

In Case of Personal Exposure:

  • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eyes: Flush with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide information about the compound.

Part 5: Disposal Plan

All waste generated from handling VT-464 is considered hazardous chemical waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste (e.g., gloves, gowns, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10]

  • Liquid Waste: Unused solutions of VT-464 and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix different types of liquid waste.[10]

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.[9]

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "VT-464 (R enantiomer)," and the specific contents (e.g., "solid waste contaminated with VT-464").[9]

  • Storage: Store waste containers in a designated, secure secondary containment area until they are collected.

  • Collection: Arrange for the collection of hazardous waste by the institution's environmental health and safety department or a licensed waste disposal contractor.[9][11]

Diagram: VT-464 Waste Disposal Pathway

cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal solid Contaminated Solid Waste (Gloves, Gowns, etc.) solid_bin Labeled Solid Waste Bin solid->solid_bin liquid Contaminated Liquid Waste (Solutions, Solvents) liquid_cont Labeled Liquid Waste Container liquid->liquid_cont sharps Contaminated Sharps sharps_cont Labeled Sharps Container sharps->sharps_cont storage Secure Secondary Storage solid_bin->storage liquid_cont->storage sharps_cont->storage disposal_service Licensed Disposal Service storage->disposal_service

Caption: Segregation and disposal pathway for VT-464 waste.

By adhering to these comprehensive guidelines, you build a multi-layered defense against the potential hazards of VT-464, ensuring both your personal safety and the integrity of your invaluable research. This proactive approach to safety is the hallmark of a trusted and authoritative laboratory environment.

References

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Selective Androgen Receptor Modulators (SARMs). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Taylor & Francis Online. (2020). Investigation of stability of selective androgen receptor modulators in urine.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • Ontario Ministry of Labour, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833.
  • U.S. Anti-Doping Agency. (n.d.). Selective Androgen Receptor Modulators (SARMs).
  • Ventec International Group. (2017). SAFETY DATA SHEET VT-464PP.
  • University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • Pharmaceutical Inspection Co-operation Scheme. (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • U.S. Pharmacist. (2020). Recreational Use of Selective Androgen Receptor Modulators.
  • ChemicalBook. (n.d.). VT-464 | 1610537-15-9.
  • Ventec International Group. (n.d.). VT-464LT CCL.
  • Council for Responsible Nutrition. (2018). CRN Recommended Guidelines for SARMs‐Containing Dietary Supplements.
  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Frontiers. (2023). Selective androgen receptor modulators: a critical appraisal.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Sigma-Aldrich. (2017). Safety Data Sheet.
  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.

Sources

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